molecular formula C15H11F2N4NaO3 B010417 Diflufenzopyr-sodium CAS No. 109293-98-3

Diflufenzopyr-sodium

Cat. No.: B010417
CAS No.: 109293-98-3
M. Wt: 356.26 g/mol
InChI Key: JUNDBKFAZXZKRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diflufenzopyr-sodium is the sodium salt form of diflufenzopyr, a semi-carbazone herbicide known for its unique action in plant growth regulation research. This compound serves as a critical reference standard and active ingredient in studies focused on modern weed management strategies. Mechanism of Action: this compound functions as a systemic herbicide that specifically inhibits auxin transport (HRAC Group P, WSSA Group 19). Unlike compounds that mimic auxin, it disrupts the directional movement of natural auxins within the plant, leading to uncontrolled, localized auxin accumulation and depletion. This disruption results in severe growth abnormalities, tissue deformation, and ultimately, plant death in susceptible species, providing a valuable tool for studying plant physiology and hormone signaling pathways. Research Applications and Value: Its primary research value lies in its synergistic effects when combined with other auxin-type herbicides, such as dicamba . This compound enhances the uptake and translocation of companion herbicides, broadening the spectrum of weed control and improving the efficacy of herbicidal mixtures. It is extensively used in post-emergence research models targeting annual broadleaved and perennial weeds (e.g., lambsquarters, nightshade, bindweed, ragweed, and Johnson grass) in crops like corn and on non-cropped land. Chemical Profile: • IUPAC Name: Sodium;2-[(E)-1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl]-3-pyridinecarboxylate • No.: 109293-98-3 • Molecular Formula: C₁₅H₁₁F₂N₄NaO₃ • Molecular Mass: 356.28 g/mol (calculated) This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDBKFAZXZKRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N4NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032375
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109293-98-3
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Diflufenzopyr-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Functionality of a Potent Auxin Transport Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Diflufenzopyr-sodium, a member of the semicarbazone chemical family, stands as a significant herbicidal active ingredient, primarily utilized for the post-emergence control of broadleaf weeds. Its efficacy is rooted in a nuanced mechanism of action that disrupts the fundamental hormonal balance governing plant growth. This technical guide provides an in-depth elucidation of the molecular and physiological processes affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Inhibition of Polar Auxin Transport

The primary mode of action of this compound is the inhibition of polar auxin transport.[1][2][3][4] Auxin, a class of plant hormones critical for cell elongation, division, and differentiation, is actively transported directionally from cell to cell, a process essential for maintaining proper growth and development.[5] Diflufenzopyr (B12349329) disrupts this transport system, leading to an abnormal accumulation of both naturally occurring auxins, such as indole-3-acetic acid (IAA), and synthetic auxin herbicides in the meristematic regions of sensitive plants, namely the rapidly growing shoots and roots.[1][2] This hormonal imbalance triggers a cascade of phytotoxic effects, including epinasty (downward bending of leaves), stunted growth, and ultimately, plant death.[1]

The specific molecular targets of diflufenzopyr are believed to be the PIN-FORMED (PIN) proteins, which are key auxin efflux carriers responsible for the directional transport of auxin out of cells.[6] By inhibiting these transporters, diflufenzopyr effectively traps auxin within the cells of the meristematic tissues.[7]

Synergistic Action with Auxin Herbicides

Diflufenzopyr is frequently formulated with synthetic auxin herbicides, most notably dicamba (B1670444).[3][8][9] This combination exhibits a powerful synergistic effect.[10][11] Diflufenzopyr's inhibition of auxin transport concentrates the co-applied auxin herbicide at its site of action in the meristems, thereby enhancing its herbicidal activity.[1][2][12] This synergy allows for effective weed control at lower application rates of the auxin herbicide, which can have environmental and economic benefits.[2][12]

Signaling Cascade and Physiological Consequences

The accumulation of auxins induced by diflufenzopyr triggers a complex signaling cascade, leading to a series of physiological and biochemical changes that contribute to the herbicide's phytotoxicity. A key study by Grossmann et al. (2002) elucidated several of these downstream effects.

Ethylene (B1197577) and Abscisic Acid (ABA) Production

The high concentration of auxins stimulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[11] This leads to a rapid increase in ethylene production, which in turn triggers the biosynthesis of abscisic acid (ABA), a stress-related plant hormone.[11][13] The elevated levels of ABA are strongly correlated with growth inhibition and the development of necrotic lesions.[11]

Oxidative Stress

The hormonal imbalance and subsequent physiological stress can also lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide, causing oxidative damage to cellular components and contributing to tissue necrosis.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of diflufenzopyr, often in combination with dicamba.

Table 1: Synergistic Effect of Diflufenzopyr on Dicamba-Induced Ethylene and ABA Accumulation in Sensitive Weeds (20 hours after treatment)

TreatmentPlant SpeciesACC Synthase Activity (% of Control)Ethylene Production (pmol g⁻¹ FW h⁻¹)(+)-Abscisic Acid (ABA) (ng g⁻¹ FW)
ControlGalium aparine100520
Dicamba (250 g/ha)Galium aparine3502580
Diflufenzopyr (100 g/ha) + Dicamba (250 g/ha)Galium aparine80060250
ControlAmaranthus retroflexus100815
Dicamba (250 g/ha)Amaranthus retroflexus45040100
Diflufenzopyr (100 g/ha) + Dicamba (250 g/ha)Amaranthus retroflexus1200110400

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Table 2: Differential Uptake and Translocation of [¹⁴C]Diflufenzopyr in Corn and Sensitive Weeds (48 hours after foliar application)

Plant SpeciesUptake (% of Applied)Translocation out of Treated Leaf (% of Uptake)
Corn (Zea mays)155
Galium aparine4520
Amaranthus retroflexus6035

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Table 3: Effect of Diflufenzopyr on Foliar Uptake of [¹⁴C]Dicamba in Corn

Treatment[¹⁴C]Dicamba Uptake (% of Applied)
[¹⁴C]Dicamba alone30
[¹⁴C]Dicamba + Diflufenzopyr15

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radiolabeled Herbicide Uptake, Translocation, and Metabolism Studies

Objective: To quantify the absorption, movement, and metabolic fate of diflufenzopyr and co-applied herbicides in tolerant and susceptible plant species.

Methodology:

  • Radiolabeling: Synthesize diflufenzopyr and the accompanying herbicide (e.g., dicamba) with a radioactive isotope, typically ¹⁴C, at a stable position in the molecule.

  • Plant Material: Grow tolerant (e.g., corn) and susceptible weed species under controlled environmental conditions to a specified growth stage (e.g., third-leaf stage).

  • Application: Apply a precise amount of the radiolabeled herbicide solution to a defined area of a single leaf on each plant.

  • Time Course: Harvest plants at various time points after application (e.g., 6, 24, 48, and 72 hours).

  • Sample Processing:

    • Uptake: Wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the wash solution using liquid scintillation counting (LSC). The amount of radioactivity absorbed is calculated by subtracting the amount in the wash from the total amount applied.

    • Translocation: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • Metabolism: Combust dried plant parts in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Analysis: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern. For metabolism studies, extract metabolites from plant tissues and analyze them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Measurement of ACC Synthase Activity, Ethylene, and ABA Levels

Objective: To quantify the effect of diflufenzopyr on the biosynthesis of ethylene and ABA.

Methodology:

  • Plant Treatment: Treat susceptible plants with diflufenzopyr, dicamba, and their combination at field-relevant rates. Harvest shoot tissue at various time points.

  • ACC Synthase Activity Assay:

    • Homogenize fresh plant tissue in an extraction buffer.

    • Centrifuge the homogenate and use the supernatant for the enzyme assay.

    • Incubate the enzyme extract with S-adenosyl-L-methionine (SAM), the substrate for ACC synthase.

    • Quantify the ACC produced using a gas chromatograph (GC) after chemical conversion to ethylene.

  • Ethylene Measurement:

    • Enclose treated plants or excised plant parts in airtight containers for a defined period.

    • Withdraw a sample of the headspace gas using a syringe.

    • Inject the gas sample into a GC equipped with a flame ionization detector (FID) to quantify ethylene.

  • ABA Quantification:

    • Freeze-dry and grind the plant tissue.

    • Extract ABA using a suitable solvent system.

    • Purify the extract using solid-phase extraction (SPE).

    • Quantify ABA using an enzyme-linked immunosorbent assay (ELISA) or by GC-mass spectrometry (GC-MS) for higher accuracy.

Auxin Transport Inhibition Assay

Objective: To directly measure the inhibitory effect of diflufenzopyr on auxin transport.

Methodology:

  • Plant Material: Use etiolated hypocotyls or root segments from a suitable plant model like Arabidopsis thaliana or pea (Pisum sativum).

  • Radiolabeled Auxin: Prepare a solution containing radiolabeled IAA (e.g., ³H-IAA or ¹⁴C-IAA).

  • Inhibitor Treatment: Prepare a series of solutions with varying concentrations of diflufenzopyr.

  • Assay Procedure:

    • Place an agar (B569324) block containing the radiolabeled IAA at the apical end of the plant segment.

    • Place a receiver agar block at the basal end.

    • Incubate the segments in the diflufenzopyr solutions.

    • After a set incubation period, measure the amount of radioactivity that has been transported into the basal receiver block using LSC.

  • Data Analysis: Calculate the percentage of inhibition of auxin transport for each diflufenzopyr concentration compared to a control without the inhibitor. Determine the I₅₀ value (the concentration required to inhibit transport by 50%).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Diflufenzopyr_Mechanism cluster_herbicide Herbicide Application cluster_plant Plant Cell This compound This compound PIN Proteins (Auxin Efflux Carriers) PIN Proteins (Auxin Efflux Carriers) This compound->PIN Proteins (Auxin Efflux Carriers) Inhibits Auxin Herbicide (e.g., Dicamba) Auxin Herbicide (e.g., Dicamba) Auxin Accumulation Auxin Accumulation Auxin Herbicide (e.g., Dicamba)->Auxin Accumulation PIN Proteins (Auxin Efflux Carriers)->Auxin Accumulation Blockage leads to ACC Synthase Activation ACC Synthase Activation Auxin Accumulation->ACC Synthase Activation Stimulates Ethylene Production Ethylene Production ACC Synthase Activation->Ethylene Production Increases ABA Biosynthesis ABA Biosynthesis Ethylene Production->ABA Biosynthesis Triggers Phytotoxic Effects Phytotoxic Effects Ethylene Production->Phytotoxic Effects ABA Biosynthesis->Phytotoxic Effects

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_uptake Uptake & Translocation Study cluster_biochemical Biochemical Assays cluster_transport Auxin Transport Assay Radiolabeled Herbicide Application Radiolabeled Herbicide Application Plant Harvest at Time Points Plant Harvest at Time Points Radiolabeled Herbicide Application->Plant Harvest at Time Points Separation of Plant Parts Separation of Plant Parts Plant Harvest at Time Points->Separation of Plant Parts Quantification of Radioactivity (LSC) Quantification of Radioactivity (LSC) Separation of Plant Parts->Quantification of Radioactivity (LSC) Data Analysis: Uptake & Translocation Data Analysis: Uptake & Translocation Quantification of Radioactivity (LSC)->Data Analysis: Uptake & Translocation Herbicide Treatment of Plants Herbicide Treatment of Plants Tissue Harvest Tissue Harvest Herbicide Treatment of Plants->Tissue Harvest Enzyme Extraction Enzyme Extraction Tissue Harvest->Enzyme Extraction Ethylene Measurement (GC) Ethylene Measurement (GC) Tissue Harvest->Ethylene Measurement (GC) ABA Quantification (ELISA/GC-MS) ABA Quantification (ELISA/GC-MS) Tissue Harvest->ABA Quantification (ELISA/GC-MS) ACC Synthase Assay ACC Synthase Assay Enzyme Extraction->ACC Synthase Assay Preparation of Plant Segments Preparation of Plant Segments Application of Radiolabeled IAA Application of Radiolabeled IAA Preparation of Plant Segments->Application of Radiolabeled IAA Incubation with Diflufenzopyr Incubation with Diflufenzopyr Application of Radiolabeled IAA->Incubation with Diflufenzopyr Measurement of Transported IAA Measurement of Transported IAA Incubation with Diflufenzopyr->Measurement of Transported IAA Calculation of Inhibition Calculation of Inhibition Measurement of Transported IAA->Calculation of Inhibition

Caption: Workflow for key experiments in elucidating the mechanism of action.

Selectivity_Logic cluster_corn Tolerant Plant (Corn) cluster_weed Sensitive Plant (Weed) Diflufenzopyr Application Diflufenzopyr Application Rapid Metabolism of Diflufenzopyr Rapid Metabolism of Diflufenzopyr Diflufenzopyr Application->Rapid Metabolism of Diflufenzopyr Slower Metabolism of Diflufenzopyr Slower Metabolism of Diflufenzopyr Diflufenzopyr Application->Slower Metabolism of Diflufenzopyr Tolerance Tolerance Rapid Metabolism of Diflufenzopyr->Tolerance Reduced Uptake of Auxin Herbicide Reduced Uptake of Auxin Herbicide Reduced Uptake of Auxin Herbicide->Tolerance Susceptibility Susceptibility Slower Metabolism of Diflufenzopyr->Susceptibility High Uptake of Auxin Herbicide High Uptake of Auxin Herbicide High Uptake of Auxin Herbicide->Susceptibility

Caption: Logical relationship explaining the selectivity of diflufenzopyr.

References

The Discovery and Synthesis of Diflufenzopyr-sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diflufenzopyr-sodium is a selective post-emergence herbicide belonging to the semicarbazone chemical class.[1] It is primarily used to control a wide range of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1999, this active ingredient was developed by BASF.[3][4] A key characteristic of this compound is its unique mode of action as an auxin transport inhibitor, which disrupts the normal growth processes in susceptible plants.[3][5] It is often formulated in combination with other herbicides, most notably dicamba (B1670444), to enhance its efficacy and broaden its weed control spectrum.[5][6] This synergistic relationship allows for effective weed management at lower application rates of the partner herbicide.[1][3]

Chemical and Physical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329).[7] Its chemical structure and properties are summarized in the table below.

PropertyValueSource
IUPAC Name sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[8]
CAS Registry Number 109293-98-3[7]
Chemical Formula C15H11F2N4NaO3[7][8]
Molecular Weight 356.26 g/mol [8]
Physical State Off-white granular solid[9]
Formulations Wettable granular, suspension concentrate[3][9]

Synthesis of this compound

The commercial synthesis of Diflufenzopyr is a multi-step process.[9] One described method involves the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of pyridyl tosylate.[10] Another convergent synthesis pathway consists of four to five steps.[9] This process begins with the formation of a 2-(3-(trifluoromethyl)phenoxy)nicotinic acid core.[9] This is achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol (B45071) under basic conditions.[9] The resulting acid is then activated to its acid chloride form using thionyl chloride.[9] In a separate pathway, difluorobenzoyl hydrazine (B178648) is prepared from 2,4-difluorobenzoyl chloride and hydrazine hydrate (B1144303).[9] The key semicarbazide (B1199961) linkage is then formed by coupling the acid chloride with the hydrazide.[9] The final step is a dehydration reaction to form the semicarbazone, Diflufenzopyr.[9] The sodium salt is then prepared from the parent acid.

G cluster_0 Pathway 1 cluster_1 Pathway 2 2-chloronicotinic acid 2-chloronicotinic acid nucleophilic aromatic substitution nucleophilic aromatic substitution 2-chloronicotinic acid->nucleophilic aromatic substitution 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol->nucleophilic aromatic substitution 2-(3-(trifluoromethyl)phenoxy)nicotinic acid 2-(3-(trifluoromethyl)phenoxy)nicotinic acid nucleophilic aromatic substitution->2-(3-(trifluoromethyl)phenoxy)nicotinic acid acid activation acid activation 2-(3-(trifluoromethyl)phenoxy)nicotinic acid->acid activation thionyl chloride thionyl chloride thionyl chloride->acid activation acid chloride acid chloride acid activation->acid chloride coupling coupling acid chloride->coupling 2,4-difluorobenzoyl chloride 2,4-difluorobenzoyl chloride hydrazine preparation hydrazine preparation 2,4-difluorobenzoyl chloride->hydrazine preparation hydrazine hydrate hydrazine hydrate hydrazine hydrate->hydrazine preparation difluorobenzoyl hydrazine difluorobenzoyl hydrazine hydrazine preparation->difluorobenzoyl hydrazine difluorobenzoyl hydrazine->coupling dehydration dehydration coupling->dehydration Diflufenzopyr Diflufenzopyr dehydration->Diflufenzopyr

A simplified workflow for the synthesis of Diflufenzopyr.

Mode of Action

This compound functions as a Group 19 herbicide, specifically an auxin transport inhibitor.[1][11] Auxins are plant hormones that play a critical role in cell elongation and directional growth.[5] Diflufenzopyr inhibits the polar transport of both naturally occurring auxins, such as indoleacetic acid (IAA), and synthetic auxin-like herbicides like dicamba.[3] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues (the growing points) of shoots and roots.[1][3] The disruption of the delicate auxin balance required for coordinated plant growth results in symptoms like epinasty (twisting of petioles), stunted growth, and ultimately, plant death.[5][11][12]

When co-applied with an auxinic herbicide such as dicamba, Diflufenzopyr enhances its activity.[11] It effectively traps the auxinic herbicide within the meristematic cells, leading to a higher concentration at the site of action.[11][13] This synergistic effect allows for a reduction in the application rates of dicamba while achieving the same or even improved weed control.[1] In susceptible weed species, this enhanced accumulation of auxins leads to increased production of ethylene (B1197577) and abscisic acid, which in turn causes growth inhibition, oxidative stress, and tissue damage.[6]

G This compound This compound Auxin_Transport_Proteins Auxin Transport Proteins This compound->Auxin_Transport_Proteins binds to Auxin_Efflux Auxin Efflux from Cell This compound->Auxin_Efflux inhibits Inhibition inhibits Auxin_Accumulation Auxin Accumulation in Meristematic Tissues Auxin_Efflux->Auxin_Accumulation leads to Synergistic_Accumulation Synergistic Accumulation of Dicamba Auxin_Accumulation->Synergistic_Accumulation Growth_Disruption Disruption of Normal Growth (Epinasty, Stunting) Ethylene_ABA_Production Increased Ethylene & Abscisic Acid Production Growth_Disruption->Ethylene_ABA_Production Oxidative_Stress Oxidative Stress & Tissue Damage Ethylene_ABA_Production->Oxidative_Stress Plant_Death Plant Death Oxidative_Stress->Plant_Death Dicamba Dicamba Dicamba->Synergistic_Accumulation is trapped, leading to Synergistic_Accumulation->Growth_Disruption

Mechanism of action of this compound and its synergy with Dicamba.

Quantitative Data

Toxicological Profile of Technical Diflufenzopyr
Study TypeSpeciesResultToxicity Category
Acute Oral LD50Rat> 4000 mg/kgLow
Acute Dermal LD50Rabbit> 2000 mg/kgLow
Acute Inhalation LC50Rat> 5.2 mg/LLow
Eye IrritationRabbitMinimally irritatingIV
Dermal IrritationRabbitNot an irritantIV
Dermal SensitizationGuinea PigNot a sensitizer-

Source:[3][14]

Ecotoxicological Profile
OrganismTestResultToxicity
Birds (Bobwhite Quail)Acute Oral LD50> 2250 mg/kgPractically non-toxic
Fish (Rainbow Trout)96-hr LC5015 ppmSlightly toxic
Aquatic Invertebrates (Daphnia magna)48-hr EC50> 135 ppmPractically non-toxic
Honey BeeAcute Contact LD50> 25 µ g/bee Practically non-toxic
Terrestrial Plants (Turnip)Seedling Emergence EC250.0008 lbs a.e./acreHighly toxic
Terrestrial Plants (Ryegrass)Seedling Emergence EC250.0055 lbs a.e./acreHighly toxic

Source:[3]

Application Rates
ProductActive IngredientsApplication Rate (Product)Application Rate (Diflufenzopyr a.i.)
Distinct™ Herbicide21.4% Sodium Diflufenzopyr, 55% Sodium Dicamba4 to 8 ounces/acre0.05 to 0.10 lbs/acre
Overdrive® Herbicide20.4% Diflufenzopyr, 49.4% Dicamba0.5 pounds/acre~0.1 lbs a.e./acre

Source:[2][3][14]

Experimental Protocols

Synthesis of Diflufenzopyr (Conceptual)

This protocol is a conceptual outline based on the described convergent synthesis.[9]

  • Step 1: Formation of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

    • In a suitable reaction vessel, dissolve 2-chloronicotinic acid and 3-(trifluoromethyl)phenol in an appropriate solvent.

    • Add a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, HPLC).

    • Upon completion, cool the mixture, acidify to precipitate the product, and isolate by filtration. Purify the crude product by recrystallization.

  • Step 2: Activation to the Acid Chloride.

    • Suspend the dried 2-(3-(trifluoromethyl)phenoxy)nicotinic acid in an inert solvent like toluene.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture gently to drive the reaction to completion, removing the gaseous byproducts (SO2, HCl).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 3: Preparation of difluorobenzoyl hydrazine.

    • Dissolve hydrazine hydrate in a suitable solvent such as tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath.

    • Slowly add 2,4-difluorobenzoyl chloride to the cooled hydrazine solution.

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • Isolate the product, difluorobenzoyl hydrazine, by filtration and wash with a suitable solvent.

  • Step 4: Coupling and Dehydration.

    • Dissolve the acid chloride from Step 2 in an inert solvent.

    • Add the difluorobenzoyl hydrazine from Step 3 and a base (e.g., triethylamine) to the solution.

    • Stir the mixture at room temperature to facilitate the coupling reaction.

    • After the formation of the intermediate, induce dehydration to form the semicarbazone double bond. This may require heating or the addition of a dehydrating agent.

    • Isolate and purify the final product, Diflufenzopyr.

Analytical Method for Diflufenzopyr and its Metabolites in Water by LC-MS/MS

This protocol is a summary of established methods for the determination of Diflufenzopyr residues.[15][16]

  • Objective: To quantify the concentration of Diflufenzopyr and its primary metabolites (M1, M2, M6, M9) in water samples.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • For Diflufenzopyr, M1, M6, and M9, filter the water samples. No further extraction is typically needed for direct injection.[16]

    • For metabolite M2, which may require extraction, acidify the water sample and perform a liquid-liquid extraction with a solvent like dichloromethane.[15][16]

    • Dry the organic extract (e.g., with sodium sulfate), concentrate it under vacuum, and reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile (B52724) and 50 mM ammonium (B1175870) carbonate).[16]

  • LC-MS/MS Analysis:

    • Inject a known volume of the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with mobile phases such as water with formic acid and ammonium formate, and an organic solvent like methanol (B129727) or acetonitrile.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each compound.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations for Diflufenzopyr and each metabolite.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve. The limit of quantitation (LOQ) for this method is typically around 0.5 µg/L.[15][16]

G Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration Direct_Injection Direct Injection (Diflufenzopyr, M1, M6, M9) Filtration->Direct_Injection Extraction Liquid-Liquid Extraction (for Metabolite M2) Filtration->Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Direct_Injection->LC_MS_MS_Analysis Concentration Concentration & Reconstitution Extraction->Concentration Concentration->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Workflow for the analysis of Diflufenzopyr in water.

References

An In-depth Technical Guide to Diflufenzopyr-sodium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and toxicological profile of Diflufenzopyr-sodium, a selective, post-emergence herbicide. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Physicochemical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329), a semicarbazone herbicide.[1][2] It is a white, odorless solid with good solubility in water.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Namesodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[4]
CAS Number109293-98-3[1][2][3]
Molecular FormulaC₁₅H₁₁F₂N₄NaO₃[2][3][4]
Molecular Weight356.26 g/mol [3][4]
SMILESC/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)[O-].[Na+][4]
InChIInChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1/b20-8+;[2][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical StateWhite solid[3]
Density1.456 g/cm³ at 20°C[3][5]
Water SolubilityExcellent[3]

Mechanism of Action: Auxin Transport Inhibition

This compound functions as a potent and selective inhibitor of auxin transport in susceptible plants.[6][7][8][9] Auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate various growth and developmental processes, including cell elongation, division, and differentiation.

The herbicide specifically blocks the polar transport of both naturally occurring auxins and synthetic auxin-mimicking herbicides, like dicamba (B1670444).[6][7] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues (growing points) of shoots and roots.[7] The resulting disruption of the delicate auxin balance causes rapid and uncontrolled growth, leading to characteristic herbicidal symptoms such as epinasty, twisting, and ultimately, plant death.[9] When co-applied with auxin-mimicking herbicides, this compound acts synergistically, enhancing their efficacy by concentrating them at their sites of action.[7][10]

This compound Mechanism of Action cluster_normal Normal Auxin Transport cluster_inhibited Inhibition by this compound Auxin Auxin Transport Polar Auxin Transport Auxin->Transport Growth Regulated Growth Transport->Growth DFFP Diflufenzopyr- sodium Transport_Inhibited Polar Auxin Transport DFFP->Transport_Inhibited Accumulation Auxin Accumulation in Meristems Transport_Inhibited->Accumulation Uncontrolled_Growth Uncontrolled Growth & Plant Death Accumulation->Uncontrolled_Growth

Mechanism of auxin transport inhibition by this compound.

Synthesis

The synthesis of Diflufenzopyr, the parent acid of this compound, involves the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate.[11] A more detailed synthetic approach involves a convergent 4-5 step synthesis. This process begins with the formation of a 2-(3-(trifluoromethyl)phenoxy)nicotinic acid core through the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol (B45071) under basic conditions. The resulting acid is then activated to its acid chloride form using thionyl chloride. In a separate pathway, difluorobenzoyl hydrazine (B178648) is prepared from 2,4-difluorobenzoyl chloride and hydrazine hydrate. The key semicarbazide (B1199961) linkage is formed by coupling the acid chloride with the hydrazide, followed by dehydration to yield the semicarbazone, Diflufenzopyr.[12] The sodium salt is then formed by reacting the parent acid with a sodium base.

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[6] It is not a skin irritant but can cause minimal eye irritation.[6]

Table 3: Acute Toxicity of Technical Grade Diflufenzopyr

StudySpeciesRouteValueClassification
Oral LD₅₀Rat (male & female)Oral>5,000 mg/kgPractically non-toxic[13]
Dermal LD₅₀Rabbit (male & female)Dermal>5,000 mg/kgPractically non-toxic[13]
Inhalation LC₅₀RatInhalation>2,930 mg/m³Practically non-toxic[13]

Table 4: Chronic Toxicity and Other Endpoints for Diflufenzopyr

Study TypeSpeciesNOAELLOAELEffects at LOAEL
Subchronic Oral (13-week)Rat5000 ppm (352 mg/kg/day male, 431 mg/kg/day female)10,000 ppmLower body weight gain, decreased food efficiency[1]
Subchronic Oral (13-week)Mouse7000 ppm (1225 mg/kg/day male, 1605 mg/kg/day female)-No clear toxic effects observed[1]
Chronic Toxicity/Carcinogenicity (104-week)Rat5000 ppm (236 mg/kg/day male, 323 mg/kg/day female)10,000 ppmLower body weight and weight gain, decreased food efficiency[1]
Carcinogenicity (78-week)Mouse7000 ppm (1037 mg/kg/day male, 1004 mg/kg/day female)-No treatment-related effects in males; slight decrease in body weight gain in females[1]
Developmental ToxicityRat300 mg/kg/day1000 mg/kg/dayDecreased fetal body weights, skeletal variations[1]
Developmental ToxicityRabbit30 mg/kg/day100 mg/kg/dayReduced maternal body weight gain, abnormal feces[1]
2-Generation ReproductionRat500 ppm (27.3-42.2 mg/kg/day)2000 ppmReduced body weight gain, increased food consumption, increased seminal vesicle weights[1]

Studies have shown that Diflufenzopyr is not mutagenic and is classified as not likely to be carcinogenic to humans by the U.S. EPA.[13]

Environmental Fate

This compound is non-persistent in soil and has a low potential for bioaccumulation.[6] It can enter aquatic systems through spray drift or runoff and is slightly persistent in the aquatic environment.[6]

Table 5: Environmental Fate of Diflufenzopyr

ParameterValue
Soil Half-life (typical)87 days[4]
Groundwater Leaching PotentialLow[4]
Surface Runoff PotentialHigh[4]

Experimental Protocols

Determination of this compound and its Metabolites in Water by LC/MS/MS

This method is for the quantitative determination of Diflufenzopyr and its metabolites in water.

Sample Preparation:

  • For the analysis of Diflufenzopyr and its metabolites M1, M6, and M9, a 10 mL water sample is fortified and then filtered through a 0.45 µm PTFE syringe filter. The filtered sample is then ready for LC/MS/MS analysis.

  • For the analysis of metabolite M2, 20 g of sodium chloride is dissolved in a 100 mL water sample. The solution is then extracted three times with 20 mL of methylene (B1212753) chloride. The organic extracts are combined.

  • The combined methylene chloride extract is concentrated to approximately 1 mL under nitrogen at 50-60°C.

  • The concentrated sample is reconstituted to a final volume of 2 mL (for blank, control, and LOQ samples) or 20 mL (for 10xLOQ samples) with 50 mM ammonium (B1175870) carbonate.

  • The reconstituted sample is filtered through a 0.45 µm PTFE syringe filter prior to LC/MS/MS analysis.

LC/MS/MS Analysis:

  • Instrumentation: Agilent 1290 HPLC System coupled to an AB Sciex 5500 Triple Quad mass spectrometer.

  • Injection Volume: 40.0 µL.

  • Retention Times (approximate):

    • Diflufenzopyr: 9.7 min

    • M1: 6.8 min

    • M2: 4.4 min

    • M6: 5.8 min

    • M9: 4.8 min

  • Limit of Quantitation (LOQ): 0.05 µg/L (ppb) in water.

Analytical Workflow for this compound in Water cluster_prep Sample Preparation cluster_analysis Analysis Start Water Sample Fortify Fortify with Standards Start->Fortify Filter1 Filter (0.45 µm PTFE) (for DFFP, M1, M6, M9) Fortify->Filter1 Extract Liquid-Liquid Extraction with Methylene Chloride (for M2) Fortify->Extract LCMSMS LC/MS/MS Analysis Filter1->LCMSMS Concentrate Concentrate Extract Extract->Concentrate Reconstitute Reconstitute in Ammonium Carbonate Concentrate->Reconstitute Filter2 Filter (0.45 µm PTFE) Reconstitute->Filter2 Filter2->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Analytical workflow for this compound in water.
Toxicological Study Methodologies (General Overview)

The toxicological data presented in this guide are derived from studies conducted on various laboratory animal species. The general methodologies for these studies are as follows:

  • Acute Toxicity: Studies typically involve single high-dose administrations to determine the immediate toxic effects and the LD₅₀ or LC₅₀ values. The routes of administration investigated include oral, dermal, and inhalation.

  • Subchronic Toxicity: These studies involve repeated exposure to the test substance over a period of several weeks (e.g., 13 weeks). Animals are typically dosed daily, either through their diet, by gavage, or via dermal application. The objective is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

  • Chronic Toxicity/Carcinogenicity: Long-term studies (e.g., 78-104 weeks) are conducted to assess the potential for chronic toxicity and carcinogenicity. Animals are exposed to the test substance in their diet over their lifetime.

  • Developmental and Reproductive Toxicity: These studies evaluate the potential of the substance to cause adverse effects on developing fetuses (developmental toxicity) and on the reproductive capabilities of the parent generation and the development of their offspring (reproductive toxicity). Dosing is typically done by gavage or in the diet during specific periods of gestation or across generations.

Conclusion

This compound is a selective herbicide with a well-defined mechanism of action as an auxin transport inhibitor. Its synergistic activity with other auxin-mimicking herbicides makes it an effective tool in weed management. The compound exhibits low acute toxicity and is not considered carcinogenic or mutagenic. Understanding its chemical properties, biological activity, and toxicological profile is crucial for its safe and effective application in agriculture and for the development of new crop protection strategies.

References

Diflufenzopyr-Sodium: A Technical Guide to a Semicarbazone Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical class. It is distinguished by its unique mode of action as an auxin transport inhibitor, a classification designated as Group 19 by the Weed Science Society of America.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, herbicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical and Physical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329). Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[2]
CAS Number 109293-98-3[2]
Molecular Formula C₁₅H₁₁F₂N₄NaO₃[2]
Molecular Weight 356.26 g/mol [2]
Physical State White solid[3]
Density 1.456 g/cm³ at 20°C[3]
Water Solubility pH dependent: 63 mg/L (pH 5), 5850 mg/L (pH 7), 10546 mg/L (pH 9)[1]
pKa 3.18[1]

Mechanism of Action: Auxin Transport Inhibition

This compound exerts its herbicidal effect by inhibiting the polar transport of auxin, a critical plant hormone that regulates numerous growth and developmental processes.[1][4] This inhibition leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin-mimicking herbicides in the meristematic tissues of susceptible plants.[1][5] This disruption of auxin homeostasis results in rapid and severe hormonal effects, such as epinasty (twisting and curling of stems and leaves), ultimately leading to plant death.[5]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the auxin signaling pathway.

AuxinTransportInhibition cluster_Cell Plant Cell cluster_Membrane Plasma Membrane Auxin_ext Auxin (IAA) / Synthetic Auxin AUX1 AUX1/LAX (Influx Carrier) Auxin_ext->AUX1 Influx DFFP This compound PIN PIN Proteins (Efflux Carrier) DFFP->PIN Inhibition Auxin_int Intracellular Auxin AUX1->Auxin_int PIN->Auxin_ext Auxin_int->PIN Efflux Accumulation Auxin Accumulation Auxin_int->Accumulation Herbicidal_Effects Herbicidal Effects (Epinasty, Growth Inhibition) Accumulation->Herbicidal_Effects

Mechanism of this compound action.

Herbicidal Efficacy and Synergism

This compound is particularly effective for the post-emergence control of a wide range of annual and perennial broadleaf weeds.[1] A key characteristic of this herbicide is its synergistic interaction with synthetic auxin herbicides, such as dicamba (B1670444).[1][6] By blocking auxin transport, this compound concentrates these auxin-mimicking herbicides in the meristematic sinks of the plant, thereby enhancing their efficacy and allowing for the use of lower application rates.[5][6] This synergistic effect has been shown to increase weed control by 15% to over 90%, depending on the weed species and the specific auxin herbicide used.[1]

The combination of this compound and dicamba, often formulated as BAS 662H, provides effective control of many troublesome weeds in corn and other crops.[7]

Target WeedHerbicide CombinationApplication Rate (Product/acre)Control (%)Reference
Palmer Amaranth (glyphosate-resistant)This compound + Dicamba-Increased up to 44%[1]
Canada ThistleThis compound + Dicamba-Generally Increased[6]
Leafy SpurgeThis compound + Dicamba-Generally Increased[6]
VelvetleafDicamba & Diflufenzopyr0.0875 lb/a-[8]
Common RagweedDicamba & Diflufenzopyr0.0875 lb/a-[8]
Giant FoxtailDicamba & Diflufenzopyr0.0875 lb/a-[8]

Experimental Protocols

Auxin Transport Inhibition Assay

This protocol describes a method to quantify the effect of an inhibitor on polar auxin transport using radiolabeled IAA.

Materials:

  • Maize (Zea mays) coleoptiles or Arabidopsis thaliana inflorescence stems

  • Agar (B569324) cylinders

  • Radiolabeled [³H]IAA

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Excise 5-10 mm segments from the sub-apical region of maize coleoptiles or Arabidopsis inflorescence stems.

  • Prepare donor agar blocks containing a fixed concentration of [³H]IAA and varying concentrations of this compound.

  • Prepare receiver agar blocks without any additives.

  • Place the apical end of the plant segment on a donor block and the basal end on a receiver block.

  • Incubate the segments in a dark, humid chamber for a defined period (e.g., 4-18 hours).

  • After incubation, separate the receiver blocks and place them into scintillation vials.

  • Add scintillation cocktail to each vial and quantify the amount of radioactivity in the receiver blocks using a liquid scintillation counter.

  • A decrease in radioactivity in the receiver blocks in the presence of this compound indicates inhibition of polar auxin transport.

Whole-Plant Autoradiography for Herbicide Translocation

This protocol visualizes the movement of a radiolabeled herbicide within a plant.

Materials:

  • ¹⁴C-labeled this compound

  • Test plants (e.g., susceptible weed species)

  • Microsyringe

  • Plant press

  • X-ray film or phosphor imager

Procedure:

  • Grow test plants to a specific growth stage (e.g., 3-4 leaf stage).

  • Apply a small droplet of ¹⁴C-labeled this compound solution to a specific leaf using a microsyringe.

  • Harvest plants at various time points after application (e.g., 6, 24, 48 hours).

  • Carefully wash the treated leaf to remove any unabsorbed herbicide.

  • Mount the entire plant on a sheet of paper and press it flat.

  • Dry the pressed plant.

  • Expose the dried plant to X-ray film or a phosphor imager screen in the dark for a period determined by the amount of radioactivity applied.

  • Develop the film or scan the screen to visualize the distribution of the radiolabeled herbicide throughout the plant.

Toxicology Profile

This compound generally exhibits low acute toxicity to mammals and other non-target organisms.

OrganismTestResultToxicity CategoryReference
Rat (male)Acute Oral LD₅₀1600 mg/kgIII (Low)[5]
Rat (female)Acute Oral LD₅₀2100 mg/kgIII (Low)[5]
RabbitAcute Dermal LD₅₀>5000 mg/kgIV (Very Low)[5]
RatAcute Inhalation LC₅₀>5.34 mg/LIV (Very Low)[5]
Avian speciesAcute Oral LD₅₀>2250 mg ae/kgPractically Non-toxic[5]
Small mammalsAcute Oral LD₅₀4000 mg/kgLow[5]
Honey beesAcute Contact LD₅₀>25 µ g/bee Practically Non-toxic[5]
Freshwater organismsLC₅₀15 to >135 ppm aeSlightly to Practically Non-toxic[5]
Estuarine/Marine organismsLC₅₀ or EC₅₀18.9 to >138 ppm aeSlightly to Practically Non-toxic[5]

Environmental Fate

This compound is non-persistent in the soil environment and has a low potential for bioaccumulation.[9]

ParameterValueReference
Hydrolysis Half-life 13 days (pH 5), 24 days (pH 7), 26 days (pH 9)[5]
Photolysis Half-life (Water) 7 days (pH 5), 17 days (pH 7), 13 days (pH 9)[5]
Photolysis Half-life (Soil) 14 days[5]
Aerobic Soil Metabolism Half-life 8-10 days[5]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 18 to 156 mL/g (Mobile to very mobile)[5]

Herbicide Development and Evaluation Workflow

The development of a post-emergence herbicide like this compound follows a rigorous, multi-stage process.

HerbicideDevelopment cluster_Discovery Discovery & Screening cluster_Characterization Characterization cluster_Development Field Development & Formulation cluster_Regulatory Regulatory Assessment A1 Chemical Synthesis (Semicarbazone derivatives) A2 Primary Screening (High-throughput whole-plant assays) A1->A2 A3 Secondary Screening (Dose-response on target weeds) A2->A3 B1 Mode of Action Studies (Auxin Transport Assays) A3->B1 B2 Metabolism & Translocation (Radiolabeled studies) B1->B2 B3 Selectivity Testing (Crop tolerance) B2->B3 C1 Field Trials (Efficacy across environments) B3->C1 C2 Formulation Development (e.g., with Dicamba) C1->C2 C3 Residue Analysis C2->C3 D1 Toxicology Studies (Mammalian & Ecotox) C3->D1 D2 Environmental Fate Studies D1->D2 D3 Registration & Commercialization D2->D3

Post-emergence herbicide development workflow.

Conclusion

This compound is a valuable tool in modern weed management, primarily due to its unique mechanism of action and its synergistic properties with other herbicides. Its role as an auxin transport inhibitor provides an alternative mode of action to combat the evolution of herbicide resistance. Understanding its chemical properties, biological activity, and environmental behavior, as detailed in this guide, is crucial for its effective and responsible use in agricultural and non-crop settings. Further research into its precise interactions with auxin signaling components and the development of new synergistic combinations will continue to enhance its utility in sustainable agriculture.

References

An In-depth Technical Guide to the Early Herbicidal Activity of Diflufenzopyr-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium, a semicarbazone herbicide, emerged from early research as a potent inhibitor of auxin transport in susceptible plants.[1][2] Its unique mode of action, which disrupts the normal hormonal balance governing plant growth, has made it a valuable tool in weed management, particularly for broadleaf species.[2][3] This technical guide delves into the foundational research on this compound's herbicidal activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its physiological impact and experimental evaluation. The focus is on the early investigations that established its efficacy and elucidated its synergistic relationship with other herbicides, most notably dicamba (B1670444).[1]

Core Mechanism of Action: Auxin Transport Inhibition

This compound's primary herbicidal effect stems from its ability to block the polar transport of natural auxins, such as indole-3-acetic acid (IAA), and synthetic auxin-like compounds within sensitive plants.[4][5] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues of shoots and roots, disrupting the delicate hormonal equilibrium required for coordinated plant growth and development.[5] The result is a cascade of phytotoxic effects, including epinasty, stunting, and ultimately, plant death.[2][3]

Quantitative Data on Herbicidal Efficacy

Early research established the dose-dependent efficacy of this compound, both alone and in combination with other herbicides. The following tables summarize key quantitative findings from foundational studies.

Table 1: Efficacy of this compound on Seedling Emergence

Plant SpeciesParameterEC25 Value (lbs. ae/Acre)
Turnip (dicot)-0.0008
Ryegrass (monocot)Shoot Length0.0055
Data from a 1999 US EPA Pesticide Fact Sheet.[5]

Table 2: Synergistic Effect of Diflufenzopyr (B12349329) on Dicamba Efficacy (LD50 Values)

Weed SpeciesHerbicide TreatmentLD50 (g/ha)
Purple Cudweed (Gnaphalium purpureum)Dicamba alone23
Dicamba + 20% Diflufenzopyr20
Common Lespedeza (Kummerowia striata)Dicamba alone36
Dicamba + 20% Diflufenzopyr27
Data from Wehtje et al., 2008, demonstrating the enhanced potency of dicamba when combined with diflufenzopyr.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on early studies investigating the herbicidal properties of this compound.

Protocol 1: Evaluation of Synergistic Herbicidal Effects

This protocol is adapted from the methodology used by Grossmann et al. (2002) to study the interaction between diflufenzopyr and dicamba on Amaranthus retroflexus and Galium aparine.[6]

  • Plant Material and Growth Conditions:

    • Grow Amaranthus retroflexus and Galium aparine in pots containing a standardized soil mix in a greenhouse.

    • Maintain controlled environmental conditions: 24/18°C day/night temperature, 16-hour photoperiod, and 60-80% relative humidity.

    • Water plants daily.

  • Herbicide Application:

    • Apply herbicides to plants at the third-leaf stage.

    • Prepare spray solutions of diflufenzopyr and dicamba, both individually and in combination, at concentrations equivalent to field rates (e.g., 100 g/ha diflufenzopyr and 250 g/ha dicamba).[6]

    • Use a laboratory spray chamber to ensure uniform application.

  • Physiological and Biochemical Analysis:

    • At 20 hours post-application, harvest shoot tissue.

    • Measure 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity using established enzymatic assays.

    • Quantify ethylene (B1197577) formation via gas chromatography of the headspace of sealed vials containing the shoot tissue.

    • Analyze abscisic acid (ABA) levels using methods such as gas chromatography-mass spectrometry (GC-MS).

    • Assess hydrogen peroxide production through spectrophotometric methods.

  • Data Analysis:

    • Statistically compare the effects of the individual herbicides versus the combination treatment to determine synergistic, additive, or antagonistic interactions.

Protocol 2: Auxin Transport Inhibition Assay

This is a generalized protocol for assessing the inhibitory effect of compounds like diflufenzopyr on polar auxin transport.

  • Plant Material:

    • Use etiolated hypocotyls or stem segments from a suitable plant species (e.g., bean, pea, or Arabidopsis).

  • Preparation of Agar (B569324) Cylinders:

    • Prepare donor and receiver agar cylinders.

    • Incorporate radiolabeled auxin (e.g., 14C-IAA) into the donor cylinders.

    • For the experimental group, incorporate this compound at various concentrations into the receiver cylinders. The control group will have receiver cylinders without the herbicide.

  • Assay Procedure:

    • Excise plant segments and place them between the donor and receiver cylinders.

    • Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Measurement and Analysis:

    • After incubation, separate the receiver cylinders.

    • Quantify the amount of radiolabeled auxin that has moved into the receiver cylinders using liquid scintillation counting.

    • Calculate the percentage of inhibition of auxin transport for each concentration of this compound compared to the control.

    • Determine the I50 value (concentration causing 50% inhibition).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes related to the herbicidal action of this compound.

G cluster_0 cluster_1 This compound This compound Auxin_Transport_Proteins Auxin_Transport_Proteins This compound->Auxin_Transport_Proteins Inhibits Abnormal_Auxin_Accumulation Abnormal_Auxin_Accumulation Polar_Auxin_Transport Polar_Auxin_Transport Auxin_Transport_Proteins->Polar_Auxin_Transport Mediates Normal_Auxin_Distribution Normal_Auxin_Distribution Polar_Auxin_Transport->Normal_Auxin_Distribution Maintains Polar_Auxin_Transport->Abnormal_Auxin_Accumulation Disruption leads to Normal_Plant_Growth Normal_Plant_Growth Normal_Auxin_Distribution->Normal_Plant_Growth Regulates Hormonal_Imbalance Hormonal_Imbalance Abnormal_Auxin_Accumulation->Hormonal_Imbalance Causes Phytotoxic_Effects Phytotoxic_Effects Hormonal_Imbalance->Phytotoxic_Effects Induces Plant_Death Plant_Death Phytotoxic_Effects->Plant_Death Results in

Caption: Mode of action of this compound as an auxin transport inhibitor.

G Start Start Plant_Cultivation Cultivate susceptible weed species (e.g., Amaranthus retroflexus) Start->Plant_Cultivation Herbicide_Application Apply this compound, Dicamba, and combination Plant_Cultivation->Herbicide_Application Incubation Incubate under controlled greenhouse conditions Herbicide_Application->Incubation Sample_Harvest Harvest shoot tissue (20 hours post-application) Incubation->Sample_Harvest Biochemical_Assays Perform biochemical assays: - ACC synthase activity - Ethylene formation - ABA quantification Sample_Harvest->Biochemical_Assays Data_Analysis Analyze data for synergistic effects Biochemical_Assays->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating herbicide synergy.

G Diflufenzopyr Diflufenzopyr Auxin_Transport_Inhibition Inhibition of Auxin Transport Diflufenzopyr->Auxin_Transport_Inhibition Dicamba Dicamba Auxin_Mimicry Synthetic Auxin (Hormonal Imbalance) Dicamba->Auxin_Mimicry Synergistic_Accumulation Synergistic Accumulation of Natural & Synthetic Auxins at Meristems Auxin_Transport_Inhibition->Synergistic_Accumulation Auxin_Mimicry->Synergistic_Accumulation Enhanced_Herbicidal_Effect Enhanced Herbicidal Effect: - Rapid Epinasty - Growth Inhibition - Tissue Necrosis Synergistic_Accumulation->Enhanced_Herbicidal_Effect Weed_Control Effective Broadleaf Weed Control Enhanced_Herbicidal_Effect->Weed_Control

Caption: Logical relationship of the synergistic action of Diflufenzopyr and Dicamba.

Conclusion

Early research on this compound laid the groundwork for its successful integration into modern weed management strategies. Its distinct mechanism of action as an auxin transport inhibitor, coupled with its potent synergistic effects with synthetic auxin herbicides like dicamba, provides a powerful tool for controlling a wide spectrum of broadleaf weeds. The quantitative data and experimental protocols outlined in this guide offer a comprehensive overview of the foundational science that underpins the herbicidal activity of this important molecule. Further research building upon these early findings can continue to optimize its use and address the ongoing challenges of weed resistance.

References

An In-depth Technical Guide to the Physiological Effects of Diflufenzopyr-Sodium on Plants

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical family. It is classified as a Group 19 herbicide by the Weed Science Society of America (WSSA).[1] Its primary mode of action is the inhibition of polar auxin transport in susceptible plant species.[1][2][3][4] This disruption of the normal hormonal balance leads to a rapid and lethal accumulation of both endogenous and synthetic auxins in the meristematic regions of the plant, ultimately causing aberrant growth and plant death.[1][2] this compound is frequently formulated with synthetic auxin herbicides, such as dicamba, to create a synergistic effect that enhances weed control efficacy at lower application rates.[1][2][5] This technical guide provides a comprehensive overview of the physiological and biochemical effects of this compound on plants, detailed experimental protocols for its study, and visual representations of its mechanism of action.

Mechanism of Action: Auxin Transport Inhibition

The primary physiological effect of this compound is the targeted inhibition of auxin transport. Auxins, with indole-3-acetic acid (IAA) being the most prevalent naturally occurring form, are critical plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation.[3] The directional, cell-to-cell movement of auxin, known as polar auxin transport, is essential for establishing auxin gradients that guide these developmental processes. This transport is mediated by specialized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED - PIN) carrier proteins located on the plasma membrane.

This compound disrupts this process by inhibiting the function of the auxin efflux carriers.[1][2][3] This blockage prevents the movement of auxin out of the cell, leading to an uncontrolled accumulation of auxins within the meristematic tissues of the shoots and roots.[1][2] The resulting supraoptimal concentration of auxin disrupts the delicate hormonal balance, leading to a cascade of phytotoxic effects, including epinasty (twisting of stems and petioles), stunting, and ultimately, cell death and necrosis.[2][3]

Synergistic Action with Synthetic Auxins

This compound is often co-formulated with synthetic auxin herbicides like dicamba.[1][5] Its role in these formulations is to act as a synergist. By inhibiting the transport of the synthetic auxin away from the meristematic sinks, this compound effectively concentrates the herbicidal auxin at its site of action.[1][2][6] This leads to a significant enhancement of the synthetic auxin's efficacy, allowing for effective weed control at reduced application rates.[1] Studies have shown that the addition of this compound can increase the efficacy of synthetic auxin herbicides by 15% to 91%, depending on the weed species and the specific auxin herbicide used.[3]

Quantitative Data on Physiological Effects

The herbicidal activity of this compound is particularly pronounced in sensitive broadleaf weeds. The following tables summarize the available quantitative data on its effects on plant growth.

Table 1: Efficacy of this compound on Sensitive Plant Species

Plant SpeciesParameterValueUnit
Turnip (Brassica rapa)Seedling Emergence EC25¹0.0008lbs acid equivalent/acre
Ryegrass (Lolium sp.)Shoot Length EC25¹0.0055lbs acid equivalent/acre

¹EC25 (Effective Concentration 25) is the concentration of the herbicide that causes a 25% reduction in the measured parameter. Data sourced from EPA Pesticides Fact Sheet.[1]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the physiological effects of this compound.

Root and Shoot Growth Inhibition Assay

This protocol is designed to quantify the dose-dependent inhibitory effect of this compound on seedling growth.

Objective: To determine the GR50 (Growth Reduction 50) or other effective concentration values for this compound on target and non-target plant species.

Methodology:

  • Plant Material and Germination: Seeds of the test species are surface-sterilized and germinated on moistened filter paper in petri dishes in a controlled growth chamber.

  • Herbicide Treatment:

    • In-plate Assay: For small-seeded species, germination can occur on agar (B569324) medium containing a range of this compound concentrations.

    • Pot Assay: For larger plants, uniformly germinated seedlings are transplanted into pots containing a suitable growth medium (e.g., soil, sand, or vermiculite). After an establishment period, a foliar spray or soil drench of this compound solutions at various concentrations is applied. A surfactant is typically included in foliar applications to ensure even coverage.

  • Experimental Conditions: Plants are maintained in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) for a specified period (e.g., 7-14 days).

  • Data Analysis: The collected data is used to generate dose-response curves by plotting the percentage of growth inhibition against the herbicide concentration. Non-linear regression models are then used to calculate GRx values (e.g., GR50, GR90).

Auxin Transport Assay (Donor-Receiver Agar Cylinder Method)

This classic physiological assay directly measures the inhibition of polar auxin transport.

Objective: To quantify the inhibitory effect of this compound on the basipetal transport of auxin in plant tissues.

Methodology:

  • Plant Material: Etiolated hypocotyls or epicotyls from seedlings (e.g., bean, sunflower, or Arabidopsis) are excised into uniform segments (e.g., 5-10 mm).

  • Preparation of Agar Cylinders:

    • Donor Blocks: Agar blocks are prepared containing a known concentration of radiolabeled auxin (e.g., ³H-IAA).

    • Receiver Blocks: Plain agar blocks are prepared to collect the transported auxin. To test for inhibition, this compound can be incorporated into the receiver blocks.

  • Assay Setup: An excised plant segment is placed vertically between a donor block at the apical end and a receiver block at the basal end.

  • Incubation: The setup is incubated in a dark, humid chamber for a specific transport period (e.g., 4-18 hours).

  • Quantification: After incubation, the receiver block is removed, and the amount of radioactivity that has been transported into it is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of auxin transport is calculated by comparing the amount of radioactivity in the receiver blocks from treated versus untreated plant segments.

Quantification of Endogenous Auxin (IAA) by GC-MS/MS

This analytical chemistry protocol allows for the precise measurement of endogenous IAA accumulation following treatment with this compound.

Objective: To determine the concentration of free IAA in plant tissues after exposure to this compound.

Methodology:

  • Sample Collection and Preparation: Plant tissue (typically from meristematic regions) is harvested at various time points after treatment with this compound, flash-frozen in liquid nitrogen to halt metabolic activity, and lyophilized. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added to each sample for accurate quantification.

  • Extraction: The tissue is homogenized in an extraction buffer (e.g., 80% methanol).

  • Purification: The crude extract is purified to remove interfering compounds. This typically involves solid-phase extraction (SPE) using columns that bind and elute the desired analytes.

  • Derivatization: The purified extract is derivatized (e.g., by methylation with diazomethane) to increase the volatility of IAA for gas chromatography.

  • GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The instrument is set to monitor specific mass-to-charge ratio transitions for both endogenous IAA and the ¹³C₆-IAA internal standard.

  • Data Analysis: The concentration of endogenous IAA is calculated based on the ratio of the peak area of the endogenous IAA to that of the known amount of the internal standard.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Inhibition of Polar Auxin Transport

AuxinTransportInhibition Mechanism of this compound Action cluster_cell Plant Cell IAA_in IAA (Auxin) PIN PIN Efflux Carrier IAA_in->PIN Transport IAA_out IAA (Auxin) PIN->IAA_out Accumulation IAA Accumulation (Supraoptimal) External Space DFP This compound DFP->PIN Inhibits Phytotoxicity Phytotoxic Effects (Epinasty, Stunting, Necrosis) Accumulation->Phytotoxicity

Caption: Inhibition of PIN-mediated auxin efflux by this compound.

Experimental Workflow: Quantifying Growth Inhibition

GrowthInhibitionWorkflow Workflow for Growth Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis start Seed Germination transplant Transplant Seedlings start->transplant apply_dfp Apply this compound (Dose Range) transplant->apply_dfp growth Controlled Environment (7-14 days) apply_dfp->growth measure Measure Growth Parameters (Root/Shoot Length, Biomass) growth->measure analyze Generate Dose-Response Curve measure->analyze calculate Calculate GR50 Value analyze->calculate

Caption: Experimental workflow for assessing herbicide dose-response.

Conclusion

This compound is a potent inhibitor of polar auxin transport, a fundamental process in plant growth and development. Its mode of action, leading to the accumulation of toxic levels of auxin in meristematic tissues, makes it an effective herbicide, particularly for broadleaf weeds. Its synergistic relationship with synthetic auxin herbicides further enhances its utility in weed management programs. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced physiological and biochemical effects of this herbicide and to screen for its effects on various plant species. Understanding these mechanisms is crucial for the development of more effective and selective weed control strategies.

References

Diflufenzopyr-Sodium: An In-Depth Technical Guide to its Role as an Auxin Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflufenzopyr-sodium is a semicarbazone herbicide that functions as a potent inhibitor of polar auxin transport in plants.[1][2][3] This mode of action leads to a disruption of the normal auxin gradients essential for coordinated plant growth and development. By blocking the efflux of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin-like herbicides, diflufenzopyr (B12349329) causes an abnormal accumulation of these compounds in the meristematic tissues of susceptible plants.[1][4] This accumulation results in rapid and severe hormonal effects, leading to stunted growth and eventual plant death.[5] Diflufenzopyr is frequently formulated with auxin-mimicking herbicides, such as dicamba (B1670444), to synergistically enhance their efficacy and broaden the spectrum of controlled weeds.[4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action: Inhibition of Polar Auxin Transport

Diflufenzopyr's primary herbicidal activity stems from its ability to inhibit the polar transport of auxins.[1] Auxin transport is a highly regulated process crucial for numerous developmental processes in plants, including embryogenesis, organ formation, and tropic responses. This transport is primarily mediated by a combination of auxin influx carriers (e.g., AUX/LAX proteins) and auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins.

While the precise molecular binding site of diflufenzopyr on auxin transporters has not been definitively elucidated in publicly available literature, its action is consistent with the inhibition of auxin efflux carriers. This inhibition leads to an accumulation of auxin within cells and disrupts the directional flow of auxin between cells, which is critical for establishing and maintaining auxin gradients.

When used in combination with an auxin herbicide like dicamba, diflufenzopyr enhances its activity by "trapping" the synthetic auxin within the plant's meristematic sinks, such as the shoot and root tips.[1][2] This localized accumulation of the auxin herbicide leads to a more potent and rapid herbicidal effect at lower application rates.[2]

Signaling Pathway of Auxin Transport and its Inhibition

The following diagram illustrates the general mechanism of polar auxin transport and the proposed point of inhibition by this compound.

AuxinTransportInhibition cluster_cell1 Plant Cell 1 (Source) cluster_apoplast Apoplast cluster_cell2 Plant Cell 2 (Sink) Auxin_in Auxin (IAA) PIN1 PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN1 Binds to Auxin_out Auxin (IAA) PIN1->Auxin_out Transport AUX1 AUX1 (Auxin Influx Carrier) Auxin_out->AUX1 Enters via space1 space2 Auxin_in_cell2 Auxin (IAA) AUX1->Auxin_in_cell2 Transport Diflufenzopyr This compound Diflufenzopyr->PIN1 Inhibits

Figure 1: Simplified diagram of polar auxin transport and inhibition by this compound.

Quantitative Data on this compound's Activity

Table 1: Synergistic Effects of Diflufenzopyr and Dicamba on Ethylene Formation in Weed Species [4]

TreatmentGalium aparine (Ethylene formation, nL/g FW/h)Amaranthus retroflexus (Ethylene formation, nL/g FW/h)
Control0.10.2
Diflufenzopyr (100 g/ha)0.20.3
Dicamba (250 g/ha)1.52.5
Diflufenzopyr + Dicamba3.55.8

Table 2: Effect of Diflufenzopyr on the Uptake and Translocation of [14C]Dicamba [4]

Plant SpeciesTreatmentFoliar Uptake of [14C]Dicamba (% of applied)Translocation of [14C]Dicamba out of treated leaf (% of uptaken)
Zea mays (Corn)Dicamba alone3025
Dicamba + Diflufenzopyr1520
Amaranthus retroflexusDicamba alone4540
Dicamba + Diflufenzopyr4245
Galium aparineDicamba alone5035
Dicamba + Diflufenzopyr4840

Experimental Protocols

This section details methodologies for key experiments to characterize the activity of auxin transport inhibitors like this compound.

Radiolabeled Auxin Transport Assay

This assay measures the polar transport of auxin in plant tissues by tracking the movement of radiolabeled IAA.

Objective: To quantify the inhibition of polar auxin transport by this compound.

Materials:

  • Arabidopsis thaliana seedlings (or other suitable plant models)

  • Agar (B569324) plates with appropriate growth medium

  • [3H]IAA (radiolabeled indole-3-acetic acid)

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

  • Forceps and scalpels

Protocol:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days to allow for root elongation.

  • Inhibitor Treatment: Prepare agar blocks containing a range of this compound concentrations and a control with no inhibitor.

  • Auxin Application: Prepare agar blocks containing a fixed concentration of [3H]IAA.

  • Assay Setup:

    • Excise the apical 5 mm of the seedling roots.

    • Place a [3H]IAA agar block at the apical end of a root segment.

    • Place an inhibitor-containing (or control) agar block at the basal end.

  • Transport Period: Allow transport to occur for a defined period (e.g., 6-18 hours) in the dark at room temperature.

  • Quantification:

    • After the transport period, excise the basal 5 mm of the root segment that was in contact with the inhibitor/control block.

    • Place the excised segment into a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity transported to the basal end in the presence of this compound to the control. Calculate the percentage of inhibition for each concentration to determine the IC50 value.

AuxinTransportAssay A Grow Seedlings C Excise Root Segments A->C B Prepare Inhibitor and [3H]IAA Agar Blocks D Assemble Assay: [3H]IAA block - Root - Inhibitor block B->D C->D E Incubate for Transport D->E F Excise Basal Segment E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Figure 2: Experimental workflow for a radiolabeled auxin transport assay.
Competitive Radioligand Binding Assay

This assay can be adapted to determine the binding affinity of this compound to auxin transporters by measuring its ability to compete with a radiolabeled ligand, such as [3H]NPA (1-N-naphthylphthalamic acid), which is a known auxin transport inhibitor that binds to a component of the auxin efflux carrier complex.

Objective: To determine the binding affinity (Ki) of this compound to the NPA-binding site.

Materials:

  • Microsomal membrane preparations from a suitable plant tissue (e.g., etiolated zucchini hypocotyls or Arabidopsis seedlings)

  • [3H]NPA

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation counter

  • Binding buffer

Protocol:

  • Membrane Preparation: Isolate microsomal membranes from plant tissues following established protocols.

  • Assay Setup: In microcentrifuge tubes, combine:

    • A fixed amount of microsomal membrane protein.

    • A fixed concentration of [3H]NPA (typically at or below its Kd).

    • A range of concentrations of unlabeled this compound (the competitor).

    • Binding buffer to a final volume.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Plot the percentage of [3H]NPA binding against the concentration of this compound. Fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Dose-Response Assay for Herbicidal Activity

This assay evaluates the herbicidal efficacy of this compound on target weed species.

Objective: To determine the dose of this compound required to achieve a certain level of weed control (e.g., GR50 - the dose causing 50% growth reduction).

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Galium aparine)

  • Pots with a suitable soil mix

  • Growth chamber or greenhouse with controlled conditions

  • This compound solutions at various concentrations

  • Sprayer calibrated to deliver a precise volume

Protocol:

  • Plant Growth: Sow weed seeds in pots and grow them to a specific developmental stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply different doses of this compound to the plants using a calibrated sprayer. Include an untreated control group.

  • Growth Period: Return the plants to the growth chamber or greenhouse and allow them to grow for a specified period (e.g., 14-21 days).

  • Assessment:

    • Visually assess the percentage of injury or control for each plant compared to the untreated control.

    • Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Plot the percentage of growth reduction (relative to the control) against the herbicide dose. Fit the data to a log-logistic dose-response curve to calculate the GR50 value.

DoseResponseWorkflow A Sow and Grow Target Weed Species C Apply Herbicide Doses to Seedlings A->C B Prepare Serial Dilutions of this compound B->C D Incubate in Controlled Environment C->D E Assess Plant Injury and Biomass D->E F Plot Dose-Response Curve and Calculate GR50 E->F

References

The Synergistic Effect of Diflufenzopyr-sodium with Dicamba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synergistic interaction between diflufenzopyr-sodium and the synthetic auxin herbicide, dicamba (B1670444). The combination of these two compounds results in a potent herbicidal effect, providing more effective broadleaf weed control than dicamba alone. This document outlines the core mechanisms of action, summarizes key quantitative data from scientific studies, details common experimental protocols for evaluating this synergy, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanisms of Action

Dicamba: The Synthetic Auxin

Dicamba is a synthetic herbicide that mimics the natural plant hormone auxin (indole-3-acetic acid, IAA). It is absorbed by the leaves and roots of plants and translocates to the meristematic regions (growing points). At these sites, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This results in characteristic symptoms of auxin overdose, such as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.

This compound: The Auxin Transport Inhibitor

This compound belongs to the semicarbazone class of herbicides. Its primary mode of action is the inhibition of polar auxin transport.[1][2] In plants, auxin is actively transported from the apical meristems downwards, a process crucial for regulating various growth and developmental processes. Diflufenzopyr (B12349329) blocks the proteins responsible for this transport, causing a disruption in the normal distribution of auxin.[1]

The Synergistic Interaction

The synergy between diflufenzopyr and dicamba stems from their complementary modes of action. When applied together, diflufenzopyr inhibits the plant's ability to transport both natural auxin and the synthetic auxin, dicamba.[3][4][5] This blockage causes dicamba to accumulate to lethal concentrations in the meristematic tissues—the very sites where it exerts its herbicidal activity.[4][6] This focused accumulation allows for a more potent effect at lower application rates of dicamba than would be required if used alone.[3][6] This enhanced activity has been observed to improve the control of numerous broadleaf weed species, including those that may be tolerant to other herbicides.[4]

Quantitative Data Summary

The synergistic effect of combining diflufenzopyr with dicamba has been quantified in various studies, demonstrating increased efficacy across several key weed species. The following tables summarize pertinent data from peer-reviewed research.

Table 1: Enhanced Efficacy on Purple Cudweed and Common Lespedeza

Weed SpeciesHerbicide TreatmentLD50 (g/ha)¹LD90 (g/ha)²% Increase in Activity (at LD90)
Purple Cudweed (Gnaphalium purpureum)Dicamba alone2358-
Dicamba + 20% Diflufenzopyr204424%
Common Lespedeza (Kummerowia striata)Dicamba alone3669-
Dicamba + 20% Diflufenzopyr275323%
¹LD50: The lethal dose required to control 50% of the weed population.
²LD90: The lethal dose required to control 90% of the weed population.
Data sourced from Wehtje et al. (2008).[7]

Table 2: Efficacy on Palmer Amaranth

Herbicide Treatment (Post-emergence)Application Rate (g/ha)% Palmer Amaranth Control (28 Days After Treatment)
DicambaNot specified87%
Dicamba + HalosulfuronNot specified79%
AcetochlorNot specified42%
Dicamba + Diflufenzopyr Not specified 93%
Data sourced from a 2014-2016 field study in Nebraska.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the synergistic effect of diflufenzopyr and dicamba.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the lethal dose (LD) values for herbicides applied alone and in combination.

  • Plant Propagation:

    • Weed seeds (e.g., Amaranthus palmeri, Kummerowia striata) are sown in flats or pots containing a sterile greenhouse potting mix.

    • Seedlings are grown under controlled greenhouse conditions (e.g., 25-30°C, 16-hour photoperiod).

    • Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), they are selected for uniformity and transplanted into individual pots.

  • Herbicide Preparation and Application:

    • Stock solutions of dicamba and diflufenzopyr are prepared.

    • A series of dilutions are made to create a range of application rates for dicamba alone and for the combination of dicamba with a fixed ratio of diflufenzopyr (e.g., 20% by weight).

    • Herbicides are applied using a calibrated laboratory spray chamber to ensure uniform coverage. The spray chamber is set to deliver a specific volume of solution (e.g., 140 L/ha) at a constant pressure.

  • Data Collection and Analysis:

    • Treated plants are returned to the greenhouse and arranged in a randomized complete block design.

    • Visual assessments of weed control are conducted at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

    • At the final assessment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

    • The data (visual ratings and biomass reduction) are subjected to a log-logistic analysis to calculate the LD50 and LD90 values.

Field Efficacy Trial

This protocol evaluates herbicide performance under real-world environmental conditions.

  • Site Selection and Plot Establishment:

    • A field with a natural and uniform infestation of the target weed species is selected.

    • The experimental area is divided into plots (e.g., 3m x 10m) with untreated buffer zones between plots.

    • The experiment is laid out in a randomized complete block design with 3-4 replications per treatment.

  • Herbicide Application:

    • Herbicide treatments (dicamba alone, dicamba + diflufenzopyr, and other relevant tank mixes or controls) are applied at specified rates.

    • Applications are made using a backpack or tractor-mounted sprayer equipped with appropriate nozzles and calibrated to deliver a set volume per hectare.

    • Environmental conditions (temperature, wind speed, humidity) and weed growth stage are recorded at the time of application.

  • Evaluation:

    • Visual ratings of percent weed control are taken at regular intervals (e.g., 14, 28, and 56 days after application) by comparing the treated plots to the non-treated control plots.

    • Weed density and/or biomass samples may also be collected from quadrats within each plot for more quantitative analysis.

    • Crop injury is also assessed visually if the trial is conducted within a crop.

    • Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol provides a mechanistic understanding of how diflufenzopyr affects the movement of dicamba within the plant.

  • Plant Treatment:

    • Plants are grown to a suitable size under controlled conditions.

    • A solution containing a known concentration and specific activity of radiolabeled ¹⁴C-dicamba is prepared, both with and without diflufenzopyr.

    • A small, precise volume of the ¹⁴C-dicamba solution is applied to a single, fully expanded leaf of each plant using a microsyringe.

  • Harvest and Sample Processing:

    • After a set absorption period (e.g., 24, 48, or 72 hours), the treated leaf is carefully washed with a solution (e.g., 50:50 methanol:water) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in this wash is quantified using liquid scintillation spectrometry (LSS).

    • The plant is then sectioned into different parts: the treated leaf, tissue above the treated leaf, tissue below the treated leaf, and the roots.

    • Each plant section is dried and combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped and the radioactivity is quantified by LSS.

  • Data Analysis and Visualization:

    • The amount of radioactivity in each plant part is expressed as a percentage of the total absorbed ¹⁴C-dicamba.

    • This data reveals how diflufenzopyr influences the amount of dicamba absorbed and its translocation pattern throughout the plant.

    • Phosphor imaging can also be used to create a visual autoradiograph showing the distribution of the radiolabeled herbicide within the plant.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.

SynergyMechanism cluster_plant Susceptible Plant Dicamba Dicamba (Synthetic Auxin) AuxinTransport Auxin Transport Proteins Dicamba->AuxinTransport Translocated via Meristem Meristematic Tissue (Growing Points) Dicamba->Meristem Accumulates at High Concentration Diflufenzopyr Diflufenzopyr Diflufenzopyr->AuxinTransport Inhibits AuxinTransport->Meristem Normal Flow UncontrolledGrowth Uncontrolled Growth & Cell Death Meristem->UncontrolledGrowth Leads to

Caption: Mechanism of synergistic action between diflufenzopyr and dicamba.

ExperimentalWorkflow A 1. Plant Propagation (Uniform Seedlings) B 2. Herbicide Application (Dose-Response Rates) A->B C 3. Greenhouse Incubation (Randomized Design) B->C D 4. Data Collection (Visual Ratings, Biomass) C->D E 5. Statistical Analysis (Log-Logistic Regression) D->E F Result: LD50 / LD90 Values E->F

Caption: Workflow for a greenhouse dose-response bioassay.

LogicalRelationship Diflufenzopyr Diflufenzopyr Combination Diflufenzopyr + Dicamba Diflufenzopyr->Combination Dicamba Dicamba Dicamba->Combination Mechanism Inhibition of Auxin Transport Combination->Mechanism enables Effect Dicamba Accumulation in Meristems Mechanism->Effect causes Outcome Synergistic Weed Control Effect->Outcome results in

Caption: Logical relationship of the herbicide combination and its outcome.

References

Molecular Targets of Diflufenzopyr-Sodium in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenzopyr-sodium is a semicarbazone herbicide that acts as a potent inhibitor of auxin transport in susceptible plant species.[1][2][3][4][5] Its herbicidal activity is characterized by the disruption of normal plant growth and development, which is a direct consequence of the altered distribution of the plant hormone auxin. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in plant cells. It summarizes the physiological and biochemical effects of this herbicide, details relevant experimental protocols for its study, and presents visual representations of the involved signaling pathways and experimental workflows. While the overarching mechanism of auxin transport inhibition is well-established, the specific protein transporters that directly bind to this compound and the associated quantitative interaction data are not extensively documented in publicly available literature. This guide, therefore, focuses on the established knowledge of auxin transport systems as the primary targets and provides the framework for further investigation into the precise molecular interactions.

Introduction to this compound and its Mode of Action

This compound is a post-emergence herbicide used to control a wide range of broadleaf weeds.[5] It belongs to the semicarbazone chemical class and is classified as a Group 19 herbicide by the Weed Science Society of America, signifying its mode of action as an auxin transport inhibitor.[1] this compound is often formulated in combination with other herbicides, such as dicamba (B1670444), a synthetic auxin, to enhance its efficacy.[1][4] The synergistic effect arises from this compound's ability to block the transport of both endogenous auxin (indole-3-acetic acid, IAA) and synthetic auxins like dicamba.[1][2] This blockage leads to an abnormal accumulation of auxins in the meristematic tissues (growing points) of susceptible plants, causing rapid and severe hormonal effects, including epinasty, stunting, and ultimately, plant death.[2][4]

The Molecular Machinery of Auxin Transport: The Primary Target System

The directional movement of auxin between plant cells, known as polar auxin transport, is crucial for numerous developmental processes, including embryogenesis, organ formation, and tropic responses. This transport is mediated by three major families of plasma membrane-localized transporter proteins:

  • PIN-FORMED (PIN) proteins: These are the primary auxin efflux carriers responsible for the directionality of auxin flow.[6][7] Their asymmetric localization within cells determines the path of auxin movement.

  • ATP-BINDING CASSETTE B (ABCB) transporters: This family of transporters also contributes to auxin efflux and can function both independently and in concert with PIN proteins.[8][9][10]

  • AUXIN1/LIKE-AUX1 (AUX/LAX) proteins: These are auxin influx carriers that facilitate the uptake of auxin into cells.[11][12][13][14]

This compound disrupts the coordinated action of this transport machinery, leading to a loss of auxin gradients and the subsequent deregulation of growth. While the specific binding site of this compound on these transporters has not been publicly identified, its action is consistent with the inhibition of the efflux carriers (PIN and/or ABCB proteins), leading to the observed accumulation of auxin.

Quantitative Data on the Effects of Auxin Transport Inhibitors

InhibitorTarget Protein FamilyAssay TypeParameterValuePlant SpeciesReference
N-1-Naphthylphthalamic acid (NPA)PINAuxin Efflux AssayIC50~1 µMArabidopsis thalianaFictional Example
BUMABCB1Binding AssayIC50~30-fold lower than NPAArabidopsis thaliana[8]
GravacinABCBAuxin Transport Assay--Arabidopsis thalianaFictional Example
Naproxen (B1676952)PIN1Surface Plasmon ResonanceKD12.4 µMArabidopsis thaliana[15]

Note: The data presented for NPA and Gravacin are illustrative examples of the types of quantitative measurements sought in this field of research. The data for BUM and Naproxen are from published studies on other auxin transport inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of compounds like this compound on auxin transport and related physiological processes.

Radiolabeled Auxin Transport Assay in Arabidopsis thaliana

This protocol is a standard method to measure the polar transport of auxin in plant tissues and to assess the effect of inhibitors.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 5-7 days old)

  • [3H]-IAA (radiolabeled indole-3-acetic acid)

  • Agarose (B213101)

  • Microcentrifuge tubes

  • Scintillation vials

  • Scintillation fluid

  • Microscope with a dissecting needle

  • This compound stock solution (in a suitable solvent like DMSO)

  • Growth medium (e.g., MS medium)

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on agar (B569324) plates containing growth medium.

  • Inhibitor Treatment (Optional): To test the effect of this compound, pre-incubate the seedlings in liquid growth medium containing the desired concentration of the herbicide for a specified time (e.g., 1-2 hours). A solvent control (e.g., DMSO) should be run in parallel.

  • Preparation of Donor and Receiver Agar Blocks:

    • Donor Block: Prepare a 1% (w/v) agarose solution in a suitable buffer. While the agarose is still molten, add [3H]-IAA to a final concentration of approximately 1 µM. For inhibitor studies, the same concentration of this compound as in the pre-incubation step can be included in the donor block. Pipette small droplets (e.g., 1 µL) of the molten agar onto a hydrophobic surface (e.g., parafilm) and allow them to solidify.

    • Receiver Block: Prepare a 1% (w/v) agarose solution without [3H]-IAA. Cast this into small blocks.

  • Assay Setup:

    • Excise the root or hypocotyl segments of the seedlings.

    • Place a donor agar block containing [3H]-IAA in contact with the apical end of the excised plant segment.

    • Place a receiver agar block in contact with the basal end of the segment.

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Quantification:

    • After incubation, separate the donor block, the plant segment, and the receiver block.

    • Place the plant segment and the receiver block into separate scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis: The amount of radioactivity in the receiver block and the plant segment is a measure of the polar auxin transport. Compare the radioactivity in the treated samples with the control samples to determine the inhibitory effect of this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the investigation of how this compound affects the expression of genes encoding auxin transporters.

Materials:

  • Plant tissue treated with this compound and control tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., PIN1, ABCB1, AUX1) and a reference gene (e.g., Actin)

  • Real-time PCR instrument

Procedure:

  • Plant Treatment and Sample Collection: Treat plants with this compound at various concentrations and for different durations. Collect tissue samples and immediately freeze them in liquid nitrogen.

  • RNA Extraction and DNase Treatment: Extract total RNA from the plant tissue using a commercial kit, following the manufacturer's instructions. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR:

    • Set up the qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the reactions in a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the auxin transport pathway and a conceptual workflow for investigating the effects of an auxin transport inhibitor.

AuxinTransportPathway cluster_cell1 Plant Cell 1 (Apoplast pH ~5.5) cluster_cell2 Plant Cell 2 (Cytosol pH ~7.0) cluster_inhibitor This compound Action Cell1_Membrane Plasma Membrane AUX1_1 AUX/LAX (Influx Carrier) IAA_in IAA- (anion) AUX1_1->IAA_in PIN1 PIN (Efflux Carrier) IAA_H_out2 IAA-H (protonated) PIN1->IAA_H_out2 ABCB1 ABCB (Efflux Carrier) ABCB1->IAA_H_out2 IAA_H_out IAA-H (protonated) IAA_H_out->Cell1_Membrane Passive Diffusion IAA_H_out->AUX1_1 Active Transport IAA_in->PIN1 Active Transport IAA_in->ABCB1 Active Transport Cell2_Membrane Plasma Membrane AUX1_2 AUX/LAX (Influx Carrier) IAA_H_out2->AUX1_2 DFFP This compound DFFP->PIN1 Inhibition DFFP->ABCB1 Inhibition

Caption: Simplified signaling pathway of polar auxin transport and the putative inhibitory action of this compound on efflux carriers.

ExperimentalWorkflow cluster_treatment Treatment Phase cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation PlantMaterial Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with This compound (and Control) PlantMaterial->Treatment AuxinTransportAssay Radiolabeled Auxin Transport Assay Treatment->AuxinTransportAssay GeneExpression Gene Expression Analysis (qRT-PCR / RNA-seq) Treatment->GeneExpression PhenotypicAnalysis Phenotypic Analysis (Root growth, Epinasty) Treatment->PhenotypicAnalysis DataAnalysis Quantitative Data Analysis (IC50, Gene Fold Change) AuxinTransportAssay->DataAnalysis GeneExpression->DataAnalysis PhenotypicAnalysis->DataAnalysis Conclusion Elucidation of Molecular Effects DataAnalysis->Conclusion

Caption: A logical workflow for investigating the molecular effects of this compound on plant cells.

Conclusion and Future Directions

This compound is an effective herbicide that functions by inhibiting polar auxin transport in plants. This disruption of a fundamental developmental process leads to the accumulation of auxin in sensitive tissues and subsequent plant death. The primary molecular targets of this compound are the protein transporters responsible for auxin movement across the plasma membrane, with evidence pointing towards the inhibition of auxin efflux carriers.

Future research should focus on identifying the specific PIN and/or ABCB proteins that directly interact with this compound. The use of techniques such as affinity chromatography with labeled this compound, surface plasmon resonance, and molecular docking studies could provide definitive evidence of direct binding and yield crucial quantitative data on these interactions. Furthermore, comprehensive transcriptomic and proteomic analyses of plants treated with this compound would offer a broader understanding of the downstream cellular responses to the inhibition of auxin transport. A more precise understanding of the molecular targets will not only advance our knowledge of auxin biology but also aid in the development of more selective and effective herbicides.

References

A Comprehensive Review of Diflufenzopyr-Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical class. It is primarily utilized for the control of a wide range of broadleaf weeds in various agricultural and non-agricultural settings. Its unique mode of action, which involves the inhibition of auxin transport, has made it a valuable tool in weed management, particularly in combination with other herbicides. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its mechanism of action, physiological effects, weed control efficacy, toxicological profile, and analytical methodologies.

Mechanism of Action: Inhibition of Auxin Transport

This compound's primary mode of action is the inhibition of polar auxin transport in susceptible plants.[1] Auxins, such as indole-3-acetic acid (IAA), are plant hormones that play a crucial role in regulating various growth and developmental processes, including cell elongation, division, and differentiation. The directional transport of auxin throughout the plant, known as polar auxin transport, is essential for maintaining these processes and is mediated by specific influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) proteins.

This compound disrupts this transport system, leading to an abnormal accumulation of both natural and synthetic auxins in the meristematic tissues of shoots and roots.[2] This disruption of the delicate auxin balance results in a cascade of physiological effects, ultimately leading to plant death. The symptoms in sensitive broadleaf weeds are rapid and severe, including epinasty (twisting and curling of stems and leaves), and are typically visible within hours of application, with plant death occurring within a few days.[3]

Signaling Pathway of Auxin Transport Inhibition by this compound

AuxinTransportInhibition cluster_cell Plant Cell cluster_effects Physiological Effects Auxin_in Auxin (IAA) AUX1 AUX1 (Influx Carrier) Auxin_in->AUX1 Enters cell PIN PIN Protein (Efflux Carrier) Auxin_out Auxin (IAA) PIN->Auxin_out Exits cell Accumulation Auxin Accumulation in Meristems PIN->Accumulation Blocked efflux leads to DIF This compound DIF->PIN Inhibits Epinasty Epinasty Accumulation->Epinasty Growth_Inhibition Growth Inhibition Epinasty->Growth_Inhibition Death Plant Death Growth_Inhibition->Death

Caption: Mechanism of this compound action.

Synergistic Effects with Auxinic Herbicides

A key characteristic of this compound is its synergistic interaction with synthetic auxin herbicides, such as dicamba (B1670444), 2,4-D, picloram, and quinclorac.[1] By inhibiting the transport of these auxinic herbicides away from the application site, this compound concentrates them in the meristematic tissues, thereby enhancing their herbicidal activity.[2] This synergy allows for effective weed control at lower application rates of the partner herbicide, which can have both economic and environmental benefits.

The combination of this compound and dicamba, in particular, has been shown to provide more effective and broader-spectrum control of broadleaf weeds than either herbicide applied alone.[4] Studies have demonstrated a significant increase in the control of noxious weeds like Canada thistle, leafy spurge, and yellow toadflax when this compound is tank-mixed with other synthetic auxin herbicides, with efficacy increases ranging from 15% to 91% depending on the weed species and the specific herbicide partner.[1]

Quantitative Data on Weed Control Efficacy

The following tables summarize the quantitative data on the weed control efficacy of this compound, both alone and in combination with other herbicides, as reported in various studies.

Table 1: Synergistic Effect of this compound with Dicamba on Palmer Amaranth Control

TreatmentApplication Rate (g ai/ha)Palmer Amaranth Control (%) at 28 DAT
Dicamba28049
Dicamba + this compound140 + 5093
Dicamba + this compound280 + 10093

Source: Adapted from Crow et al., 2016. Control was measured on a scale of 0 (no control) to 100 (complete control) based on visual estimates of stand reduction.[1]

Table 2: Increased Efficacy of Auxin Herbicides with this compound on Perennial Weeds

HerbicideHerbicide Rate (kg ae/ha)Diflufenzopyr (B12349329) Rate (kg ae/ha)Weed Species% Control Increase with Diflufenzopyr
Picloram0.280.07Leafy Spurge25
Dicamba1.120.07Leafy Spurge30
Quinclorac0.560.07Leafy Spurge55
Picloram0.280.07Canada Thistle10
Dicamba1.120.07Canada Thistle20
Quinclorac0.560.07Canada Thistle40

Source: Adapted from Lym and Christianson, 1998.

Experimental Protocols

Measurement of Ethylene (B1197577) Production in Response to Herbicide Treatment

This protocol is based on the methodology described by Grossmann et al. (2002) for measuring ethylene formation in plants treated with this compound and dicamba.

1. Plant Material and Growth Conditions:

  • Grow susceptible weed species (e.g., Galium aparine or Amaranthus retroflexus) in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Use plants at a specific growth stage (e.g., third-leaf stage) for consistent results.

2. Herbicide Application:

  • Prepare solutions of this compound and the partner herbicide (e.g., dicamba) at concentrations equivalent to field application rates.

  • Apply the herbicide solutions to the foliage of the plants using a precision sprayer to ensure uniform coverage. Include a control group treated with a blank solution.

3. Ethylene Collection:

  • At specified time points after treatment (e.g., 4, 8, 12, 20, and 24 hours), enclose individual plants or detached leaves in airtight containers (e.g., glass vials or chambers) of a known volume.

  • Incubate the enclosed plant material for a defined period (e.g., 2-4 hours) to allow for the accumulation of ethylene in the headspace.

4. Ethylene Quantification:

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from the container.

  • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for separating ethylene.[5][6][7][8][9]

  • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

5. Data Analysis:

  • Express ethylene production as nL per gram of fresh weight per hour.

  • Statistically analyze the data to determine the significance of differences between treatments and control groups.

Experimental Workflow for Herbicide Efficacy and Physiological Response Studies

experimental_workflow start Start: Define Research Question plant_prep Plant Material Preparation (Species Selection, Growth) start->plant_prep treatment Herbicide Application (Dose-Response, Combinations) plant_prep->treatment data_collection Data Collection treatment->data_collection visual Visual Assessment (% Weed Control, Epinasty) data_collection->visual Efficacy physiological Physiological Measurements (Ethylene, ACC Synthase) data_collection->physiological Mechanism biochemical Biochemical Assays (Residue Analysis) data_collection->biochemical Fate analysis Data Analysis (Statistical Tests) visual->analysis physiological->analysis biochemical->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A generalized workflow for studying herbicide effects.

Toxicological Profile

This compound exhibits low acute toxicity to mammals.[2] The toxicological data from various studies are summarized in the tables below.

Table 3: Acute Toxicity of Technical Grade this compound

Exposure RouteSpeciesLD50 / LC50Toxicity Category
OralRat>5000 mg/kgIV (Practically Non-toxic)
DermalRabbit>5000 mg/kgIV (Practically Non-toxic)
InhalationRat>5.21 mg/LIV (Practically Non-toxic)
Eye IrritationRabbitMinimally irritatingIII
Skin IrritationRabbitNot an irritantIV
Dermal SensitizationGuinea PigNot a sensitizer-

Source: Health Canada Pest Management Regulatory Agency, 2014; U.S. EPA, 1999.[2][3]

Table 4: Chronic Toxicity and Developmental/Reproductive Effects of Diflufenzopyr

Study TypeSpeciesNOAEL (No Observed Adverse Effect Level)LOAEL (Lowest Observed Adverse Effect Level)Observed Effects at LOAEL
90-Day FeedingRat5000 ppm (352 mg/kg/day)10,000 ppmLower body weight gain, decreased food efficiency
2-Generation ReproductionRat500 ppm (27.3-42.2 mg/kg/day)2000 ppmReduced body weight gain, increased food consumption
DevelopmentalRat300 mg/kg/day1000 mg/kg/dayDecreased fetal body weights, skeletal variations
DevelopmentalRabbit30 mg/kg/day100 mg/kg/dayReduced maternal body weight gain, abnormal feces

Source: U.S. EPA Pesticide Fact Sheet, 1999.[3]

Diflufenzopyr is not considered to be carcinogenic or mutagenic.[10]

Environmental Fate and Ecotoxicology

This compound is non-persistent in soil and has a low potential for bioaccumulation.[2] It can enter aquatic systems through spray drift or runoff and is slightly persistent in the aquatic environment.[2] It poses a potential risk to aquatic organisms and terrestrial vascular plants.[2]

Analytical Methods for Residue Detection

The determination of this compound residues in environmental and biological samples is crucial for regulatory monitoring and research purposes. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

General Protocol for this compound Residue Analysis in Water

1. Sample Preparation:

  • For the analysis of Diflufenzopyr and its primary metabolites, water samples can often be filtered and directly injected into the LC-MS/MS system.

  • For certain metabolites or to achieve lower detection limits, a liquid-liquid extraction with a solvent like dichloromethane (B109758) may be required, followed by concentration and reconstitution in a suitable solvent.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution program using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the quantification and confirmation of this compound and its metabolites.

3. Quality Control:

  • Fortify control samples with known concentrations of the analytes to determine method accuracy and precision.

  • Include method blanks to monitor for potential contamination.

  • The limit of quantification (LOQ) is typically in the low microgram per liter (µg/L) range.

Logical Relationship in Analytical Method Development

analytical_method_logic objective Objective: Quantify Diflufenzopyr Residues matrix Select Sample Matrix (Water, Soil, Plant Tissue) objective->matrix extraction Develop Extraction Protocol (Solvent, Method) matrix->extraction cleanup Incorporate Cleanup Step (SPE, LLE) extraction->cleanup If necessary instrument Instrumental Analysis (LC-MS/MS) extraction->instrument Direct injection cleanup->instrument validation Method Validation (Accuracy, Precision, LOQ) instrument->validation application Apply to Real Samples validation->application

Caption: Logical flow for developing an analytical method.

Conclusion

This compound is an effective herbicide with a well-defined mode of action centered on the inhibition of auxin transport. Its synergistic properties with other auxin-mimicking herbicides make it a versatile tool for integrated weed management. The available toxicological data indicate a low acute toxicity profile for mammals. Understanding the detailed experimental protocols for efficacy, mechanistic, and residue analysis studies is crucial for both regulatory purposes and for advancing our knowledge of this important herbicide. Further research into the precise molecular interactions between this compound and auxin transport proteins could provide deeper insights into its mechanism of action and potentially lead to the development of new, more targeted weed control strategies.

References

Diflufenzopyr-Sodium: An In-Depth Technical Guide to its Environmental Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium is a post-emergence herbicide used for the control of broadleaf weeds in various agricultural and non-cropland settings.[1][2] As with any agrochemical, understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for ensuring its safe and responsible use. This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound, focusing on its breakdown in soil and water through abiotic and biotic processes. The information presented herein is intended to support research, environmental risk assessment, and the development of sustainable agricultural practices.

This compound is generally considered to be non-persistent in soil and slightly persistent in aquatic environments.[2][3] Its low volatility suggests that atmospheric residues are not a significant concern.[2][3] The primary routes of degradation include hydrolysis, photolysis, and microbial metabolism, which transform the parent molecule into various degradation products.

Degradation Pathways of this compound

The environmental degradation of this compound is a multifaceted process involving chemical and biological transformations. The principal pathways are hydrolysis, photolysis, and microbial degradation, each contributing to the dissipation of the parent compound and the formation of various metabolites in soil and aquatic systems.

Abiotic Degradation

Hydrolysis:

This compound is susceptible to hydrolysis, with the rate of degradation being pH-dependent. The aqueous hydrolysis half-life is reported to be 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9.[4][5] This indicates that hydrolysis is more rapid under acidic conditions.

Photolysis:

Photodegradation also plays a significant role in the breakdown of this compound in the environment. In water, the photolysis half-life is 7 days at pH 5, 17 days at pH 7, and 13 days at pH 9.[4][5] On soil surfaces, the photolysis half-life is approximately 14 days.[4][5]

Biotic Degradation

Microbial activity is a key driver of this compound degradation in both soil and aquatic environments. The aerobic soil metabolism half-life is estimated to be between 8 and 10 days, suggesting that biodegradation is a major dissipation route in soil.[4][5] In aquatic systems, the aerobic aquatic metabolism half-life is approximately 25-26 days, while the anaerobic aquatic metabolism half-life is around 20 days.[5]

Degradation Products

Several metabolites of this compound have been identified in environmental fate studies. These include M1, M2, M6, M9, and MS.[6][7][8][9][10] The formation of these metabolites is a result of various transformation processes, including hydrolysis and microbial metabolism. The mobility of some of these metabolites, such as M1 and M9, has been noted to be from mobile to very mobile in soil.[5]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation half-life of this compound under various environmental conditions.

Table 1: Hydrolysis Half-Life of Diflufenzopyr (B12349329)

pHHalf-Life (days)Reference
513[4][5]
724[4][5]
926[4][5]

Table 2: Photolysis Half-Life of Diflufenzopyr

MediumpHHalf-Life (days)Reference
Water57[4][5]
Water717[4][5]
Water913[4][5]
SoilN/A14[4][5]

Table 3: Soil and Aquatic Metabolism Half-Life of Diflufenzopyr

ConditionHalf-Life (days)Reference
Aerobic Soil Metabolism8-10[4][5]
Aerobic Aquatic Metabolism25-26[5]
Anaerobic Aquatic Metabolism20[5]
Terrestrial Field Dissipation4[5]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound degradation, based on established OECD guidelines and available analytical methods.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to the buffer solutions.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at various time intervals.

  • Analysis: Analyze the concentration of this compound and its hydrolysis products in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and route of aerobic and anaerobic degradation of this compound in soil.

Methodology:

  • Soil Selection: Use at least three different soil types with varying characteristics (e.g., texture, organic matter content, pH).

  • Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) this compound to the soil samples.

  • Incubation:

    • Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content, with continuous aeration to maintain aerobic conditions.

    • Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents (e.g., acetone (B3395972)/sodium bicarbonate solution). Analyze the extracts for this compound and its metabolites using techniques like HPLC and GC/MS.

  • Mineralization: Trap evolved ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Determine the degradation kinetics (e.g., DT₅₀ and DT₉₀ values) and identify the major degradation products.

Photodegradation on Soil Surface Study (Following OECD Guideline)

Objective: To determine the rate of photodegradation of this compound on the soil surface.

Methodology:

  • Soil Preparation: Prepare thin layers of soil on a suitable support (e.g., glass plates).

  • Test Substance Application: Apply a uniform layer of this compound to the soil surface.

  • Irradiation: Irradiate the samples with a light source that simulates natural sunlight. Maintain a set of control samples in the dark.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples and analyze for the parent compound and photoproducts using a validated analytical method.

  • Data Analysis: Calculate the rate of photodegradation and the half-life of the compound on the soil surface.

Analytical Methodology for Diflufenzopyr and its Metabolites

BASF Analytical Method No. R0039 (for Water): [7][8][9]

  • Principle: Quantitative determination of diflufenzopyr and its metabolites (M1, M2, M6, and M9) in water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Water samples are typically filtered before direct injection into the LC-MS/MS system. For certain metabolites like M2, an extraction with dichloromethane (B109758) may be required.

  • Instrumentation: A validated LC-MS/MS system is used for separation and detection.

  • Quantification: The concentration of each analyte is determined by comparing its response to that of a known standard. The Limit of Quantification (LOQ) is typically 0.5 µg/L, and the Limit of Detection (LOD) is 0.1 µg/L.

Sandoz Analytical Method TDS A$7385 (for Soil): [10]

  • Principle: Quantification of the parent compound (SAN 835 H) and its metabolites containing the phthalazinone moiety (M1 and MS) in soil.

  • Extraction: The soil sample is extracted with a mixture of acetone and sodium bicarbonate solution.

  • Analysis:

    • For the parent compound, the extract is acidified, partitioned on an Extrelut column, cleaned up using a C18 solid-phase extraction (SPE) column, and analyzed by HPLC.

    • For the phthalazinone metabolites, the extract is partitioned on an Extrelut column, cleaned up using an Envi-Carb SPE column, and analyzed by GC/MS.

Visualizations

Degradation Pathways and Experimental Workflows

Diflufenzopyr_Degradation_Pathways cluster_environment Environment cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Hydrolysis (pH dependent) Photolysis_Products Photolysis_Products This compound->Photolysis_Products Photolysis (Sunlight) Metabolites (M1, M2, M6, M9, MS) Metabolites (M1, M2, M6, M9, MS) This compound->Metabolites (M1, M2, M6, M9, MS) Microbial Degradation (Soil & Water)

Caption: Overview of this compound degradation pathways.

Soil_Degradation_Workflow Soil_Sample_Collection 1. Soil Sample Collection (Multiple Types) Application 2. Application of ¹⁴C-Diflufenzopyr-sodium Soil_Sample_Collection->Application Incubation 3. Incubation (Aerobic/Anaerobic, Dark, 20°C) Application->Incubation Sampling 4. Sampling at Time Intervals Incubation->Sampling Mineralization 7. ¹⁴CO₂ Trapping Incubation->Mineralization Extraction 5. Solvent Extraction (e.g., Acetone/Bicarbonate) Sampling->Extraction Analysis 6. Analysis by HPLC, GC/MS Extraction->Analysis Data_Analysis 8. Data Analysis (Kinetics, Metabolite ID) Analysis->Data_Analysis

Caption: Experimental workflow for soil degradation studies.

Water_Analysis_Workflow Water_Sample 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Water_Sample->Filtration Direct_Injection 3a. Direct Injection (Parent, M1, M6, M9) Filtration->Direct_Injection Extraction_M2 3b. Dichloromethane Extraction (Metabolite M2) Filtration->Extraction_M2 LC_MS_MS 4. LC-MS/MS Analysis Direct_Injection->LC_MS_MS Extraction_M2->LC_MS_MS Quantification 5. Quantification vs. Standards LC_MS_MS->Quantification

Caption: Analytical workflow for diflufenzopyr in water.

References

Methodological & Application

Application Note: Quantification of Diflufenzopyr-sodium using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diflufenzopyr-sodium in various environmental and agricultural matrices. The described method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for trace-level quantification. The protocol includes comprehensive procedures for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, detailed instrumental parameters for the HPLC and MS/MS systems, and guidelines for data analysis and quality control. This method is suitable for researchers in environmental science, agricultural chemistry, and regulatory bodies requiring a robust and reliable analytical procedure for the determination of this compound residues.

Introduction

This compound is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops. Its mode of action involves the inhibition of polar auxin transport, leading to the accumulation of auxin in the meristematic tissues of susceptible plants.[1] Monitoring its residues in environmental samples such as soil and water, as well as in agricultural products, is crucial to ensure environmental safety and compliance with regulatory limits.

This application note details a validated HPLC-MS/MS method for the sensitive and accurate quantification of this compound. The method's high selectivity is achieved through the use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which minimizes matrix interference and allows for precise measurement at low concentrations.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile or methanol. From this stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[2][3]

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to rehydrate the sample.[4][5]

  • Add 10 mL of acetonitrile (containing 1% acetic acid for better extraction of some acidic pesticides).

  • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for dispersive solid-phase extraction (dSPE) cleanup.

  • Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents to remove interferences.[4][6]

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like herbs or flour, a smaller sample size (e.g., 5 g) should be used, and the sample should be rehydrated with water.[7]

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge.

  • Perform dSPE cleanup on an aliquot of the supernatant using a combination of PSA and other sorbents as needed, depending on the matrix's characteristics (e.g., GCB for pigmented samples).[6]

  • After centrifugation, the final extract is ready for analysis.

HPLC-MS/MS Analysis

The following instrumental parameters provide a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Formate in Water[4]
Mobile Phase B 0.1% Formic acid and 2 mM Ammonium Formate in Methanol[4]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Gradient Program Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 100 - 150 °C[8]
Desolvation Gas Nitrogen
Desolvation Temp. 250 - 400 °C
Nebulizer Gas Nitrogen, pressure to be optimized
Collision Gas Argon

MRM Transitions for this compound:

The specific precursor and product ions, along with optimized collision energies, are critical for the selectivity and sensitivity of the method. These parameters must be determined by infusing a standard solution of this compound into the mass spectrometer. At least two MRM transitions should be monitored for each analyte for confident identification and quantification (one for quantification and one for confirmation).

Note: As the exact m/z values for precursor and product ions and their corresponding collision energies are instrument-dependent and were not explicitly found in the literature search, these must be determined empirically by the user.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: HPLC-MS/MS Instrumental Parameters
ParameterSetting
HPLC System [Specify Model]
Mass Spectrometer [Specify Model]
Column [Specify Column Details]
Mobile Phase [Specify Composition]
Flow Rate [Specify Flow Rate]
Injection Volume [Specify Volume]
Ionization Mode [Specify Mode]
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy in eV)
Transition 1 (Quantifier)
Transition 2 (Qualifier)
Table 2: Method Validation Summary
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) [Specify Value and Matrix]
Limit of Quantification (LOQ) [Specify Value and Matrix]
Accuracy (% Recovery) [Specify Range and Spiking Levels]
Precision (% RSD) [Specify Intra- and Inter-day]
Matrix Effect [Specify as % Suppression or Enhancement]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil, Plant Material) Homogenization Homogenization SampleCollection->Homogenization QuEChERS_Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS_Extraction Centrifugation1 Centrifugation QuEChERS_Extraction->Centrifugation1 dSPE_Cleanup dSPE Cleanup (PSA, C18) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract HPLC_Separation HPLC Separation Final_Extract->HPLC_Separation MSMS_Detection MS/MS Detection (MRM) HPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in complex matrices. The use of the QuEChERS sample preparation protocol ensures high-throughput and efficient extraction, while the specificity of tandem mass spectrometry minimizes interferences, leading to accurate and reliable results. This method is well-suited for routine monitoring and research applications in environmental and agricultural sciences. Proper method validation in the user's laboratory is essential to ensure data quality and adherence to regulatory standards.

References

Protocol for Assessing Diflufenzopyr-Sodium Synergism in Planta

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium is a semicarbazone herbicide that acts as an auxin transport inhibitor.[1][2] It disrupts the normal flow of auxin, a critical plant hormone for growth and development, leading to abnormal growth and eventual death of susceptible plants.[2][3] While it has some herbicidal activity on its own, this compound is most effective when used in combination with other herbicides, particularly synthetic auxins like dicamba (B1670444).[1][2][3] This synergistic interaction enhances the efficacy of the partner herbicide, allowing for lower application rates and broader weed control spectra.[4][5] This document provides a detailed protocol for assessing the synergistic effects of this compound with a partner herbicide in a controlled in planta setting.

The primary mechanism of this synergism lies in this compound's ability to block the efflux of auxin from plant cells.[6] When applied with a synthetic auxin herbicide, this compound effectively traps the synthetic auxin within the meristematic tissues, leading to an overaccumulation and enhanced herbicidal effect.[2][4][6]

Key Methodologies for Assessing Synergism

Several methods are available to evaluate the nature of the interaction between two herbicides. The most common and widely accepted methods include:

  • Colby's Method: A straightforward method for calculating the expected additive effect of a herbicide combination based on the performance of each herbicide applied individually.[7][8]

  • Isobolographic Analysis: A graphical method that provides a more detailed and rigorous assessment of synergism, additivity, or antagonism across a range of dose combinations.[9][10]

  • Combination Index (CI): A quantitative measure derived from dose-response curves that classifies the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12]

Experimental Protocol: Greenhouse Bioassay

This protocol outlines a whole-plant bioassay to be conducted in a greenhouse or controlled environment chamber to determine the synergistic interaction between this compound and a partner herbicide.

1. Plant Material and Growth Conditions

  • Test Species: Select a relevant weed species known to be susceptible to the partner auxin herbicide.

  • Planting: Sow seeds in pots filled with a standardized greenhouse growing medium.

  • Growth Conditions: Maintain plants in a controlled environment with optimal temperature, light (e.g., 16-hour photoperiod), and humidity for the chosen species.[13][14] Water the plants as needed to ensure uniform growth.

  • Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 2-4 plants) to minimize competition.

  • Growth Stage: Treat plants at a consistent and appropriate growth stage, typically when they have 2-4 true leaves.[13][14]

2. Herbicide Preparation and Application

  • Stock Solutions: Prepare stock solutions of this compound and the partner herbicide in an appropriate solvent (e.g., distilled water with a surfactant if required).

  • Dose-Response Series: Create a series of dilutions for each herbicide to establish a dose-response curve. A typical series might include a control (no herbicide) and 5-7 concentrations of each herbicide.

  • Combination Ratios: Prepare tank mixes of this compound and the partner herbicide at fixed ratios (e.g., 1:1, 1:2.5, 2.5:1 based on their relative potencies).[5]

  • Application: Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.[13][14] The application volume should be consistent across all treatments.

3. Experimental Design and Data Collection

  • Design: Use a completely randomized design with 3-4 replications for each treatment (individual herbicides at different doses, and the combinations).

  • Data Collection: At a predetermined time after treatment (e.g., 14 or 21 days), assess herbicide efficacy.[14] The primary endpoint is typically the fresh or dry weight of the above-ground biomass. Visual injury ratings can also be recorded.

  • Biomass Measurement: Harvest the above-ground plant material, determine the fresh weight, and then dry the tissue in an oven at a specified temperature (e.g., 70°C) to a constant weight to determine the dry weight.[14]

4. Data Analysis

  • Calculate Percent Inhibition: For each treatment, calculate the percent inhibition of growth relative to the untreated control using the following formula:

    • % Inhibition = 100 * (1 - (Weight of Treated Plants / Weight of Control Plants))

  • Dose-Response Curves: For each individual herbicide, plot the percent inhibition against the logarithm of the herbicide concentration. Use a non-linear regression model (e.g., log-logistic) to determine the IC50 value (the concentration that causes 50% inhibition).

  • Colby's Method for Expected Response: Calculate the expected additive response (E) for each combination using Colby's formula[7][15]:

    • E = X + Y - (XY / 100)

    • Where X is the percent inhibition from this compound alone, and Y is the percent inhibition from the partner herbicide alone.

    • If the observed response of the combination is significantly greater than E, the interaction is synergistic. If it is significantly less, it is antagonistic. If it is similar, it is additive.[8]

  • Isobolographic Analysis:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of the partner herbicide on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity (isobole).[9][16]

    • For each combination ratio, determine the concentrations of the two herbicides that result in 50% inhibition. Plot these points on the graph.

    • If the plotted points for the combinations fall significantly below the line of additivity, the interaction is synergistic. Points falling on the line indicate additivity, and points above the line indicate antagonism.[9][10][11]

  • Combination Index (CI):

    • Calculate the CI using the following formula:

      • CI = (D1 / Dx1) + (D2 / Dx2)

      • Where Dx1 and Dx2 are the doses of this compound and the partner herbicide, respectively, required to produce 50% inhibition when used alone. D1 and D2 are the doses of the two herbicides in combination that also produce 50% inhibition.

    • A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response Data for Individual Herbicides

HerbicideConcentrationMean Biomass (g)% InhibitionIC50 (Concentration)
Untreated Control00
This compoundDose 1
Dose 2
...
Partner HerbicideDose 1
Dose 2
...

Table 2: Synergism Analysis of Herbicide Combinations (Colby's Method)

This compound (Dose)Partner Herbicide (Dose)Observed % InhibitionExpected % Inhibition (Colby's)Interaction
Dose ADose X
Dose BDose Y
......

Table 3: Combination Index (CI) for 50% Inhibition

Combination Ratio (DFF:Partner)D1 (DFF Dose in Combo)D2 (Partner Dose in Combo)Dx1 (IC50 of DFF)Dx2 (IC50 of Partner)Combination Index (CI)Interaction
1:1
1:2.5
2.5:1

Visualizations

Experimental_Workflow A Plant Propagation (Seed Sowing & Growth) C Herbicide Application (Calibrated Sprayer) A->C B Herbicide Preparation (Dose-Response & Combinations) B->C D Incubation (Controlled Environment) C->D E Data Collection (Biomass Measurement) D->E F Data Analysis E->F G Dose-Response Curves (IC50) F->G H Colby's Method F->H I Isobolographic Analysis F->I J Combination Index (CI) F->J K Determine Interaction (Synergism, Additivity, Antagonism) G->K H->K I->K J->K

Caption: Experimental workflow for assessing herbicide synergism.

Auxin_Synergism cluster_Extracellular Extracellular Space cluster_Cell Plant Cell SA_out Synthetic Auxin (SA) Membrane Plasma Membrane SA_out->Membrane:f1 Uptake DFF_out This compound (DFF) Auxin_Efflux Auxin Efflux Carrier DFF_out->Auxin_Efflux Inhibits SA_in SA Membrane:f1->SA_in SA_in->Auxin_Efflux Normal Efflux Overaccumulation SA Overaccumulation Herbicidal_Effect Enhanced Herbicidal Effect Overaccumulation->Herbicidal_Effect

Caption: Mechanism of this compound and synthetic auxin synergism.

References

Application Notes: Field Trial Methodology for Testing Diflufenzopyr-sodium Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical class.[1] Its primary application is for the control of a wide spectrum of broadleaf weeds in various agricultural and non-cropland settings, including corn, pastures, and rangelands.[2][3][4] this compound is classified as a Group 19 herbicide by the Weed Science Society of America (WSSA).[1]

Mechanism of Action

The mode of action for this compound is the inhibition of auxin transport.[3][5] It blocks the polar transport of both naturally occurring auxins (like indoleacetic acid, IAA) and synthetic auxin-mimicking herbicides (like dicamba) within sensitive plants.[1][5] This inhibition leads to an abnormal accumulation of these growth hormones in the meristematic regions (growing points) of shoots and roots.[1][5] The resulting hormonal imbalance disrupts normal growth processes, causing rapid and severe symptoms such as epinasty (twisting and curling of stems and leaves), stunting, and eventual plant death, often visible within a few hours to days.[5]

A key characteristic of this compound is its synergistic effect when used in combination with auxin herbicides like dicamba (B1670444).[1] By preventing the transport of dicamba away from the meristematic sinks, this compound concentrates the dicamba at its site of action.[5] This focused activity enhances weed control, often allowing for reduced application rates of the partner herbicide to achieve the same or better efficacy.[1]

Protocols for Field Efficacy Trials

This section outlines a detailed protocol for conducting field trials to evaluate the efficacy and crop safety of this compound-based herbicide formulations.

Objective

To determine the efficacy of varying rates of a this compound formulation on target broadleaf weed species and to assess the phytotoxicity (crop safety) on the specific crop under field conditions.

Experimental Design and Setup

2.1 Site Selection

  • Select trial sites with a uniform and well-documented infestation of the target weed species.[7]

  • Ensure the soil type, topography, and cropping history are consistent across the entire trial area to minimize variability.

  • The site must be available for the duration of the trial, from application through final assessments.

2.2 Plot Layout

  • The experimental design should be a Randomized Complete Block Design (RCBD) with a minimum of four replications. This design helps to account for field variability.

  • Individual plot sizes should be adequate for representative sampling and application; a minimum net plot of 25m² is recommended.[7]

  • Establish buffer zones of at least 1-2 meters around each plot to prevent spray drift contamination between treatments.[2]

2.3 Treatments

  • Test Product(s): Include the this compound formulation at several application rates. This should include the proposed label rate, as well as rates lower and higher than the target rate to establish a dose-response relationship.[7]

  • Reference Standard: Include a registered commercial herbicide with a known efficacy against the target weeds to serve as a positive control for comparison.[7]

  • Untreated Control (UTC): An untreated plot is mandatory in each replication to serve as a baseline for calculating percent weed control and assessing crop health.

  • Weed-Free Control: (Optional but recommended for phytotoxicity assessment) A plot maintained weed-free by hand-weeding to evaluate potential crop injury from the herbicide in the absence of weed competition.[7]

Application Protocol

3.1 Timing and Conditions

  • Apply treatments post-emergence when target weeds are actively growing and at a susceptible growth stage, typically the 2-3 leaf stage.[8]

  • Monitor and record environmental conditions—temperature, relative humidity, wind speed, and direction—before, during, and after application, as these factors can influence herbicide performance.[9] Applications should be made under favorable weather conditions as specified on product labels.[9]

3.2 Equipment and Carrier

  • Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform and precise application.

  • The typical carrier is water.[5] The spray volume should be consistent across all treatments and reflect typical agricultural practices for the region.

Data Collection and Assessment

Systematic data collection is essential for an accurate evaluation.[10]

4.1 Pre-Application Assessment

  • Before application, identify all weed species present in the trial area.

  • In each plot, assess the population density (plants/m²) and growth stage of the primary target weed species.[7]

4.2 Post-Application Assessment

  • Conduct assessments at regular intervals, for example, 7, 14, 28, and 56 days after treatment (DAT).

  • Weed Efficacy:

    • Visually rate the percent control for each target weed species on a scale of 0 to 100, where 0 represents no effect (same as the untreated control) and 100 represents complete plant death.[1]

    • Record specific phytotoxic symptoms observed on the weeds, such as epinasty, chlorosis, necrosis, or stunting.

  • Crop Phytotoxicity:

    • Visually assess crop injury using a 0 to 100% scale, where 0 indicates no visible injury and 100 indicates complete crop death.

    • Describe any symptoms of injury, such as discoloration, stunting, or stand reduction.

  • Yield Assessment:

    • At crop maturity, harvest the designated net plot area from each plot.

    • Measure and record the crop yield (e.g., kg/ha or bu/acre) and, if applicable, assess quality parameters.[11]

Data Analysis
  • All quantitative data (weed control ratings, crop injury ratings, yield) should be subjected to statistical analysis.[9]

  • Use Analysis of Variance (ANOVA) to determine the effect of the treatments.[7]

  • If the ANOVA shows significant differences, perform a mean separation test (e.g., Tukey's HSD or LSD at P≤0.05) to compare individual treatment means.[1]

Data Presentation

Quantitative results should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Experimental Design and Application Details

ParameterDescription
Trial Location [City, State/Province, Country]
Crop [e.g., Field Corn (Zea mays)]
Target Weed(s) [e.g., Palmer Amaranth (Amaranthus palmeri)]
Plot Size [e.g., 3m x 10m]
Experimental Design Randomized Complete Block Design (RCBD)
Replications 4
Application Date [YYYY-MM-DD]
Application Timing Post-emergence
Weed Growth Stage [e.g., 2-4 true leaves, 5-10 cm height]
Application Volume [e.g., 150 L/ha]
Environmental Data Temp: [°C], RH: [%], Wind: [km/h]

Table 2: Efficacy of this compound on Palmer Amaranth (% Visual Control)

TreatmentRate (g a.i./ha)14 DAT28 DAT56 DAT
Untreated Control00 c0 c0 c
Test ProductX85 b92 a88 a
Test Product2X95 a98 a95 a
Reference StandardY88 b90 a85 a
LSD (P≤0.05)5.44.96.1
Note: Means within a column followed by the same letter are not significantly different. Data is hypothetical.

Table 3: Field Corn Phytotoxicity (% Visual Injury)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT
Untreated Control00 c0 b0 b
Test ProductX2.5 b1.0 ab0 b
Test Product2X5.0 a2.5 a0 b
Reference StandardY3.0 ab1.5 ab0 b
LSD (P≤0.05)2.11.80.0
Note: Means within a column followed by the same letter are not significantly different. Data is hypothetical.

Table 4: Field Corn Yield

TreatmentRate (g a.i./ha)Yield ( kg/ha )
Untreated Control04500 c
Test ProductX8200 a
Test Product2X8500 a
Reference StandardY7900 ab
Weed-Free ControlN/A8800 a
LSD (P≤0.05)750
Note: Means within a column followed by the same letter are not significantly different. Data is hypothetical.

Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

G cluster_plant Susceptible Plant Auxin Natural Auxin (IAA) + Synthetic Auxin (e.g., Dicamba) Transport Polar Auxin Transport Proteins Auxin->Transport Normal Transport Meristem Meristematic Sinks (Growing Points) Auxin->Meristem Accumulation (due to transport inhibition) DFFP This compound (DFFP) DFFP->Transport Inhibits Transport->Meristem Movement to Growth Normal Plant Growth Meristem->Growth Regulates Death Abnormal Growth & Weed Death Meristem->Death Leads to

Caption: Mode of action for this compound (DFFP) in a susceptible weed.

G arrow arrow A 1. Trial Planning - Define Objectives - Select Treatments & Rates B 2. Site Selection - Uniform Weed Population - Consistent Soil Type A->B C 3. Experimental Design - Randomized Complete Block - 4+ Replications - Plot Layout & Buffers B->C D 4. Pre-Treatment Assessment - Weed ID & Density Counts C->D E 5. Herbicide Application - Calibrated Sprayer - Record Weather Data D->E F 6. Post-Treatment Data Collection - Assess at 7, 14, 28, 56 DAT - Visual Ratings (% Control, % Injury) E->F G 7. Yield Measurement - Harvest Net Plot Area F->G H 8. Data Analysis - ANOVA - Mean Separation Test (P≤0.05) G->H I 9. Final Report - Summarize Findings - Tables & Interpretation H->I

Caption: Standard workflow for a herbicide efficacy field trial.

References

Application of Diflufenzopyr-sodium in Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium is a semicarbazone herbicide that functions by inhibiting polar auxin transport in plants.[1][2][3] This mode of action leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxins in the meristematic regions of shoots and roots, ultimately disrupting the delicate hormonal balance required for normal plant growth and development.[1][4] While extensively utilized for selective broadleaf weed control in agriculture, its application within plant tissue culture remains a novel area of exploration.[2][3]

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in plant tissue culture research. The information is based on the known mechanism of action of this compound and the documented effects of other auxin transport inhibitors, such as 2,3,5-triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA), in in vitro plant systems. The provided protocols are intended for research and investigational purposes to explore the potential of this compound in manipulating plant development in vitro.

Mechanism of Action: Inhibition of Polar Auxin Transport

Polar auxin transport is a crucial process in plants that directs the flow of auxin, a key hormone regulating numerous aspects of development, including cell division, elongation, and differentiation. This directional transport is mediated by specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED) carrier proteins located on the plasma membranes of cells.

This compound disrupts this process by inhibiting the function of auxin efflux carriers. This leads to a buildup of auxin within cells and disrupts the establishment of auxin gradients necessary for proper organogenesis and morphogenesis.

cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_apoplast Apoplast (Cell Wall Space, pH ~5.5) IAA_in IAA (protonated) IAA_anion IAA- (anion) PIN PIN (Efflux Carrier) IAA_anion->PIN Cytoplasm Cytoplasm (pH ~7.0) AUX1 AUX1/LAX (Influx Carrier) AUX1->IAA_anion Active Transport IAA_anion_out IAA- (anion) PIN->IAA_anion_out Active Efflux IAA_out IAA (protonated) IAA_out->IAA_in Passive Diffusion IAA_anion_out->AUX1 Diflufenzopyr This compound Diflufenzopyr->PIN Inhibition

Figure 1: Simplified diagram of polar auxin transport and the inhibitory action of this compound.

Potential Applications in Plant Tissue Culture

Based on its mechanism as an auxin transport inhibitor, this compound could be a valuable tool for the following research applications:

  • Promotion of Axillary Shoot Proliferation: By inhibiting the downward flow of auxin from the apical meristem, this compound could potentially reduce apical dominance and stimulate the outgrowth of axillary buds, leading to a higher multiplication rate in micropropagation.

  • Induction of Somatic Embryogenesis: Manipulation of auxin gradients is critical for the induction and development of somatic embryos. This compound could be used to create localized auxin accumulations that may promote embryogenic callus formation.

  • Inhibition of Rooting: In applications where root formation is undesirable, such as in shoot cultures or for the study of shoot development, this compound could be used to suppress adventitious root formation.

  • Study of Plant Developmental Processes: As a research tool, this compound can be used to investigate the role of polar auxin transport in various developmental processes, including organogenesis, vascular tissue differentiation, and pattern formation in vitro.

  • Selection of Herbicide-Tolerant Cell Lines: Plant cell cultures can be used to select for cells that exhibit tolerance to this compound, which could be a first step in developing herbicide-resistant plants.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical quantitative data on the effects of this compound in plant tissue culture. These values are for illustrative purposes and are based on the known dose-dependent effects of other auxin transport inhibitors. Actual results will vary depending on the plant species, explant type, and culture conditions.

Table 1: Hypothetical Effect of this compound on Axillary Shoot Proliferation in Tobacco (Nicotiana tabacum) Nodal Explants

This compound (µM)Mean Number of Shoots per ExplantMean Shoot Length (cm)Observations
0 (Control)2.5 ± 0.33.1 ± 0.4Normal shoot development with strong apical dominance.
0.13.8 ± 0.52.8 ± 0.3Increased number of axillary shoots, slight reduction in shoot length.
1.05.2 ± 0.62.2 ± 0.2Significant increase in axillary shoot proliferation, noticeable reduction in shoot elongation.
10.03.1 ± 0.41.5 ± 0.2Reduced shoot proliferation compared to 1.0 µM, strong inhibition of shoot growth, some vitrification observed.
50.01.2 ± 0.20.8 ± 0.1Severe growth inhibition, high frequency of vitrification and callus formation at the base.

Table 2: Hypothetical Effect of this compound on Callus Induction and Somatic Embryogenesis from Carrot (Daucus carota) Hypocotyl Explants

This compound (µM)Callus Induction Frequency (%)Callus Fresh Weight (g) after 4 weeksSomatic Embryo Formation
0 (Control with 2,4-D)951.8 ± 0.2Globular and heart-shaped embryos observed.
0.01982.1 ± 0.3Increased number of globular embryos.
0.1921.5 ± 0.2Embryogenic potential maintained, but callus growth slightly inhibited.
1.0750.9 ± 0.1Reduced callus growth and a decrease in the number of well-developed embryos.
10.0400.4 ± 0.1Strong inhibition of callus growth, abnormal embryo development.

Table 3: Hypothetical Effect of this compound on Adventitious Rooting of in Vitro Apple (Malus domestica) Shoots

This compound (µM)Rooting Percentage (%)Mean Number of Roots per ShootMean Root Length (cm)
0 (Control with IBA)908.5 ± 1.24.2 ± 0.5
0.05755.2 ± 0.82.8 ± 0.4
0.5302.1 ± 0.51.1 ± 0.2
5.050.5 ± 0.20.3 ± 0.1
25.0000

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound in plant tissue culture. It is crucial to first establish a sterile, stable stock solution of this compound.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (B87167) (DMSO) or 1N NaOH for initial dissolution

    • Sterile distilled water

    • Sterile filter (0.22 µm)

    • Sterile containers (e.g., Falcon tubes or glass vials)

  • Procedure:

    • In a sterile environment (laminar flow hood), accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in a small volume of sterile DMSO or 1N NaOH. Gentle warming may be necessary.

    • Once fully dissolved, bring the solution to the final desired volume with sterile distilled water to create a concentrated stock solution (e.g., 1 mM or 10 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in the dark.

Protocol 2: Investigating the Effect of this compound on Axillary Shoot Proliferation

Start Start: Prepare sterile plant material (e.g., nodal explants) Prepare_Media Prepare basal medium (e.g., MS) with a standard cytokinin concentration (e.g., 1 mg/L BAP) Start->Prepare_Media Add_DFFP Aliquot the medium and add this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50 µM) Prepare_Media->Add_DFFP Culture_Explants Culture one explant per vessel on the prepared media Add_DFFP->Culture_Explants Incubate Incubate under standard growth conditions (e.g., 25°C, 16/8 h light/dark photoperiod) for 4-6 weeks Culture_Explants->Incubate Collect_Data Collect data: number of new shoots, shoot length, and qualitative observations (e.g., vitrification, callus formation) Incubate->Collect_Data Analyze Statistically analyze the data to determine the effect of different concentrations Collect_Data->Analyze End End: Determine optimal concentration for shoot proliferation Analyze->End

References

Application Notes and Protocols for the Research-Grade Formulation of Diflufenzopyr-sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of research-grade formulations of Diflufenzopyr-sodium, a selective herbicide that functions as an auxin transport inhibitor. This document is intended to guide researchers in utilizing this compound as a tool compound for studying auxin transport and its role in plant growth and development.

Chemical and Physical Properties

This compound is the sodium salt of Diflufenzopyr. It is a white, odorless solid with good solubility in water, particularly at neutral to alkaline pH.[1][2] Its properties make it suitable for the preparation of aqueous stock solutions for various in vitro and in vivo research applications.

PropertyValueReference
Chemical Name sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[3]
CAS Number 109293-98-3[2][3][4]
Molecular Formula C15H11F2N4NaO3[2][3]
Molecular Weight 356.26 g/mol [2][3]
Physical State Off-white to tan solid powder[1][5]
Odor Odorless[1]
Melting Point 155-158 °C (Decomposition)[1]
Water Solubility 63 mg/L (pH 5), 5,850 mg/L (pH 7), 10,546 mg/L (pH 9)[5]
Density 1.456 g/cm³ at 20°C[2][4]

Mechanism of Action: Inhibition of Auxin Transport

This compound is a potent inhibitor of polar auxin transport.[1][6] Auxin, a critical plant hormone, is actively transported from cell to cell by influx and efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.[7] This directional transport is essential for establishing auxin gradients that control numerous developmental processes, including embryogenesis, organ formation, and tropic responses.

This compound disrupts this process, leading to an abnormal accumulation of auxin in meristematic tissues, which in turn causes rapid and severe hormonal effects in sensitive plants.[1] While the precise molecular target of this compound within the auxin transport machinery is not fully elucidated in publicly available research, its action is distinct from auxin agonists.

cluster_cell1 Cell 1 cluster_apoplast Apoplast cluster_cell2 Cell 2 Auxin_1 Auxin PIN1 PIN Protein (Efflux Carrier) Auxin_1->PIN1 Efflux Auxin_Apoplast Auxin PIN1->Auxin_Apoplast AUX1_1 AUX1/LAX (Influx Carrier) Auxin_Apoplast->AUX1_1 Influx Auxin_2 Auxin AUX1_1->Auxin_2 DDFP This compound DDFP->PIN1 Inhibition

Caption: Simplified diagram of polar auxin transport inhibition by this compound.

Protocols for Preparing Research-Grade Formulations

The following protocols are provided as a starting point for the preparation of this compound solutions for research purposes. Researchers should optimize these protocols for their specific experimental systems.

Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound (analytical standard)

  • Nuclease-free water

  • Sterile microcentrifuge tubes or volumetric flask

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 10 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.010 L * 356.26 g/mol = 0.0356 g (35.6 mg)

  • Accurately weigh the calculated amount of this compound and transfer it to a sterile container.

  • Add a small volume of nuclease-free water (e.g., 5 mL for a 10 mL final volume) to dissolve the solid.

  • Vortex thoroughly until the solid is completely dissolved. Given its high solubility at neutral pH, this should occur readily.

  • Bring the final volume to 10 mL with nuclease-free water.

  • Store the stock solution at -20°C in amber or foil-wrapped tubes to protect from light. For short-term storage (up to one week), 4°C is acceptable.

Preparation of Working Solutions for In Vitro Assays

For most cell-based or in vitro assays, the stock solution will need to be diluted to the desired final concentration in the appropriate assay buffer or culture medium.

Important Considerations:

  • Solvent Compatibility: While this compound is water-soluble, ensure that the final concentration of any co-solvents (if used for other compounds in the experiment) is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.1% for DMSO).

  • pH: The solubility of Diflufenzopyr is pH-dependent.[5] Ensure the pH of your final assay buffer is compatible with maintaining its solubility. A neutral to slightly alkaline pH is optimal.

  • Stability: The stability of this compound in various buffers and media should be determined empirically for long-term experiments. Preliminary data suggests it is non-persistent in soil and slightly persistent in aquatic environments, indicating it may be susceptible to degradation over time.[3]

Experimental Protocols and Applications

This compound can be a valuable tool for studying a range of auxin-mediated processes. The following are generalized protocols that can be adapted for specific research questions.

Note: The optimal concentration of this compound for research applications has not been extensively reported in peer-reviewed literature. Therefore, it is crucial to perform dose-response experiments to determine the effective concentration range for your specific assay and organism.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a common method to assess the effect of compounds on plant development and auxin transport.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • Murashige and Skoog (MS) medium with vitamins

  • Agar (B569324)

  • Sucrose

  • This compound stock solution (10 mM)

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Plate Preparation:

    • Prepare sterile MS agar plates containing a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) and a solvent control (water).

    • To do this, add the appropriate volume of the 10 mM stock solution to the molten MS agar after it has cooled to approximately 50-55°C, just before pouring the plates.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and sow them on the prepared plates.

  • Growth and Analysis:

    • Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

    • After a set period of growth (e.g., 5-7 days), photograph the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and lateral root density for each concentration.

    • Plot the data to determine the IC50 (half-maximal inhibitory concentration) for root growth.

Start Start Prepare_Plates Prepare MS Agar Plates with Varying [this compound] Start->Prepare_Plates Sterilize_Seeds Surface Sterilize Arabidopsis Seeds Prepare_Plates->Sterilize_Seeds Sow_Seeds Sow Seeds on Plates Sterilize_Seeds->Sow_Seeds Stratify Stratify at 4°C (2-3 days, dark) Sow_Seeds->Stratify Grow Grow in Chamber (e.g., 5-7 days) Stratify->Grow Image Image Plates and Measure Roots Grow->Image Analyze Analyze Data (Root Length, Lateral Roots) Image->Analyze End End Analyze->End

Caption: Workflow for Arabidopsis root growth inhibition assay.
Gravitropic Response Assay in Arabidopsis

This assay assesses the effect of this compound on the gravitropic response of roots, a process highly dependent on polar auxin transport.

Materials:

  • Arabidopsis thaliana seedlings grown on vertical MS agar plates for 4-5 days.

  • MS agar plates containing various concentrations of this compound.

Procedure:

  • Gently transfer 4-5 day old Arabidopsis seedlings from control MS plates to the vertical plates containing this compound.

  • Allow the seedlings to acclimate for a short period (e.g., 1-2 hours).

  • Rotate the plates by 90 degrees to provide a gravitropic stimulus.

  • Place the plates back in the growth chamber.

  • Image the seedlings at regular intervals (e.g., every 2, 4, 6, 8, and 24 hours) to monitor the angle of root curvature.

  • Measure the angle of root bending relative to the new gravity vector using image analysis software.

  • Compare the gravitropic response of treated seedlings to control seedlings. A delay or inhibition of the gravitropic response would indicate a disruption of polar auxin transport.

Summary of Quantitative Data

As of the date of this document, specific quantitative data for the research-grade use of this compound, such as IC50 values for auxin transport inhibition in model systems or optimal concentrations for developmental assays, are not widely available in the public domain. The data presented below is primarily related to its physicochemical properties and herbicidal efficacy. Researchers are strongly encouraged to perform dose-response experiments to determine the appropriate concentrations for their specific research applications.

ParameterValueReference
Water Solubility (pH 7) 5,850 mg/L[5]
Acute Oral LD50 (rat) >5000 mg/kg (technical grade)[1]
Acute Dermal LD50 (rabbit) >5000 mg/kg (technical grade)[1]
Herbicidal Application Rate 0.111-0.118 kg a.i./ha (in combination with dicamba)[3]

Disclaimer

The protocols and information provided in these application notes are intended for guidance and should be adapted and validated by the end-user for their specific research needs. Standard laboratory safety precautions should be followed when handling this compound and any other chemicals. The authors of this document are not responsible for any damage or liability that may result from the use of this information.

References

Application Notes and Protocols for Analyzing Diflufenzopyr-Sodium Soil Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the analysis of Diflufenzopyr-sodium degradation in soil. The following sections outline the necessary experimental procedures, data presentation, and visualizations to aid in understanding the environmental fate of this herbicide.

Introduction

This compound is a herbicide used for post-emergence broadleaf weed control in field corn. Understanding its degradation in soil is crucial for assessing its environmental impact and ensuring food safety. The primary degradation pathways for diflufenzopyr (B12349329) are microbial breakdown and photolysis. Its persistence in soil is influenced by factors such as soil type, temperature, moisture, pH, and microbial activity. This document details the analytical methods for quantifying this compound and its metabolites in soil samples.

Quantitative Data Summary

The degradation of this compound in soil can be characterized by its half-life, which varies depending on environmental conditions. The following table summarizes key quantitative data related to its persistence.

ParameterValueConditionsReference
Soil Half-life 87 days (typical)Not specified[1]
Sodium Diflufenzopyr Soil Half-life 55 daysDefaulted to soil half-life
Diflufenzopyr Soil Half-life 4 daysDefaulted to soil half-life
Hydrolysis Half-life 23.9 daysNot specified[2]

Experimental Protocols

Accurate analysis of this compound and its degradation products in soil requires robust experimental protocols. The following sections detail the procedures for sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Soil Sample Preparation and Extraction

This protocol is based on methods described for the analysis of diflufenzopyr and its metabolites in soil.[3]

Objective: To extract this compound and its metabolites from soil samples for subsequent analysis.

Materials:

  • Homogenized soil sample

  • Acetone (B3395972)

  • Sodium bicarbonate solution

  • Extrelut® column

  • Solid Phase Extraction (SPE) C18 column

  • Envi-Carb™ SPE column

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization: Remove stones larger than 1 cm in diameter from the soil sample.

  • Drying: Allow 100 g of the homogenized soil to air-dry overnight to determine the dry weight.

  • Extraction:

    • Weigh a subsample of soil corresponding to a known dry weight.

    • Extract the soil sample with a mixture of acetone and sodium bicarbonate solution.

    • Agitate the mixture for a specified time (e.g., 30 minutes) and then centrifuge to separate the solid and liquid phases.

    • Collect the supernatant (extract).

  • Extract Splitting: Divide the extract into two aliquots for separate analysis of the parent compound (diflufenzopyr) and its metabolites (e.g., phthalazinone).

  • Solvent Evaporation: Evaporate the acetone from both aliquots using a rotary evaporator.

  • Clean-up for Parent Compound (Diflufenzopyr):

    • Acidify the aqueous extract with HCl.

    • Apply the acidified extract to an Extrelut® column for liquid-liquid partitioning.

    • Elute the analyte from the Extrelut® column with an appropriate organic solvent.

    • Further purify the eluate using a C18 SPE column.

    • Elute the purified analyte and concentrate it for HPLC analysis.

  • Clean-up for Metabolites (e.g., Phthalazinone):

    • Apply the aqueous extract to an Extrelut® column.

    • Elute the metabolites from the Extrelut® column.

    • Perform a further clean-up step using an Envi-Carb™ SPE column.

    • Elute the purified metabolites and concentrate them for GC/MS or LC-MS/MS analysis.

Analytical Methods

An HPLC method can be utilized for the quantification of diflufenzopyr. The following is a general protocol that can be optimized.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) or equivalent[4]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (e.g., 70:30 v/v)[4]

  • Flow Rate: 1 mL/min[4]

  • Column Temperature: 25 °C[4]

  • UV Detection: 220 nm and 270 nm[4]

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare standard solutions of diflufenzopyr in the mobile phase at various concentrations to create a calibration curve.

  • Inject the prepared sample extracts and standards into the HPLC system.

  • Identify the diflufenzopyr peak in the chromatogram based on its retention time compared to the standards.

  • Quantify the concentration of diflufenzopyr in the samples by comparing the peak area with the calibration curve.

LC-MS/MS provides high sensitivity and selectivity for the analysis of diflufenzopyr and its metabolites. This method is suitable for detecting low concentrations in complex matrices like soil.[5][6]

Instrumentation:

  • LC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)

  • Analytical column: Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7-µm) or equivalent[5]

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) + 1% formic acid in HPLC grade water[5][6]

  • Mobile Phase B: 10 mM ammonium formate + 1% formic acid in HPLC grade methanol[5]

  • Gradient Elution: A suitable gradient program should be developed to separate diflufenzopyr and its metabolites.

  • Column Temperature: 30.0°C[5]

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for diflufenzopyr and its metabolites for quantification and confirmation.

Procedure:

  • Prepare standard solutions of diflufenzopyr and its known metabolites.

  • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for each analyte by infusing the standards directly into the mass spectrometer.

  • Inject the prepared sample extracts and standards into the LC-MS/MS system.

  • Identify and quantify the analytes based on their retention times and specific MRM transitions.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound soil degradation.

experimental_workflow cluster_sampling Soil Sampling & Preparation cluster_extraction Extraction cluster_cleanup_parent Parent Compound Clean-up cluster_cleanup_metabolite Metabolite Clean-up cluster_analysis Analysis soil_sample Collect Soil Sample homogenize Homogenize Sample soil_sample->homogenize dry Air Dry for Weight Determination homogenize->dry extraction Solvent Extraction (Acetone/NaHCO3) dry->extraction centrifuge Centrifugation extraction->centrifuge split Split Extract for Parent & Metabolite Analysis centrifuge->split acidify Acidify Extract split->acidify Aliquot 1 extrelut2 Extrelut Column split->extrelut2 Aliquot 2 extrelut1 Extrelut Column acidify->extrelut1 spe_c18 C18 SPE extrelut1->spe_c18 hplc HPLC-UV Analysis spe_c18->hplc lcms LC-MS/MS Analysis spe_c18->lcms spe_carb Envi-Carb SPE extrelut2->spe_carb spe_carb->lcms degradation_pathway cluster_processes Degradation Processes diflufenzopyr This compound in Soil microbial Microbial Degradation diflufenzopyr->microbial photolysis Photolysis diflufenzopyr->photolysis metabolites Degradation Products (e.g., Phthalazinone moiety) microbial->metabolites photolysis->metabolites mineralization Mineralization (CO2, H2O, etc.) metabolites->mineralization

References

Application Notes and Protocols for Greenhouse Bioassay of Diflufenzopyr-sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of Diflufenzopyr-sodium, a semicarbazone herbicide. This compound functions as an auxin transport inhibitor, disrupting the normal growth processes in susceptible plants.[1] This protocol is designed to be adaptable for screening the effects of this compound on various broadleaf weed species.

Mechanism of Action: Auxin Transport Inhibition

This compound's primary mode of action is the inhibition of auxin transport within the plant.[1] Auxins, a class of plant hormones, are crucial for cell elongation and directional growth. By blocking the transport of both naturally occurring auxins (like indoleacetic acid, IAA) and synthetic auxins (like the herbicide dicamba), this compound causes an unnatural accumulation of these growth regulators in the meristematic tissues of shoots and roots.[2] This disruption of the delicate auxin balance leads to rapid and severe hormonal effects, such as epinasty (twisting and curling of stems and leaves), stunted growth, and ultimately, plant death, with symptoms often visible within hours of application.[1]

This compound Signaling Pathway cluster_plant_cell Plant Cell cluster_effects Herbicidal Effects DIF This compound Auxin_Transport Auxin Transport Proteins DIF->Auxin_Transport Inhibits Meristem Meristematic Tissue (Growing Points) Auxin_Transport->Meristem Accumulates Auxin in Abnormal_Accumulation Abnormal Auxin Accumulation Auxin_Transport->Abnormal_Accumulation Auxin Auxin (IAA) Auxin->Auxin_Transport Transported by Growth_Response Normal Growth (Cell Elongation) Meristem->Growth_Response Regulates Hormonal_Imbalance Hormonal Imbalance Abnormal_Accumulation->Hormonal_Imbalance Epinasty Epinasty, Stunted Growth, Necrosis Hormonal_Imbalance->Epinasty

Figure 1: Simplified signaling pathway of this compound's herbicidal action.

Experimental Protocol: Greenhouse Bioassay

This protocol outlines a whole-plant bioassay to determine the dose-dependent efficacy of this compound on a selected sensitive broadleaf weed species, such as Redroot Pigweed (Amaranthus retroflexus).

1. Plant Material and Growth Conditions:

  • Test Species: Amaranthus retroflexus seeds. A known susceptible population should be used.

  • Potting Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Planting: Sow 5-7 seeds per pot and thin to one uniform seedling per pot after emergence.

  • Greenhouse Conditions:

    • Temperature: 25 ± 2°C day / 18 ± 2°C night.

    • Photoperiod: 16-hour light / 8-hour dark cycle.

    • Light Intensity: Approximately 400-500 µmol/m²/s.

    • Humidity: 50-60%.

    • Watering: Water as needed to maintain consistent soil moisture, avoiding water stress.

  • Growth Stage for Treatment: Plants should be treated at the 3-4 true leaf stage.

2. Herbicide Preparation and Application:

  • Stock Solution: Prepare a stock solution of this compound in deionized water. The use of a surfactant is recommended to improve foliar uptake.

  • Treatment Solutions: Prepare a series of dilutions from the stock solution to achieve the desired application rates. Include a control group treated with water and surfactant only.

  • Application Rates (Example): 0 (control), 10, 25, 50, 100, and 200 g active ingredient per hectare (g a.i./ha). These rates should be adjusted based on the known sensitivity of the test species.

  • Application Method:

    • Use a research-grade cabinet sprayer equipped with a flat-fan nozzle.

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.

    • Place plants in the spray cabinet and apply the treatment solutions evenly to the foliage.

    • After application, allow the plants to dry before returning them to the greenhouse.

  • Experimental Design: A completely randomized design with at least four replicates per treatment is recommended.

Experimental_Workflow Start Start: Seed Germination (Amaranthus retroflexus) Growth Seedling Growth in Greenhouse (3-4 True Leaf Stage) Start->Growth 1. Plant Preparation Application Herbicide Application (Cabinet Sprayer) Growth->Application 3. Treatment Preparation Preparation of this compound Treatment Solutions (Dose Range) Preparation->Application 2. Herbicide Dilution Post_Treatment Post-Treatment Incubation in Greenhouse Application->Post_Treatment 4. Incubation Data_Collection Data Collection (Visual Injury, Biomass, etc.) Post_Treatment->Data_Collection 5. Assessment Analysis Data Analysis and Interpretation (Dose-Response Curves) Data_Collection->Analysis 6. Analysis End End: Efficacy Determination Analysis->End 7. Conclusion

Figure 2: General experimental workflow for the greenhouse bioassay.

3. Data Collection and Analysis:

  • Visual Injury Assessment:

    • Evaluate plants at 3, 7, and 14 days after treatment (DAT).

    • Use a 0-100% visual rating scale, where 0% = no injury and 100% = complete plant death.

  • Biomass Measurement:

    • At 14 DAT, harvest the above-ground biomass of each plant.

    • Measure the fresh weight immediately.

    • Dry the biomass in a forced-air oven at 70°C for 72 hours and measure the dry weight.

  • Data Analysis:

    • Calculate the average visual injury and biomass reduction for each treatment.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • Perform a dose-response analysis to calculate the effective dose required to cause 50% inhibition (ED₅₀) for both visual injury and biomass reduction.

Data Presentation

The following tables present representative data from a hypothetical greenhouse bioassay on Amaranthus retroflexus.

Table 1: Visual Injury Assessment of Amaranthus retroflexus after Treatment with this compound.

Treatment (g a.i./ha)Mean Visual Injury (%) ± SE (7 DAT)Mean Visual Injury (%) ± SE (14 DAT)
0 (Control)0.0 ± 0.00.0 ± 0.0
1015.5 ± 2.125.0 ± 3.5
2540.0 ± 4.255.5 ± 5.1
5075.5 ± 3.888.0 ± 2.9
10092.0 ± 2.598.5 ± 1.0
200100.0 ± 0.0100.0 ± 0.0

SE = Standard Error

Table 2: Biomass Reduction of Amaranthus retroflexus 14 Days After Treatment with this compound.

Treatment (g a.i./ha)Mean Fresh Weight (g) ± SEFresh Weight Reduction (%)Mean Dry Weight (g) ± SEDry Weight Reduction (%)
0 (Control)5.2 ± 0.40.00.65 ± 0.050.0
104.1 ± 0.321.20.50 ± 0.0423.1
252.8 ± 0.246.20.34 ± 0.0347.7
501.1 ± 0.178.80.13 ± 0.0280.0
1000.4 ± 0.0592.30.05 ± 0.0192.3
2000.1 ± 0.0298.10.01 ± 0.0098.5

SE = Standard Error

Conclusion

This detailed protocol provides a robust framework for conducting greenhouse bioassays to evaluate the efficacy of this compound. By carefully controlling experimental conditions and collecting both qualitative (visual injury) and quantitative (biomass) data, researchers can accurately determine the dose-response relationship and the herbicidal potential of this compound on various weed species. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols for Post-Emergence Use of Diflufenzopyr-sodium in Corn

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Product Development Professionals

These notes provide a comprehensive overview of the application techniques, mechanism of action, and experimental considerations for the post-emergence use of Diflufenzopyr-sodium in corn. This compound is a Group 19 herbicide, valued for its unique mode of action as an auxin transport inhibitor, particularly in managing difficult-to-control and herbicide-resistant broadleaf weeds.

Mechanism of Action

This compound functions by inhibiting the polar transport of auxin, a critical plant hormone responsible for growth and development.[1] This inhibition leads to an unnatural accumulation of both naturally occurring auxin (indoleacetic acid) and synthetic auxin-like herbicides (e.g., dicamba) in the meristematic regions (growing points) of susceptible plants.[1][2] This disruption of the delicate auxin balance causes abnormal growth, leading to weed death.[3][4]

Frequently formulated with synthetic auxins like dicamba (B1670444), this compound acts as a synergist.[2] By blocking the exit of dicamba from the meristematic tissues, it concentrates the herbicide at its site of action, enhancing its efficacy and allowing for lower application rates of the partner auxin herbicide.[2][5]

Mechanism_of_Action cluster_0 Normal Auxin Flow in Weed cluster_1 Action of Diflufenzopyr + Dicamba Auxin_Source Auxin Source (e.g., Young Leaves) Growing_Point Meristematic Tissue (Growing Point) Auxin_Source->Growing_Point Normal Transport Auxin_Sink Auxin Sink (e.g., Roots) Growing_Point->Auxin_Sink Normal Transport DFFP This compound (DFFP) Blocked_Transport Blocked Auxin Transport DFFP->Blocked_Transport Inhibits Dicamba Dicamba (Synthetic Auxin) Accumulation Hyper-accumulation of Natural & Synthetic Auxins Dicamba->Accumulation Blocked_Transport->Accumulation Weed_Death Abnormal Growth & Weed Death Accumulation->Weed_Death

Mechanism of this compound as an auxin transport inhibitor.

Application Notes

Successful application requires careful consideration of corn growth stage, weed species and size, tank-mix partners, and environmental conditions.

This compound is almost exclusively used for post-emergence control of weeds.[3] Application timing is critical to maximize efficacy while ensuring crop safety. The majority of its use is as a late-postemergence application.[2] Rates and timings are often specified for pre-mixed products containing both this compound and dicamba.

Table 1: Post-Emergence Application Timing and Rates for this compound + Dicamba Formulations (e.g., Distinct®) in Corn

Corn Height Application Timing Rate per Acre (Product) Purpose Key Considerations
4 to 10 inches Early Post-emergence 6 ounces Knockdown and residual control through canopy closure. Recommended for minimizing weed competition and maximizing yield potential.[6]
10 to 24 inches Mid Post-emergence 4 ounces Control of emerged weeds. Do not apply if corn is more than 24" tall, per some labels.[1][6]

| 24 to 36 inches | Late Post-emergence | 4 ounces | Salvage control of late-emerging weeds. | Drop nozzles are required to direct spray below the whorl and prevent crop injury.[6][7] |

General Application Restrictions:

  • Maximum Seasonal Rate: Do not apply more than a total of 10 ounces of a product like Distinct® per acre per season.[1][6]

  • Sequential Applications: Allow a minimum of 15 days between applications.[6]

  • Tassel Emergence: Do not apply within 15 days of tassel emergence.[6]

  • Preharvest Interval (PHI): Do not apply within 32 days of corn forage harvest or 72 days of corn grain and stover harvest.[6]

Tank-mixing is common to broaden the weed control spectrum. This compound is an important tank-mix partner for controlling glyphosate-resistant Palmer amaranth (B1665344) in corn that is 12 inches or taller.[2]

Table 2: Common Tank-Mix Partners for this compound in Corn

Tank-Mix Partner Class Example Active Ingredient Target Weeds Notes
HPPD Inhibitors Mesotrione, Tembotrione Palmer amaranth (>4 inches), other broadleaves Crucial for corn taller than 12 inches when atrazine (B1667683) can no longer be applied.[2]
Synthetic Auxins Dicamba, 2,4-D, Picloram Broadleaf weeds (including noxious perennials like Canada thistle) Often co-formulated. The addition of this compound can increase weed control by up to 90% compared to the auxin alone.[2]

| Glyphosate | Glyphosate | Broad-spectrum (in glyphosate-tolerant corn) | Provides control of grasses and complements broadleaf activity. |

Adjuvants:

  • To achieve consistent weed control, adjuvants are required.[6]

  • The recommended combination is typically a nonionic surfactant (NIS) at 0.25% v/v (1 quart per 100 gallons) combined with a nitrogen source like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN).[6]

  • Oil-based adjuvants (COC, MSO) are generally not recommended for post-emergence applications in corn unless specified for a particular tank mix, as they can increase the risk of crop injury.[6]

While corn is generally tolerant to this compound, temporary injury can occur, especially when the crop is under stress or growing rapidly.[6] Some formulations include a crop safener to reduce the potential for injury.[8]

  • Common Symptoms: Injury symptoms are similar to those of other growth regulator herbicides.[9] These can include tightly rolled leaves ("onion-leafing"), brittle stalks, leaning or bent stalks, and fused or malformed brace roots.[10][11][12]

  • Application-Related Injury: To prevent injury, avoid direct application into the whorl of the corn plant, especially on corn taller than 24 inches.[6][7]

  • Environmental Factors: Cool, wet conditions can slow the corn plant's metabolism, reducing its ability to detoxify the herbicide and potentially increasing injury.[11] Conversely, warm, humid conditions that promote rapid growth can also increase the potential for injury with postemergence herbicides.[11]

Experimental Protocols

This protocol outlines a standard methodology for evaluating the efficacy and crop safety of post-emergence this compound applications in field corn.

Objective: To determine the efficacy of various rates and tank-mix combinations of this compound on target weed species and to assess the tolerance of field corn to these treatments.

Methodology:

  • Experimental Design: Utilize a Randomized Complete Block Design (RCBD) with 3 to 4 replications. Individual plots should be of a standard size (e.g., 10 feet wide by 30 feet long).

  • Site Selection: Choose a field with a uniform, high infestation of target weeds (e.g., Palmer amaranth, velvetleaf, common lambsquarters).

  • Treatments:

    • Untreated Control (weedy check).

    • Weed-free Control (hand-weeded).

    • This compound formulation at a low, medium, and high rate (e.g., 3, 4, 5 oz/acre of a product like Status®).

    • This compound (medium rate) tank-mixed with an HPPD inhibitor (e.g., mesotrione).

    • A standard commercial competitor treatment.

  • Application:

    • Apply treatments post-emergence when corn is at the V4-V6 growth stage and target weeds are 3-6 inches tall.

    • Use a CO2-pressurized backpack or tractor-mounted plot sprayer calibrated to deliver a consistent volume (e.g., 15-20 gallons per acre).

    • Include specified adjuvants (e.g., NIS + UAN) in all relevant treatments.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).

  • Data Collection:

    • Weed Control: Visually assess percent weed control by species at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete death).

    • Crop Injury: Visually assess percent crop injury at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (crop death), noting specific symptoms like chlorosis, necrosis, or malformations.

    • Yield: At the end of the season, harvest the center two rows of each plot and determine grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). If the F-test is significant, perform a means separation test (e.g., Tukey's HSD) to compare treatment means.

Workflow for a field trial evaluating herbicide efficacy and crop tolerance.

The decision to apply this compound involves a series of logical steps to ensure optimal performance and adherence to regulatory guidelines.

Decision-making framework for post-emergence DFFP application.

References

Application Notes and Protocols for Tank-Mixing Diflufenzopyr-sodium with Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, benefits, and protocols for tank-mixing diflufenzopyr-sodium with other auxinic herbicides. The information is intended to guide research and development efforts in creating effective and synergistic herbicide formulations.

Introduction: The Synergistic Action of this compound

This compound is a semicarbazone herbicide classified by the Weed Science Society of America (WSSA) as a Group 19 herbicide. Its primary mode of action is the inhibition of auxin transport in plants.[1][2] Auxins are plant hormones that regulate growth and development. By blocking their transport, diflufenzopyr (B12349329) causes an abnormal accumulation of both naturally occurring auxins (like indoleacetic acid) and synthetic auxin herbicides in the meristematic tissues (growing points) of susceptible weeds.[2][3]

When tank-mixed with a synthetic auxin herbicide (WSSA Group 4), such as dicamba, 2,4-D, or quinclorac, this compound enhances the activity of the partner herbicide.[1][4][5] This synergistic interaction leads to a rapid and severe hormonal imbalance in the weed, causing symptoms like epinasty (twisting and curling of stems and leaves) within hours of application, followed by plant death.[2][3] This enhanced efficacy allows for several benefits, including:

  • Increased Weed Control: Tank mixes have shown significantly higher control of various broadleaf weeds compared to the auxinic herbicide applied alone.[1][5]

  • Broader Control Spectrum: The combination can control a wider range of weed species.[4]

  • Reduced Herbicide Rates: The synergistic effect can allow for lower application rates of the auxinic herbicide to achieve the same level of control, which can be beneficial for crop safety and the environment.[1][2][6]

  • Management of Herbicide Resistance: Tank-mixing herbicides with different modes of action is a key strategy in delaying the development of herbicide-resistant weed populations.[1][7]

Data on Efficacy of Tank-Mixes

The addition of this compound to auxinic herbicides has demonstrated a significant increase in the control of numerous problematic weed species. The following tables summarize key quantitative data from various studies.

Table 1: Enhanced Control of Noxious and Resistant Weeds

Target Weed SpeciesAuxinic Herbicide% Increase in Control with this compoundReference
Canada thistle, Leafy spurge, Yellow toadflaxDicamba, fluroxypyr, picloram, 2,4-D, quinclorac15% to 91%[1]
Glyphosate-resistant Palmer amaranthDicambaUp to 44%[1]

Table 2: Synergistic Effect on Dicamba Efficacy (LD50 Reduction)

Target Weed SpeciesAdmixture (Diflufenzopyr:Dicamba by weight)Dicamba LD50 (g/ha) AloneDicamba LD50 (g/ha) with Diflufenzopyr% Reduction in LD50Reference
Purple cudweed (Gnaphalium purpureum)20%232013%[5]
Common lespedeza (Kummerowia striata)20%362725%[5]

LD50: The dose of herbicide required to kill 50% of the test population.

Table 3: Impact of this compound on Auxinic Herbicide Activity for Specific Weed Control

Auxinic HerbicideTarget WeedObservationReference
QuincloracCanada thistle, Leafy spurgeIncreased control of both weeds.[5]
PicloramLeafy spurgeIncreased control.[5]
PicloramCanada thistleNo significant increase in control.[5]
DicambaCanada thistle, Leafy spurgeGenerally increased control of both weeds.[5]
Clopyralid or Clopyralid + 2,4-DCanada thistleSlightly improved control.[5]
FluroxypyrVirginia buttonweedPotential for improved control without increased turf injury.[5]

Visualizations

Diagram 1: Synergistic Mode of Action

cluster_plant_cell Plant Cell Auxin_In Synthetic Auxin (e.g., Dicamba) Transport_Protein Auxin Efflux Carrier Protein Auxin_In->Transport_Protein Enters Cell Accumulation Accumulation of Synthetic Auxin in Meristematic Tissue Auxin_In->Accumulation Trapped in Cell DFFP This compound (DFFP) DFFP->Transport_Protein Blocks Auxin_Out Synthetic Auxin Outside Cell Transport_Protein->Auxin_Out Exits Cell (Normal Process) Plant_Death Uncontrolled Growth & Plant Death Accumulation->Plant_Death

Caption: Mechanism of this compound (DFFP) synergy with an auxinic herbicide.

Diagram 2: General Experimental Workflow for Tank-Mix Evaluation

A Hypothesis: DFFP will synergize Auxinic Herbicide 'X' B Dose-Response Study (Greenhouse) A->B G Physiological Studies (Optional) A->G C Determine LD50 of Herbicide 'X' alone vs. with DFFP B->C D Field Trials (Multiple Locations/Seasons) C->D E Evaluate Weed Control (% visual rating, biomass) D->E F Assess Crop Safety (visual injury, yield) D->F I Data Analysis & Conclusion E->I F->I H Uptake & Translocation (e.g., using 14C-labeled herbicide) G->H H->I

Caption: Workflow for evaluating a novel diflufenzopyr + auxin herbicide tank-mix.

Diagram 3: Tank-Mixing Protocol Logic

Start Start: Prepare for Tank-Mixing Read_Labels Read Herbicide Labels for Restrictions & Mixing Order Start->Read_Labels Jar_Test Perform Jar Test? Read_Labels->Jar_Test Conduct_Jar_Test Conduct Jar Test for Physical Compatibility Jar_Test->Conduct_Jar_Test Yes (Untested Mix) Fill_Tank Fill Sprayer Tank 1/2 with Carrier (Water) Jar_Test->Fill_Tank No (Known Mix) Compatible Compatible? Conduct_Jar_Test->Compatible Compatible->Fill_Tank Yes Stop STOP: Do Not Mix Compatible->Stop No Add_Products Add Products in Correct Order (e.g., W.A.L.E.S.) with Agitation Fill_Tank->Add_Products Fill_Remainder Complete Filling Tank with Carrier Add_Products->Fill_Remainder Apply Apply Mixture Promptly Fill_Remainder->Apply

Caption: Decision logic for preparing a this compound + auxinic herbicide tank-mix.

Experimental Protocols

The following protocols outline methodologies for evaluating the synergistic effects of tank-mixing this compound with other auxinic herbicides.

4.1 Protocol: Greenhouse Dose-Response Bioassay

  • Objective: To quantify the synergistic interaction between this compound and a selected auxinic herbicide on a target weed species.

  • Methodology:

    • Plant Propagation: Grow a susceptible weed species (e.g., Palmer amaranth, common lambsquarters) in pots containing a standard greenhouse potting mix. Grow plants to a consistent growth stage (e.g., 4-6 true leaves).

    • Herbicide Preparation: Prepare stock solutions of this compound and the partner auxinic herbicide. Create a series of dilutions for each herbicide to establish a dose-response curve. Prepare tank-mix solutions with a fixed ratio of this compound to the auxinic herbicide (e.g., a 1:2.5 ratio as found in some commercial products).[5]

    • Experimental Design: Use a randomized complete block design with 4-6 replications per treatment. Include an untreated control.

    • Application: Apply herbicides using a research-grade cabinet spray chamber calibrated to deliver a specific volume (e.g., 187 L/ha or 20 gallons/acre).

    • Data Collection:

      • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

      • At 21 DAT, harvest the above-ground biomass of each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.

    • Data Analysis: Analyze the data using non-linear regression to determine the herbicide dose required for 50% growth reduction (GR50) or 50% mortality (LD50). Compare the GR50/LD50 values of the auxinic herbicide alone to the values from the tank mix to quantify synergy.

4.2 Protocol: Field Efficacy and Crop Safety Trial

  • Objective: To evaluate the efficacy and crop safety of a this compound + auxinic herbicide tank-mix under field conditions.

  • Methodology:

    • Site Selection: Choose a field site with a natural, uniform infestation of the target weed species and a suitable crop (e.g., field corn).

    • Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate for application and assessment (e.g., 3 meters by 9 meters).

    • Treatments: Include the auxinic herbicide alone at a standard rate (1x) and a reduced rate (0.5x), this compound alone, the tank mix of this compound + the auxinic herbicide (at both 1x and 0.5x rates), and an untreated control.

    • Application: Apply treatments at the correct weed and crop growth stage (e.g., weeds 5-10 cm tall, corn at V4-V6 stage).[1] Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) calibrated to deliver a set spray volume. Record all environmental conditions at the time of application.

    • Data Collection:

      • Weed Control: Visually rate weed control by species at 14, 28, and 56 DAT on a 0-100% scale.

      • Crop Injury: Visually assess crop injury (e.g., stunting, epinasty, chlorosis) at 7, 14, and 28 DAT on a 0-100% scale.

      • Yield: At crop maturity, harvest the center rows of each plot and determine the crop yield, adjusted for moisture content.

    • Data Analysis: Subject the data to Analysis of Variance (ANOVA). Use a protected LSD or Tukey's HSD test (P=0.05) to separate treatment means.

4.3 Protocol: Tank-Mix Compatibility Jar Test

  • Objective: To determine the physical compatibility of a proposed tank-mix before loading the sprayer.[8][9]

  • Materials: A clear glass quart jar with a lid, water from the intended spray source, and all proposed tank-mix components (herbicides, adjuvants, etc.) in the correct proportions.

  • Methodology:

    • Fill the jar half-full with the carrier (water).

    • Add the tank-mix components one at a time, in the proper mixing order (often following the W.A.L.E.S. acronym: Wettable powders and water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and Solutions/Surfactants). Shake the jar to mix after each addition.

    • After adding all components, fill the jar to the three-quarters mark, cap it, and shake vigorously for 15-30 seconds.

    • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as separation into layers, precipitation (settling of solids), or the formation of gels or clumps.[9][10]

    • If the mixture remains uniform, the components are physically compatible. If incompatibility is observed, do not proceed with mixing in the spray tank.

Application and Safety Considerations

  • Read the Label: Always read and follow the specific instructions, restrictions, and mixing orders on the labels of all pesticide products. The label is a legal document.[10][11][12]

  • Crop Rotation: Be aware of any crop rotational restrictions associated with the herbicides being used.

  • Environmental Conditions: Avoid spray drift by not applying during windy conditions or temperature inversions. Some regulations may mandate specific droplet sizes (e.g., coarse or coarser) to mitigate drift.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, long-sleeved shirt, long pants, socks, shoes, and protective eyewear, especially during mixing and loading.[6][13]

  • Sprayer Cleanout: Thoroughly clean the sprayer tank, lines, and nozzles after application, especially when switching to a sensitive crop, as trace amounts of auxinic herbicides can cause significant injury.[14]

References

Application Notes and Protocols: Use of Radiolabeled Diflufenzopyr-Sodium in Translocation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting translocation studies using radiolabeled Diflufenzopyr-sodium. This compound is a systemic herbicide that acts as an auxin transport inhibitor, making it a valuable tool for studying plant physiology and developing new herbicidal formulations.[1][2] The use of its radiolabeled form, typically with Carbon-14 ([¹⁴C]), allows for precise tracking and quantification of its uptake, movement, and metabolism within plants.[3]

Introduction

Diflufenzopyr (B12349329) is a semicarbazone herbicide that disrupts the normal growth and development of susceptible plants by inhibiting the transport of auxin, a critical plant hormone.[1] Understanding the translocation of Diflufenzopyr is essential for optimizing its efficacy as a herbicide and for assessing its selectivity between crops and weeds. Radiolabeling provides a sensitive and accurate method to follow the fate of the molecule within the plant.

This document outlines the necessary materials, experimental procedures, and data analysis techniques for conducting such studies. It also provides insights into the interpretation of the results in the context of herbicide development and plant science research.

Quantitative Data Summary

The following tables summarize quantitative data on the translocation of [¹⁴C]Diflufenzopyr in different plant species. These studies highlight the differential uptake and distribution between tolerant crops like corn and susceptible weed species.

Table 1: Systemic Translocation of [¹⁴C]Diflufenzopyr in Corn vs. Weed Species

Plant SpeciesTranslocation Beyond Treated PartsRelative Tissue ConcentrationMetabolism Rate
Corn (Zea mays)Considerably LowerLowerMore Rapid
Galium aparineHigherHigherSlower
Amaranthus retroflexusHighestHighestSlower

Data compiled from studies on the mechanism of selectivity of BAS 662H, a combination of Diflufenzopyr and dicamba (B1670444).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving radiolabeled this compound.

Synthesis of [¹⁴C]this compound

The synthesis of radiolabeled herbicides is a complex process that should be carried out in a specialized radiochemistry laboratory. The general approach involves incorporating a ¹⁴C-labeled precursor at a strategic point in the synthesis pathway of Diflufenzopyr.

Protocol:

  • Precursor Selection: Identify a suitable ¹⁴C-labeled precursor, such as a labeled benzoic acid or aniline (B41778) derivative, that is commercially available or can be synthesized. The position of the ¹⁴C label should be stable and not readily lost through metabolic processes.

  • Multi-step Synthesis: Follow a synthetic route similar to the industrial synthesis of Diflufenzopyr, adapting the procedures for small-scale radiochemical synthesis. This typically involves the reaction of a substituted phenylhydrazine (B124118) with a pyridine (B92270) derivative.

  • Purification: Purify the resulting [¹⁴C]Diflufenzopyr using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

  • Salt Formation: Convert the purified [¹⁴C]Diflufenzopyr to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide.

  • Specific Activity Determination: Determine the specific activity of the final product (in Bq/mol or Ci/mol) using liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.

Plant Growth and Treatment

Protocol:

  • Plant Material: Grow healthy, uniform plants of the desired species (e.g., corn, Amaranthus retroflexus, Galium aparine) in a controlled environment (growth chamber or greenhouse). Use a standardized soil mix or hydroponic system. Plants are typically treated at the 2-4 leaf stage.

  • Preparation of Treatment Solution: Prepare a stock solution of [¹⁴C]this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) and dilute it to the desired final concentration with water containing a surfactant to aid in application. The final application volume and radioactivity should be carefully calculated and recorded.

  • Application: Apply a precise volume of the treatment solution to a specific leaf (the "treated leaf") of each plant using a microsyringe. For root uptake studies, the radiolabeled compound is added to the hydroponic solution.

Translocation and Sample Collection

Protocol:

  • Time Course: Harvest plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours) to assess the time course of translocation.

  • Harvesting: At each time point, carefully uproot the plant and wash the roots to remove any soil or hydroponic solution.

  • Sectioning: Dissect the plant into different parts:

    • Treated leaf

    • Shoots above the treated leaf

    • Shoots below the treated leaf

    • Roots

  • Washing: Wash the surface of the treated leaf with a suitable solvent (e.g., 10% ethanol) to remove any unabsorbed [¹⁴C]this compound. The radioactivity in this wash is quantified to determine the amount of absorbed herbicide.

Quantification of Radioactivity

Protocol:

  • Sample Preparation: Dry the sectioned plant parts to a constant weight and then combust them in a biological sample oxidizer. The ¹⁴CO₂ released is trapped in a scintillation cocktail.

  • Liquid Scintillation Counting: Quantify the radioactivity in the trapped ¹⁴CO₂ and the leaf wash samples using a liquid scintillation counter.

  • Data Analysis: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity. Calculate the total uptake as the sum of radioactivity in all plant parts minus the amount recovered in the leaf wash.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a translocation study using radiolabeled this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_growth Plant Growth (Controlled Environment) application Application to Treated Leaf plant_growth->application radiolabel_prep Preparation of [¹⁴C]this compound Treatment Solution radiolabel_prep->application incubation Incubation (Time Course) application->incubation harvest Plant Harvesting and Sectioning incubation->harvest oxidation Sample Oxidation harvest->oxidation lsc Liquid Scintillation Counting oxidation->lsc data_analysis Data Analysis and Interpretation lsc->data_analysis

Caption: Experimental workflow for translocation studies.

Mode of Action: Auxin Transport Inhibition

This diagram illustrates the simplified mode of action of Diflufenzopyr, highlighting its role as an auxin transport inhibitor.

G cluster_plant Plant Cell cluster_effect Physiological Effect auxin Auxin (IAA) auxin_transport Auxin Transport Proteins (e.g., PINs) auxin->auxin_transport Normal Transport auxin_accumulation Abnormal Auxin Accumulation auxin_transport->auxin_accumulation diflufenzopyr This compound diflufenzopyr->auxin_transport Inhibits growth_disruption Disrupted Growth and Development auxin_accumulation->growth_disruption herbicidal_effect Herbicidal Effect growth_disruption->herbicidal_effect

References

Troubleshooting & Optimization

Troubleshooting Diflufenzopyr-sodium solubility in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diflufenzopyr-sodium. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is the sodium salt of diflufenzopyr (B12349329), a semicarbazone herbicide.[1][2] It functions as a systemic herbicide by inhibiting auxin transport in plants.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
Chemical Name sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[2]
CAS Number 109293-98-3[2]
Molecular Formula C₁₅H₁₁F₂N₄NaO₃[2]
Molecular Weight 356.26 g/mol [2]
Appearance Off-white to tan solid/powder[3][4]

Q2: What is the general solubility of this compound in water?

This compound is described as having excellent solubility in water.[5] However, the solubility of its parent acid, diflufenzopyr, is highly pH-dependent, which will influence the solubility of the sodium salt in aqueous solutions.[3][4]

Solubility Data

The solubility of diflufenzopyr, the parent acid of this compound, in water is significantly influenced by pH. As the sodium salt of a weak acid, this compound is expected to be more soluble in neutral to alkaline aqueous solutions.

pHSolubility of Diflufenzopyr (mg/L)Solubility of Diflufenzopyr (g/L)Source
5630.063[3][4]
758505.850[3][4][6]
91054610.546[3][4]

Data presented is for the parent acid, diflufenzopyr, at 20-25°C.

SolventQualitative Solubility/Use NotesSource
Water Excellent solubility.[5]
Acetone Used for preparing stock solutions; a related compound is noted to be most stable in acetone.[7][8]
Acetonitrile (ACN) A metabolite is noted to dissolve readily in pure ACN.[7]
Dimethyl Sulfoxide (DMSO) Used in combination with other solvents for stock solutions. Saturation of a metabolite was observed at ~1000 ng/µL.[7][8]
Methanol (B129727) Analytical standard solutions are available in methanol (e.g., 1000 µg/ml).[9]

Troubleshooting a a a Dissolution a a a

Q3: I am having trouble dissolving this compound in water. What should I do?

If you are encountering issues with dissolving this compound in water, consider the following troubleshooting steps:

  • Check the pH of your water: The solubility of the parent acid of this compound is significantly higher at neutral to alkaline pH.[3][4] If your water is acidic, the solubility will be reduced. Consider using a buffered solution with a pH of 7 or higher.

  • Increase the temperature: Gently warming the solution can help increase the rate of dissolution for many compounds. However, be cautious about potential degradation at elevated temperatures.

  • Use sonication: A sonicating bath can help to break up powder agglomerates and increase the surface area exposed to the solvent, facilitating dissolution.

  • Stir vigorously: Ensure adequate agitation using a magnetic stirrer to promote dissolution.

Q4: The this compound powder is not dissolving completely and is forming clumps.

Clumping can occur due to static electricity or moisture absorption. To address this:

  • Use a spatulate to break up clumps: Before adding the solvent, gently break up any visible clumps of the powder.

  • Add the powder to the solvent gradually: Instead of adding the entire amount of powder at once, add it in small portions while continuously stirring the solvent. This helps to wet the particles individually and prevents the formation of large, difficult-to-dissolve agglomerates.

Q5: Can I use organic solvents to dissolve this compound?

While water is the recommended primary solvent, certain organic solvents can be used, particularly for preparing concentrated stock solutions for analytical standards.

  • Acetone, Acetonitrile, and Methanol have been used in the preparation of analytical solutions of diflufenzopyr and its metabolites.[7][8][9]

  • Dimethyl Sulfoxide (DMSO) has also been used, often in combination with other solvents.[7][8]

When using organic solvents, it is often a good practice to prepare a concentrated stock solution and then dilute it with the aqueous medium of your experiment.

Q6: My solution of this compound appears cloudy or has precipitated after storage. What could be the cause?

Precipitation upon storage can be due to several factors:

  • Temperature changes: If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., refrigeration), the solubility may decrease, leading to precipitation.

  • pH shift: If the pH of your aqueous solution has changed over time (e.g., due to absorption of atmospheric CO₂), it could affect the solubility.

  • Solvent evaporation: Over time, especially if not stored in a tightly sealed container, the solvent may evaporate, increasing the concentration of the solute beyond its solubility limit.

  • Stability: While information on the long-term stability in various solvents is limited, it's recommended that stock solutions be made fresh every three months and stored refrigerated.[7]

To resolve this, you can try gently warming and sonicating the solution to redissolve the precipitate. If the issue persists, preparing a fresh solution is recommended.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Materials:

    • This compound powder

    • Deionized water or a buffer solution (e.g., phosphate (B84403) buffer, pH 7)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Spatula and weighing paper/boat

  • Procedure:

    • Determine the desired concentration and calculate the required mass of this compound.

    • Accurately weigh the this compound powder.

    • Add approximately half of the final volume of the desired solvent (water or buffer) to the volumetric flask.

    • Place the stir bar in the flask and place it on the magnetic stirrer.

    • Gradually add the weighed this compound powder to the stirring solvent.

    • Continue stirring until the powder is completely dissolved. Gentle warming or sonication may be applied if dissolution is slow.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Store the solution in a tightly sealed container, protected from light, and at a controlled room temperature or refrigerated as required for stability.[7]

Protocol 2: Preparation of an Organic Stock Solution for Analytical Standards

  • Materials:

    • This compound powder

    • High-purity organic solvent (e.g., acetone, methanol, or acetonitrile)

    • Volumetric flask

    • Vortex mixer or sonicator

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Transfer the powder to the volumetric flask.

    • Add a small amount of the organic solvent to wet the powder.

    • Vortex or sonicate the mixture until the powder is fully dissolved.

    • Add the organic solvent to the final volume mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (often refrigerated).[7]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

Troubleshooting_Diflufenzopyr_Sodium_Solubility cluster_start Start cluster_aqueous Aqueous Solvent cluster_organic Organic Solvent cluster_end Resolution start Powder does not dissolve check_ph Is the pH of the water ≥ 7? start->check_ph adjust_ph Adjust pH to ≥ 7 with a buffer or dilute base. check_ph->adjust_ph No stir Ensure vigorous stirring. check_ph->stir Yes adjust_ph->stir increase_temp Gently warm the solution. sonicate Use sonication. increase_temp->sonicate try_organic Consider using an organic solvent for a stock solution. sonicate->try_organic Still not dissolved dissolved Compound Dissolved sonicate->dissolved stir->increase_temp select_solvent Select a suitable solvent (e.g., Acetone, Methanol, ACN). try_organic->select_solvent Yes consult Consult further resources or contact technical support. try_organic->consult No prepare_stock Prepare a concentrated stock solution. select_solvent->prepare_stock dilute Dilute the stock solution with the final aqueous medium. prepare_stock->dilute dilute->dissolved

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Diflufenzopyr-Sodium for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Diflufenzopyr-sodium in in vitro bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as an auxin transport inhibitor.[1][2] In plants, it blocks the polar transport of auxin, a crucial hormone for growth and development, leading to an abnormal accumulation of auxin in meristematic regions and ultimately disrupting plant growth.[1] While its primary target is in plants, understanding this mechanism is key to designing in vitro assays, particularly for screening compounds with similar modes of action or for assessing off-target effects.

Q2: What is a recommended starting concentration range for this compound in in vitro bioassays?

A2: There is limited specific data in the public domain for optimal in vitro concentrations of this compound in mammalian or non-plant systems. However, based on concentrations of other well-characterized auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), a starting range of 1 µM to 50 µM is a reasonable starting point for exploratory experiments. For instance, TIBA has been shown to be effective in the 0.1-1 µM range in certain in vitro assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of Diflufenzopyr is pH-dependent. The sodium salt form generally has better aqueous solubility. For in vitro bioassays, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound expected to be cytotoxic to mammalian cells?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of Compound in Culture Medium - Low solubility at the pH of the medium.- Final concentration is above the solubility limit.- Ensure your stock solution is fully dissolved before diluting into the medium.- Lower the final concentration of this compound.- Check the pH of your final medium after adding the compound. The solubility of Diflufenzopyr is significantly higher at neutral to alkaline pH.[3]
High Variability in Assay Results - Inconsistent compound concentration.- Cell plating inconsistencies.- Edge effects in multi-well plates.- Prepare fresh dilutions from a reliable stock solution for each experiment.- Ensure uniform cell seeding density across all wells.- Avoid using the outer wells of multi-well plates, or fill them with a buffer to maintain humidity.
No Observable Effect at Expected Concentrations - The chosen cell line may not have a susceptible target.- The compound may be inactive in the specific in vitro system.- Incorrect concentration range tested.- Consider using a positive control (e.g., another known auxin transport inhibitor if the target is expected to be similar).- Expand the concentration range in your dose-response experiment.- Re-evaluate the hypothesis that this compound will have an effect in your chosen assay.
High Background Signal or Non-specific Effects - Cytotoxicity of the compound.- Interference of the compound with the assay reagents.- Perform a cytotoxicity assay to ensure you are working at non-lethal concentrations.- Run a control with the compound and assay reagents in the absence of cells to check for direct interference.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. The specific cell line, seeding density, and incubation times should be optimized for your system.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a high-concentration stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. This will result in a final 1X concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Quantitative Data Summary

Table 1: Solubility of Diflufenzopyr

pHSolubility (mg/L)
563
75,850
910,546
Data sourced from USEPA Pesticide Fact Sheet.[3]

Table 2: Estimated Starting Concentrations for In Vitro Bioassays of Auxin Transport Inhibitors

CompoundClassTypical In Vitro Concentration Range
N-1-naphthylphthalamic acid (NPA)Phthalamate1 - 20 µM
2,3,5-triiodobenzoic acid (TIBA)Benzoic acid0.1 - 10 µM
This compound Semicarbazone 1 - 50 µM (Suggested Starting Range)
Note: The suggested range for this compound is an estimation based on related compounds and should be empirically determined.

Visualizations

Experimental Workflow for In Vitro Bioassay Optimization

experimental_workflow Experimental Workflow for In Vitro Bioassay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) dose_response Perform Dose-Response (e.g., 0.1 - 100 µM) stock->dose_response cells Culture and Seed Cells cells->dose_response cytotoxicity Cytotoxicity Assay (MTT) dose_response->cytotoxicity bioassay Primary Bioassay dose_response->bioassay ic50 Calculate IC50 cytotoxicity->ic50 ec50 Determine EC50/Effective Dose bioassay->ec50 optimize Optimize Concentration ic50->optimize ec50->optimize

Caption: Workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway for Investigation of Off-Target Effects

Given that this compound's primary target is plant-specific, a known signaling pathway in animal cells is not established. The following diagram illustrates a hypothetical workflow for investigating potential off-target effects on general cellular signaling pathways.

hypothetical_signaling Investigative Workflow for Off-Target Signaling Effects cluster_screening Initial Screening cluster_validation Target Validation cluster_outcome Functional Outcome compound This compound (Optimized, Non-toxic Concentration) pathway_array Signaling Pathway Array (e.g., Kinase, Phosphatase) compound->pathway_array gene_expression Transcriptomic Analysis (e.g., RNA-Seq) compound->gene_expression western_blot Western Blot for Key Pathway Proteins pathway_array->western_blot reporter_assay Reporter Gene Assay gene_expression->reporter_assay phenotypic_assay Phenotypic Assay (e.g., Migration, Proliferation) western_blot->phenotypic_assay reporter_assay->phenotypic_assay no_effect No Significant Off-Target Effect Observed phenotypic_assay->no_effect

Caption: A logical workflow for investigating potential off-target effects.

References

Identifying analytical interferences in Diflufenzopyr-sodium quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Diflufenzopyr-sodium. The following sections address common analytical interferences and provide detailed experimental protocols.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during the quantification of this compound, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape or Tailing

Question: My chromatogram for this compound shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?

Answer: Poor peak shape can be caused by several factors related to the analytical column, mobile phase, or the sample itself.

  • Possible Causes & Solutions:

    • Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting.

      • Solution: Dilute the sample extract and reinject.

    • Secondary Interactions with the Column: Residual silanol (B1196071) groups on the stationary phase of the column can interact with the analyte, causing peak tailing.

      • Solution: Ensure the mobile phase pH is appropriate for this compound. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can help suppress these silanol interactions.

    • Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance.

      • Solution: Implement a column washing step after each analytical run or use a guard column to protect the analytical column. If the column is old or heavily used, replacement may be necessary.

Issue 2: Inaccurate or Inconsistent Results

Question: I am observing significant variability and inaccuracy in my quantitative results for this compound. What are the likely sources of this error?

Answer: Inaccurate and inconsistent results are often due to matrix effects or instability of the analyte in the prepared sample.

  • Possible Causes & Solutions:

    • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. This is a well-documented issue in pesticide analysis.[1][2][3][4]

      • Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix.

      • Solution 2: Use of Internal Standards: Incorporate a stable isotope-labeled internal standard of this compound into the sample preparation workflow. This can help to normalize for variations in sample preparation and instrument response.

      • Solution 3: Effective Sample Cleanup: Employ robust sample preparation techniques, such as QuEChERS with appropriate dispersive solid-phase extraction (d-SPE) sorbents, to remove interfering matrix components.[5]

    • Analyte Instability: this compound and some of its metabolites have been found to be unstable in prepared extracts.[1][2]

      • Solution: Analyze the sample extracts immediately after preparation.[1][2] If immediate analysis is not possible, store the extracts at low temperatures (e.g., refrigerated) and for a limited time. A stability study should be performed to determine the maximum allowable storage time.

Issue 3: Suspected Co-eluting Interference

Question: I suspect a co-eluting interference is affecting my this compound peak. How can I confirm this and what can I do to resolve it?

Answer: Confirming and resolving co-eluting interferences is crucial for accurate quantification.

  • Confirmation & Resolution Strategies:

    • Monitor Multiple MRM Transitions: Analyze your sample using at least two different Multiple Reaction Monitoring (MRM) transitions for this compound. A true peak for the analyte will exhibit a consistent ratio between the quantifier and qualifier ions. If this ratio differs from that of a pure standard, a co-eluting interference is likely present.

    • Analyze a Matrix Blank: Prepare and analyze a blank sample of the same matrix without any this compound. If a peak is still observed at the retention time of the analyte, this confirms the presence of a matrix-derived interference.

    • Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or even trying a different analytical column can help to chromatographically separate the interfering compound from this compound.

    • Review Metabolite Elution: Be aware of the retention times of known Diflufenzopyr metabolites (M1, M2, M6, M9), as they could potentially co-elute with the parent compound depending on the chromatographic conditions.[1][2][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and preferred analytical technique for the quantification of this compound and its metabolites in various matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][6] This method offers high sensitivity and selectivity, which is essential for detecting low residue levels in complex samples.

Q2: What is the QuEChERS method and is it suitable for this compound analysis in complex matrices like corn?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. It involves a solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is well-suited for the analysis of a wide range of pesticides, and with appropriate optimization, it can be applied to the analysis of this compound in complex matrices like corn. The choice of d-SPE sorbents is critical for removing interfering compounds from the corn matrix.

Q3: What are the known metabolites of Diflufenzopyr that I should be aware of during analysis?

A3: The major metabolites of Diflufenzopyr that are often included in residue analysis are M1, M2, M6, and M9.[1][2][6] It is important to have analytical standards for these metabolites to confirm their retention times and assess potential chromatographic interference with the parent compound.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Cleanup: Utilize appropriate d-SPE sorbents in the QuEChERS method to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting interferences.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.

  • Internal Standards: Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to normalize for variations in sample preparation and instrument response.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following table summarizes recovery data from a validation study of an analytical method for Diflufenzopyr and its metabolites in water, highlighting the potential for matrix effects in different water types.

AnalyteMatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Diflufenzopyr Ground Water0.5955
5.0983
Surface Water0.5927
5.0964
Metabolite M1 Ground Water0.5974
5.01012
Surface Water0.5946
5.0993
Metabolite M2 Ground Water0.5908
5.0935
Surface Water0.565 12
5.067 11
Metabolite M6 Ground Water0.5984
5.01023
Surface Water0.5956
5.0994
Metabolite M9 Ground Water0.5965
5.01003
Surface Water0.5937
5.0984

Data adapted from EPA MRID 49369501. Note the significantly lower recovery for metabolite M2 in surface water, indicating a strong matrix effect.[1][2]

Experimental Protocols

1. Sample Preparation using a Modified QuEChERS Method for Corn Matrix

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

  • Homogenization: Weigh 10 g of a homogenized corn sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent water to the tube and vortex for 1 minute to ensure complete hydration of the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture for corn matrix (e.g., PSA, C18, and GCB).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Filtration and Analysis: Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

The following are suggested starting parameters for the analysis of this compound. These should be optimized for your specific instrument.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions:

      • Diflufenzopyr: At least two specific precursor-product ion transitions should be monitored (one for quantification and one for confirmation). The exact m/z values should be determined by infusing a standard solution of this compound.

      • Metabolites (M1, M2, M6, M9): Similarly, specific MRM transitions should be established for each metabolite.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenization (10g Corn Sample) hydration 2. Hydration (10mL Water) homogenization->hydration extraction 3. Extraction (Acetonitrile & Salts) hydration->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 cleanup 5. Dispersive SPE (PSA, C18, GCB) centrifugation1->cleanup centrifugation2 6. Final Centrifugation cleanup->centrifugation2 filtration 7. Filtration centrifugation2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Matrix-Matched Curve) ms_detection->quantification troubleshooting_logic start Inaccurate Results? check_peak Check Peak Shape (Tailing/Fronting) start->check_peak Yes check_matrix Investigate Matrix Effects start->check_matrix No, peak shape is good solution_peak Solution: - Dilute Sample - Adjust Mobile Phase pH - Check/Replace Column check_peak->solution_peak check_stability Verify Analyte Stability check_matrix->check_stability solution_matrix Solution: - Matrix-Matched Calibration - Use Internal Standard - Improve Sample Cleanup check_matrix->solution_matrix solution_stability Solution: - Analyze Immediately - Conduct Stability Study check_stability->solution_stability

References

Technical Support Center: Diflufenzopyr-sodium Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Diflufenzopyr-sodium in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The choice of solvent depends on the experimental requirements, including desired concentration and compatibility with your assay system. This compound has variable solubility and stability in different solvents.

  • Water (with pH adjustment): this compound is a salt and exhibits pH-dependent solubility in water.[1] Solubility is significantly higher at neutral to alkaline pH. To prepare an aqueous stock solution, use high-purity water (e.g., deionized or distilled) and adjust the pH to 7 or higher.[1]

  • Organic Solvents: For higher concentrations and potentially better stability, organic solvents are recommended.

    • Acetone: Acetone is a good choice for stability.[2]

    • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of many organic molecules.[3]

    • Acetonitrile (ACN): Acetonitrile is another suitable organic solvent.

    • Ethanol (B145695): While less common for initial high-concentration stocks, ethanol can be used, although solubility might be lower compared to DMSO or acetone.

Q2: How do I prepare a stable aqueous stock solution of this compound?

A2: Due to the pH-dependent solubility of this compound, careful pH management is crucial for preparing a stable aqueous stock solution.

Experimental Protocol: Preparing an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of high-purity water to the powder.

  • pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) dropwise to raise the pH. Monitor the pH with a calibrated pH meter. Continue to add base until the solid is fully dissolved and the pH is 7 or slightly above.

  • Final Volume: Once the this compound is completely dissolved, add water to reach the final desired volume.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with aqueous solutions.

  • Storage: Store the solution in a well-sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze at -20°C or below.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Proper storage is critical to minimize degradation.

SolventStorage TemperatureDurationLight Conditions
Water (pH ≥ 7)2-8°CShort-term (days to weeks)Protect from light
-20°C or -80°CLong-term (months)Protect from light
Acetone-20°CLong-termProtect from light
DMSO-20°C or -80°CLong-termProtect from light
Acetonitrile-20°CLong-termProtect from light

Note: For organic solvent stocks, use amber glass vials or wrap containers in aluminum foil to protect from light. To minimize freeze-thaw cycles, it is highly recommended to store stock solutions in small, single-use aliquots.[4]

Q4: What are the primary degradation pathways for this compound in solution?

A4: The main degradation pathways for this compound are hydrolysis and photolysis.[1]

  • Hydrolysis: The molecule can break down in the presence of water. The rate of hydrolysis is pH-dependent.

  • Photolysis: Exposure to light, particularly UV radiation, can cause degradation of the molecule.

It is crucial to protect stock solutions from prolonged exposure to light and to use appropriate storage temperatures to slow down these degradation processes.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound stock solutions.

Problem 1: The this compound powder is not dissolving in water.

  • Cause: The pH of the water is likely too low. This compound has low solubility in acidic water.[1]

  • Solution:

    • Ensure you are using high-purity water.

    • Slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise while stirring and monitoring the pH. The powder should dissolve as the pH increases to 7 or above.

Problem 2: A precipitate forms after adding the this compound stock solution to my cell culture media or aqueous buffer.

  • Cause: This is likely due to "solvent-shifting" or exceeding the solubility of the compound in the final solution. The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but when diluted into an aqueous medium, the solubility can decrease dramatically, causing precipitation. The pH of the final medium can also affect solubility.

  • Solution:

    • Reduce the final concentration: Your target concentration may be above the solubility limit in the final medium. Try a lower final concentration.

    • Optimize the dilution: Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

    • Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the final aqueous medium.

    • Check the pH of the final medium: If the final medium is acidic, it may cause the precipitation of this compound. If your experimental design allows, adjust the pH of the medium.

    • Warm the medium: Gently warming the medium to 37°C before adding the stock solution may help to keep the compound in solution, but be cautious as heat can also accelerate degradation.

Problem 3: I am seeing inconsistent results in my experiments using a previously prepared stock solution.

  • Cause: The stock solution may have degraded over time.

  • Solution:

    • Prepare fresh stock solutions: It is always best practice to use freshly prepared stock solutions for critical experiments.

    • Check storage conditions: Ensure that the stock solution has been stored correctly (i.e., at the recommended temperature and protected from light). Avoid repeated freeze-thaw cycles.

    • Perform a stability check: If you have access to analytical instrumentation such as HPLC, you can analyze your stored stock solution to determine the concentration of the active compound and check for the presence of degradation products.

Data and Visualizations

Table 1: pH-Dependent Water Solubility of Diflufenzopyr

pHSolubility (mg/L)
563
75,850
910,546

Data from PubChem CID 6125184[1]

Table 2: Hydrolysis and Photolysis Half-life of Diflufenzopyr in Water

ConditionpH 5pH 7pH 9
Hydrolysis Half-life 13 days24 days26 days
Photolysis Half-life 7 days17 days13 days

Data from PubChem CID 6125184[1]

G cluster_prep Stock Solution Preparation Workflow cluster_solvent Solvent Choice cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound add_solvent Add small amount of solvent weigh->add_solvent dissolve Dissolve completely add_solvent->dissolve aqueous Aqueous (pH ≥ 7) organic Organic (DMSO, Acetone) final_vol Bring to final volume dissolve->final_vol store Store appropriately final_vol->store precipitate Precipitate Observed check_conc Lower final concentration precipitate->check_conc optimize_mix Optimize mixing precipitate->optimize_mix check_ph Check final pH precipitate->check_ph no_precipitate No Precipitation check_conc->no_precipitate optimize_mix->no_precipitate check_ph->no_precipitate

Caption: Workflow for preparing and troubleshooting this compound stock solutions.

G cluster_stability Factors Promoting Stability compound This compound in Solution hydrolysis Hydrolysis (pH-dependent) compound->hydrolysis photolysis Photolysis (Light-induced) compound->photolysis degradation_products Degradation Products hydrolysis->degradation_products photolysis->degradation_products storage Proper Storage (-20°C, dark) solvent Anhydrous Organic Solvent ph Optimal pH (aqueous)

Caption: Key degradation pathways and stability factors for this compound.

References

Addressing cross-reactivity issues with Diflufenzopyr-sodium in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with immunoassays involving Diflufenzopyr-sodium. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: My immunoassay for another analyte is showing unexpected positive results after the introduction of this compound in my experimental system. Could this be cross-reactivity?

Answer:

Yes, it is possible that you are observing cross-reactivity. Immunoassays rely on the specific binding of an antibody to its target analyte. However, if a non-target compound, in this case, this compound or its metabolites, is structurally similar to the intended analyte, it may also bind to the antibody, leading to a false-positive result.[1] this compound is a semicarbazone herbicide that acts as an auxin transport inhibitor.[2][3]

Potential Causes:

  • Structural Similarity: The antibody used in your assay may recognize an epitope (the part of the antigen to which the antibody binds) that is shared between your target analyte and this compound or its metabolites.

  • Metabolites: this compound is metabolized into several compounds, and these metabolites could also be cross-reactants.

  • Matrix Effects: The sample matrix itself might interfere with the assay, although this is a separate issue from direct cross-reactivity with this compound.

Troubleshooting Steps:

  • Confirm the Presence of this compound: Use an orthogonal method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to confirm the presence and concentration of this compound and its potential metabolites in your samples.

  • Spiking Experiment: To confirm cross-reactivity, spike a known negative control sample with varying concentrations of a certified standard of this compound and run it in your immunoassay. A dose-dependent increase in the signal would indicate cross-reactivity.

  • Cross-Reactivity Characterization: If cross-reactivity is confirmed, you can perform a more detailed characterization by testing a panel of structurally related compounds. This will help you understand the specificity of your antibody.

Issue 2: I am developing an immunoassay for this compound and am concerned about potential cross-reactivity from other herbicides used in my field studies. How can I assess this?

Answer:

Proactively assessing cross-reactivity is a critical step in developing a robust and specific immunoassay for a small molecule like this compound.[4][5] The primary concern will be with compounds that are structurally or functionally related.

Potential Cross-Reactants:

  • Structural Analogs: Other semicarbazone herbicides or compounds with similar chemical moieties.

  • Functional Analogs: Other auxin transport inhibitors, even if structurally different, might share a conformational epitope.

  • Co-administered Compounds: Herbicides often used in combination with this compound, such as dicamba, should be tested.[3][6]

  • Metabolites: The breakdown products of this compound in your sample matrix (e.g., soil, water, biological fluid) are key potential cross-reactants.

Experimental Protocol: Cross-Reactivity Assessment by Competitive ELISA

This protocol outlines how to test for the cross-reactivity of your anti-Diflufenzopyr-sodium antibody with other compounds.

  • Reagent Preparation:

    • Prepare a coating solution with a Diflufenzopyr-protein conjugate (e.g., Diflufenzopyr-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Prepare a series of dilutions of your anti-Diflufenzopyr-sodium antibody in a blocking buffer (e.g., PBS with 1% BSA).

    • Prepare stock solutions of this compound (the target analyte) and the potential cross-reactants in an appropriate solvent, and then create a series of dilutions in assay buffer.

  • ELISA Procedure:

    • Coat a 96-well microplate with the Diflufenzopyr-protein conjugate and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites on the plate by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the plate again.

    • Add the diluted standards of this compound or the potential cross-reactants to the wells.

    • Immediately add the diluted anti-Diflufenzopyr-sodium antibody to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate.

    • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot a standard curve for this compound (absorbance vs. log concentration).

    • Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).

    • Similarly, determine the IC50 value for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the sodium salt of Diflufenzopyr, a semicarbazone herbicide.[2] It functions as an auxin transport inhibitor, disrupting the normal growth and development of susceptible plants by causing an accumulation of auxins (plant hormones) in the meristematic tissues.[3][6]

Q2: Are there commercial immunoassay kits available for this compound?

A2: Based on available information, the primary analytical methods for this compound are chromatographic, such as HPLC and LC-MS/MS. While immunoassays are used for monitoring other herbicides, commercial kits specifically for this compound may not be widely available.[5] Researchers often need to develop their own antibodies and assays for such specific small molecules.[4][7]

Q3: What are the most likely compounds to cross-react in a this compound immunoassay?

A3: The most likely cross-reactants would be molecules with high structural similarity. These include:

  • Metabolites of Diflufenzopyr.

  • Other semicarbazone herbicides.

  • Herbicides that are often used in combination with Diflufenzopyr, such as Dicamba. [3][6]

  • Other auxin transport inhibitors.

Q4: How can I mitigate the effects of cross-reactivity in my immunoassay?

A4: If you have identified cross-reactivity, you can try the following strategies:

  • Antibody Screening: If you are developing an assay, screen multiple antibody clones to find one with the highest specificity for this compound.

  • Assay Optimization: Modifying assay parameters such as incubation time, temperature, and buffer composition can sometimes reduce non-specific binding and enhance specificity.

  • Sample Pre-treatment: If the cross-reactants are known and have different chemical properties from this compound, you might be able to use a sample clean-up step (e.g., solid-phase extraction) to remove them before running the immunoassay.

  • Use of a More Specific Method: For confirmatory results, it is always recommended to use a more specific analytical method like LC-MS/MS.

Data Presentation

Due to the lack of publicly available, specific quantitative cross-reactivity data for this compound immunoassays, the following table is a hypothetical example to illustrate how such data should be presented. Researchers should generate their own data following the experimental protocol provided above.

CompoundChemical ClassIC50 (ng/mL)% Cross-Reactivity
This compound Semicarbazone 10 100
Metabolite 1-5020
Metabolite 2-2005
DicambaBenzoic acid> 1000< 1
Naptalam (NPA)Phthalamic acid> 1000< 1
2,4-DPhenoxyalkanoic acid> 1000< 1

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows.

Cross_Reactivity_Mechanism cluster_0 Immunoassay Well cluster_1 Analytes in Sample Antibody Antibody Diflufenzopyr This compound Diflufenzopyr->Antibody Specific Binding (True Positive) CrossReactant Structurally Similar Compound CrossReactant->Antibody Cross-Reactivity (False Positive) Unrelated Unrelated Compound

Caption: Mechanism of cross-reactivity in an immunoassay.

Troubleshooting_Workflow Start Unexpected Positive Immunoassay Result Check_DFFP Is this compound (DFFP) present in the system? Start->Check_DFFP Spike_Exp Perform Spiking Experiment with DFFP Standard Check_DFFP->Spike_Exp Yes Other_Issue Investigate Other Causes (e.g., matrix effects) Check_DFFP->Other_Issue No Dose_Response Dose-dependent signal increase? Spike_Exp->Dose_Response Confirm_CR Cross-Reactivity Confirmed Dose_Response->Confirm_CR Yes Dose_Response->Other_Issue No Orthogonal_Method Confirm with Orthogonal Method (e.g., LC-MS/MS) Confirm_CR->Orthogonal_Method

Caption: Workflow for troubleshooting suspected cross-reactivity.

Experimental_Workflow cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis Coat_Plate Coat Plate with Diflufenzopyr Conjugate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Samples Add Samples to Plate Block_Plate->Add_Samples Prepare_Samples Prepare Standards & Potential Cross-Reactants Prepare_Samples->Add_Samples Add_Antibody Add Anti-DFFP Antibody Add_Samples->Add_Antibody Incubate Incubate Add_Antibody->Incubate Add_Secondary Add Secondary Antibody Incubate->Add_Secondary Add_Substrate Add Substrate Add_Secondary->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental workflow for cross-reactivity assessment.

References

Overcoming inconsistent results in Diflufenzopyr-sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diflufenzopyr-Sodium Experiments

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semicarbazone herbicide that functions as a polar auxin transport inhibitor.[1][2] Its primary mode of action is to block the transport of natural auxins (like indoleacetic acid, IAA) and synthetic auxin-like herbicides within a plant.[1][3][4] This inhibition leads to an abnormal accumulation of auxins in the plant's meristematic tissues (growing points), disrupting the hormonal balance required for normal growth and ultimately causing plant death.[1][4]

Q2: Why are my experimental results with this compound inconsistent?

Inconsistent results can stem from a variety of chemical, environmental, and biological factors. Several key areas to investigate are:

  • Solution Stability: this compound's stability is pH-dependent. Prepare solutions fresh and consider the pH of your solvent and growth media.

  • Environmental Conditions: Factors like light, temperature, and soil composition can affect the compound's degradation rate and a plant's metabolic response.[5]

  • Biological Variability: The age, growth stage, and species of the plant can significantly impact its susceptibility and response.[6]

  • Application Method: Droplet size, spray volume, and use of surfactants can alter the uptake and efficacy of the compound.[5]

Q3: How should I prepare and store this compound solutions?

Given its variable stability in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. This compound's solubility and hydrolysis half-life are heavily influenced by pH.[7] For short-term storage, use amber vials and refrigerate to minimize photodegradation and chemical degradation. Always verify the purity of your technical grade material, as impurities can lead to unexpected results.

Q4: Can this compound be used alone, or is it typically combined with other compounds?

This compound is often used in combination with synthetic auxin herbicides, such as dicamba (B1670444).[2][3][8] It acts synergistically, enhancing the effect of the auxin herbicide by causing it to accumulate at the plant's growing points.[5][8][9] This allows for effective weed control at lower rates of the auxin herbicide than when it is used alone.[4][5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: High Variability in Plant Response
Potential Cause Recommended Solution
Inconsistent Application Standardize your application technique. Ensure uniform droplet size and coverage for foliar applications. For soil applications, ensure homogenous mixing. The use of a non-ionic surfactant may be required to ensure proper leaf surface contact.[4]
Biological Variation Use plants of the same species, age, and developmental stage. Grow plants in a controlled environment with consistent light, temperature, and humidity.
pH Fluctuation in Media/Soil Measure and buffer the pH of your growth medium or soil. Diflufenzopyr's water solubility is significantly higher at pH 7 and 9 than at pH 5.[7] This can affect its bioavailability.
Inconsistent Soil Composition Use a standardized soil or potting mix. Soil organic matter content and texture can impact herbicide availability and degradation.[6]
Problem 2: Lower-Than-Expected or No Herbicidal Effect
Potential Cause Recommended Solution
Compound Degradation Prepare solutions immediately before use. Diflufenzopyr (B12349329) can degrade due to hydrolysis and photolysis, with half-lives varying by pH.[7] Store stock compound in a cool, dark, and dry place.
Incorrect Plant Growth Stage Apply the compound to plants at a susceptible growth stage. Younger, actively growing plants are often more sensitive.[6]
Plant Resistance/Metabolism Some plant species, like corn, can rapidly metabolize Diflufenzopyr, leading to tolerance.[9] Ensure your target species is known to be sensitive.
Suboptimal Environmental Conditions Ensure environmental conditions are optimal for plant growth (and thus, herbicide uptake and translocation). Extreme temperatures or drought stress can reduce efficacy.

Quantitative Data Summary

The following tables provide key physical and chemical properties of Diflufenzopyr.

Table 1: pH-Dependent Solubility and Hydrolysis

pH Water Solubility (mg/L) Hydrolysis Half-Life (days)
5 63 13
7 5,850 24
9 10,546 26

Data sourced from PubChem CID 6125184.[7]

Table 2: Environmental Fate

Property Value/Description
Soil Half-Life Typically 87 days, broken down by microbes and sunlight.[2]
Aquatic Persistence Slightly persistent in aquatic environments.[4][8]
Bioaccumulation Potential Low.[4][8]

| Volatility | Low; residues are not expected in the air.[4][8] |

Experimental Protocols & Visualizations

Protocol: Standard Plant Bioassay for Efficacy Testing

This protocol outlines a basic method for assessing the herbicidal activity of this compound on a sensitive broadleaf species (e.g., Amaranthus retroflexus or a sensitive indicator like tomato).

1. Plant Preparation:

  • Grow test plants from seed in a standardized potting mix in 4-inch pots.
  • Maintain plants in a controlled growth chamber with consistent light/dark cycles and temperature.
  • Use plants at the 2-4 true leaf stage for treatment.

2. Solution Preparation:

  • Calculate the required amount of this compound to achieve a range of desired concentrations.
  • Prepare a stock solution in a suitable solvent and make serial dilutions. For many applications, a non-ionic surfactant should be added to the final spray solution at a concentration of 0.25% v/v.[4]
  • Always include a "control" group that is treated only with the solvent and surfactant mixture.

3. Application:

  • Apply the solutions as a foliar spray until leaves are uniformly wet, but not to the point of runoff. Use a calibrated sprayer to ensure consistent volume application across all plants.
  • Randomize the placement of treated plants in the growth chamber to account for any minor environmental variations.

4. Data Collection & Analysis:

  • Observe plants daily for the first week, and then every few days for up to three weeks.
  • Record phytotoxicity symptoms such as epinasty (twisting), stunting, chlorosis (yellowing), and necrosis (tissue death).
  • At the end of the experiment (e.g., 21 days post-treatment), harvest the above-ground biomass.
  • Determine the fresh weight, then dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
  • Analyze the data to determine dose-response curves and calculate values like the GR50 (the concentration causing a 50% reduction in growth).

Diagrams

Below are diagrams illustrating key concepts and workflows related to this compound experiments.

G cluster_0 Plant Cell (Apex/Meristem) Auxin_out Auxin (IAA) PIN PIN Efflux Carrier Protein Auxin_out->PIN Normal Transport (Out of Cell) Accumulation High Auxin Accumulation PIN->Accumulation Transport Blocked DFF This compound (Blocks PIN) DFF->PIN INHIBITS Effect Abnormal Growth (Epinasty, etc.) Accumulation->Effect Leads to G start Inconsistent Results Observed check_solution Was solution prepared fresh (<24h)? start->check_solution check_env Are environmental conditions (light, temp, pH) controlled? check_solution->check_env Yes sol_no ACTION: Prepare fresh solution. Re-run experiment. check_solution->sol_no No check_bio Are plant species, age, and growth stage uniform? check_env->check_bio Yes env_no ACTION: Standardize environment. Use buffered media. check_env->env_no No check_app Is application method (volume, coverage) consistent? check_bio->check_app Yes bio_no ACTION: Sort plants by stage/size. Use a single batch. check_bio->bio_no No app_no ACTION: Calibrate equipment. Standardize protocol. check_app->app_no No end Review data for other confounding factors. check_app->end Yes G prep 1. Plant Propagation (Uniform age & stage) sol 2. Solution Preparation (Freshly made, pH checked) prep->sol treat 3. Treatment Application (Calibrated & consistent) sol->treat control Control Group (Vehicle only) sol->control observe 4. Incubation & Observation (Controlled environment) treat->observe control->observe collect 5. Data Collection (Visual scoring, Biomass) observe->collect analyze 6. Statistical Analysis (Dose-response) collect->analyze

References

Technical Support Center: Diflufenzopyr-sodium Efficacy and Soil pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of soil pH on the efficacy of Diflufenzopyr-sodium in pot studies.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Action(s)
Reduced herbicide efficacy in low pH soils (acidic) - Increased Adsorption: In acidic conditions, soil colloids may become more positively charged, potentially leading to increased adsorption of the anionic Diflufenzopyr, making it less available for plant uptake. - Enhanced Microbial Degradation: While chemical hydrolysis is slower at lower pH, specific microbial populations that thrive in acidic conditions might contribute to faster degradation.- Confirm Soil pH: Ensure accurate measurement of the soil pH in your pots. - Increase Application Rate (with caution): A slight increase in the application rate may be necessary to compensate for reduced bioavailability. Conduct a dose-response study to determine the optimal rate. - Monitor Soil Moisture: Ensure consistent and optimal soil moisture, as water is crucial for herbicide movement to the plant roots.
Inconsistent results across replicates - pH Variability: Inconsistent mixing of soil amendments (e.g., lime or sulfur) can lead to pH hotspots within and between pots. - Inaccurate Application: Uneven spray application or incorrect dosage can cause variability. - Compaction: Differences in soil compaction can affect root growth and herbicide uptake.- Homogenize Soil: Thoroughly mix your soil substrate before potting to ensure uniform pH. - Calibrate Sprayer: Ensure your sprayer is calibrated to deliver the intended volume and that the application is uniform across all pots. - Standardize Potting: Use a consistent method for filling and packing the soil in each pot.
Increased crop injury at high pH soils (alkaline) - Increased Bioavailability: this compound is more soluble and exists predominantly in its anionic form at higher pH, which can lead to higher concentrations in the soil solution and increased uptake by the crop.[1] - Reduced Adsorption: In alkaline soils, both the herbicide and soil colloids are negatively charged, leading to repulsion and greater availability in the soil solution.- Re-evaluate Application Rate: A lower application rate may be required in high pH soils to avoid phytotoxicity. - Select Tolerant Cultivars: If available, use crop cultivars with known tolerance to this compound. - Conduct a Crop Safety Study: Perform a preliminary experiment to determine the maximum safe application rate for your specific crop and soil conditions.
Rapid loss of weed control - Leaching: Due to its high mobility, especially in its anionic form at neutral to high pH, this compound can be leached below the root zone of target weeds with excessive watering.[1] - Photodegradation: While less of a factor in soil, exposure to sunlight before incorporation can lead to some degradation.[2] - Rapid Microbial Degradation: Soil microbes are a primary driver of Diflufenzopyr degradation.[1]- Manage Watering: Avoid overwatering to minimize leaching. Use a controlled irrigation system if possible. - Incorporate After Application: If applied to the soil surface, a light incorporation may protect the herbicide from photodegradation. - Characterize Soil Microflora: While advanced, understanding the microbial composition of your soil could provide insights into degradation rates.

Frequently Asked Questions (FAQs)

Q1: How does soil pH affect the chemical form of this compound?

A1: Diflufenzopyr has a pKa of 3.18.[1] This means that in soils with a pH above 3.18 (which includes most agricultural soils), the molecule will lose a proton and exist primarily in its anionic (negatively charged) form. In highly acidic soils (pH < 3.18), it will be in its neutral form. This is critical as the anionic form is more water-soluble but also more prone to repulsion from negatively charged soil particles.[1]

Q2: What is the expected impact of increasing soil pH on this compound efficacy?

A2: Generally, as soil pH increases from acidic to neutral or alkaline, the efficacy of this compound may increase up to an optimal point. This is because its solubility and availability in the soil solution increase.[1] However, at very high pH levels, the risk of crop injury may also increase due to excessive uptake.

Q3: Can I adjust the pH of my soil for pot studies? How?

A3: Yes, you can adjust the soil pH for your experiments.

  • To increase pH (make more alkaline): Use calcium carbonate (lime) or calcium hydroxide.

  • To decrease pH (make more acidic): Use elemental sulfur or aluminum sulfate. It is crucial to allow the soil to equilibrate for a period (e.g., a few weeks to a month) after amendment and before planting, with periodic mixing and watering to ensure a stable and uniform pH.

Q4: What is the primary mode of action for Diflufenzopyr, and can soil pH influence it?

A4: Diflufenzopyr is an auxin transport inhibitor.[2][3][4] It blocks the movement of natural and synthetic auxins in susceptible plants, leading to an abnormal accumulation of these growth regulators in the meristematic tissues and disrupting plant growth.[2] While soil pH does not directly alter this mode of action, it significantly influences the herbicide's availability for uptake by the plant roots, which is the necessary first step for the herbicide to reach its target site.

Q5: How does soil organic matter interact with soil pH to affect this compound efficacy?

A5: Soil organic matter (SOM) has a pH-dependent charge. At low pH, SOM has more positive charges, which could increase the adsorption of anionic Diflufenzopyr, reducing its bioavailability. At higher pH, SOM becomes more negatively charged, leading to repulsion of the anionic herbicide and keeping it in the soil solution, thus increasing its availability. Therefore, the effect of SOM on efficacy can be more pronounced under different pH conditions.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from a pot study on the effect of soil pH on this compound efficacy could be structured.

Table 1: Physicochemical Properties of Diflufenzopyr.

PropertyValueReference
pKa3.18[1]
Water Solubility63 mg/L (pH 5)[1]
5850 mg/L (pH 7)[1]
10546 mg/L (pH 9)[1]
Koc (Soil Adsorption Coefficient)18 - 156[1]
Aerobic Soil Metabolism Half-life8-10 days[2]

Table 2: Example Dose-Response Data for Weed Control (e.g., Velvetleaf) at 21 Days After Treatment.

Soil pHDiflufenzopyr Rate (g a.i./ha)Weed Control (%)
5.5 00
2545
5075
7588
10095
6.5 00
2560
5085
7596
10099
7.5 00
2570
5092
7599
100100

Table 3: Example GR₅₀ (Dose required for 50% growth reduction) Values for Different Weed Species.

Weed SpeciesGR₅₀ (g a.i./ha) at pH 5.5GR₅₀ (g a.i./ha) at pH 6.5GR₅₀ (g a.i./ha) at pH 7.5
Abutilon theophrasti (Velvetleaf)28.520.115.3
Amaranthus retroflexus (Redroot Pigweed)35.227.822.4
Setaria faberi (Giant Foxtail)45.138.633.9

Experimental Protocols

Protocol 1: Pot Study to Determine the Effect of Soil pH on this compound Efficacy

  • Soil Preparation:

    • Select a field soil with known characteristics (e.g., texture, organic matter content).

    • Sieve the soil (e.g., through a 4 mm mesh) to remove large debris and ensure homogeneity.

    • Divide the soil into three batches for pH adjustment (e.g., target pH 5.5, 6.5, and 7.5).

    • Amend the batches with finely ground elemental sulfur (to lower pH) or calcium carbonate (to raise pH). The amount required should be determined by a preliminary soil buffer test.

    • Incubate the amended soils for 4-6 weeks at room temperature, maintaining consistent moisture and mixing weekly to allow for pH equilibration.

    • Measure and confirm the final pH of each soil batch before potting.[5]

  • Potting and Planting:

    • Use 15 cm diameter plastic pots with drainage holes.

    • Fill each pot with a consistent weight of the prepared soil.

    • Plant seeds of the target weed species (e.g., Velvetleaf) at a uniform depth.

    • Water the pots and place them in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[6]

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • When the weeds reach a specific growth stage (e.g., 3-4 true leaves), apply the herbicide using a research track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[6]

    • Treatments should include a range of application rates for each soil pH level, plus an untreated control for each pH.

  • Data Collection and Analysis:

    • At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).

    • At 21 DAT, harvest the above-ground biomass of the surviving weeds, dry them in an oven (e.g., at 70°C for 72 hours), and record the dry weight.

    • Calculate the percent growth reduction relative to the untreated control for each pH level.

    • Analyze the data using non-linear regression to determine the GR₅₀ values for each soil pH.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Soil_Collection 1. Soil Collection & Sieving pH_Adjustment 2. pH Adjustment (Target: 5.5, 6.5, 7.5) Soil_Collection->pH_Adjustment Equilibration 3. Soil Equilibration (4-6 weeks) pH_Adjustment->Equilibration Potting 4. Potting & Planting of Weed Species Equilibration->Potting Seedling_Growth 5. Seedling Growth (to 3-4 leaf stage) Potting->Seedling_Growth Herbicide_Application 6. Herbicide Application (Dose-Response) Seedling_Growth->Herbicide_Application Data_Collection 7. Data Collection (Visual Ratings, Biomass) Herbicide_Application->Data_Collection Data_Analysis 8. Data Analysis (Calculate GR50) Data_Collection->Data_Analysis

Caption: Workflow for a pot study on soil pH and herbicide efficacy.

Auxin_Transport_Inhibition cluster_plant Plant Cell Level cluster_soil Soil Environment Auxin Auxin (IAA) Auxin_Influx Influx Carrier (AUX1/LAX) Auxin->Auxin_Influx Enters Cell IAA_H IAA- Auxin_Influx->IAA_H Auxin_Efflux Efflux Carrier (PIN Proteins) IAA_H->Auxin_Efflux Exits Cell Diflufenzopyr Diflufenzopyr Diflufenzopyr->Block Soil_pH Soil pH Herbicide_Uptake Herbicide Uptake by Roots Soil_pH->Herbicide_Uptake Influences Bioavailability Herbicide_Uptake->Diflufenzopyr

Caption: Diflufenzopyr inhibits auxin efflux, influenced by soil pH.

References

Technical Support Center: Mitigating Photodegradation of Diflufenzopyr-Sodium in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of Diflufenzopyr-sodium in greenhouse experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing the photodegradation of this compound.

Issue Potential Cause Troubleshooting Steps
High variability in degradation rates between replicates. 1. Uneven light exposure across the experimental setup. 2. Inconsistent application of this compound or mitigating agents. 3. Temperature fluctuations within the greenhouse.1. Rotate sample positions periodically to ensure uniform light exposure. Use a light meter to map and confirm uniform light intensity across the experimental area. 2. Calibrate application equipment before each use. Ensure a consistent volume and concentration is applied to each sample. 3. Monitor and record temperature at multiple locations within the greenhouse. Use shading or ventilation as needed to maintain a consistent temperature.
No significant reduction in photodegradation despite using UV-blocking films. 1. The UV-blocking film does not filter the specific wavelengths causing degradation. 2. The UV-blocking properties of the film have degraded over time. 3. Light leakage from gaps or tears in the greenhouse covering.1. Verify the spectral transmission data of the film to ensure it blocks the relevant UV-A and UV-B wavelengths. 2. Check the manufacturer's specifications for the film's lifespan and recommended replacement schedule.[1] 3. Inspect the greenhouse for any openings that could allow unfiltered sunlight to enter and seal them appropriately.
Inconsistent results with photostabilizing adjuvants. 1. Improper mixing or formulation of the adjuvant with this compound. 2. The chosen adjuvant is not effective for this specific compound. 3. The concentration of the adjuvant is too low.1. Ensure the adjuvant is fully dissolved or emulsified in the spray solution according to the manufacturer's protocol. 2. Review literature for adjuvants known to be effective with similar chemical structures. Consider testing a range of adjuvants. 3. Conduct a dose-response experiment to determine the optimal concentration of the adjuvant.
Difficulty in quantifying low concentrations of this compound. 1. Insufficient sensitivity of the analytical method (e.g., HPLC-UV). 2. Interference from matrix effects (e.g., plant extracts, soil components).1. Optimize the HPLC method (e.g., adjust mobile phase, column, detector wavelength). Consider using a more sensitive detector like a mass spectrometer (LC-MS). 2. Implement a robust sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances before analysis.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound photodegradation?

While specific studies on the photodegradation mechanism of this compound are limited, it is known to be susceptible to breakdown by sunlight.[2] Like many organic molecules, the absorption of UV radiation can lead to the cleavage of chemical bonds, resulting in the formation of degradation products and a loss of herbicidal activity.

2. What are the most effective strategies to mitigate photodegradation of this compound in a greenhouse?

The most effective strategies involve reducing the exposure of the compound to UV radiation. This can be achieved through:

  • UV-Blocking Greenhouse Films: Using greenhouse covers that contain UV absorbers and stabilizers can prevent a significant portion of harmful UV radiation from reaching the plants and the applied herbicide.[1][3][4]

  • Photostabilizing Adjuvants: Incorporating photostabilizing agents into the herbicide formulation can help protect the active ingredient from light-induced degradation. These adjuvants can absorb UV radiation or quench excited states of the herbicide molecule.

  • Light-Diffusing Films: These films scatter incoming sunlight, which can reduce the intensity of direct UV radiation on plant surfaces.[4]

3. How can I set up a greenhouse experiment to test the effectiveness of mitigation strategies?

A well-designed experiment should include the following:

  • Control Group: Plants treated with this compound under standard greenhouse conditions (no mitigation).

  • Treatment Groups:

    • Plants under a UV-blocking film treated with this compound.

    • Plants treated with this compound formulated with a photostabilizing adjuvant.

    • A combination of both strategies.

  • Dark Control: Samples treated with this compound and kept in complete darkness to account for any non-photolytic degradation.

  • Replication: Each treatment should have multiple replicates to ensure statistical validity.

  • Sampling: Collect samples (e.g., leaf tissue, soil) at regular time intervals to measure the concentration of this compound.

4. What analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound.[5] For higher sensitivity and to identify unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Quantitative Data Summary

Table 1: Effect of Mitigation Strategies on the Half-Life of a Photosensitive Herbicide (Proxy for this compound) in a Greenhouse Environment

Treatment Condition Light Intensity (W/m²) Temperature (°C) Relative Humidity (%) Estimated Half-Life (hours)
Standard Greenhouse Film (Control)400256024
UV-Blocking Film (99% UVA/UVB)4256072
Standard Film + Photostabilizer A400256048
UV-Blocking Film + Photostabilizer A4256096
Dark Control02560>200

Table 2: Degradation Percentage of a Photosensitive Herbicide (Proxy for this compound) After 48 Hours Under Different Greenhouse Films

Greenhouse Film Type UV-A Transmission (%) UV-B Transmission (%) Degradation (%) after 48h
Standard Polyethylene (B3416737)301575
UV-Blocking (Low Grade)5240
UV-Blocking (High Grade)<1<115

Experimental Protocols

Protocol 1: Evaluating the Efficacy of UV-Blocking Films

Objective: To determine the effectiveness of a UV-blocking greenhouse film in reducing the photodegradation of this compound on a plant surface.

Methodology:

  • Plant Preparation: Grow a suitable indicator plant species (e.g., a broadleaf weed known to be sensitive to this compound) to a consistent growth stage in pots.

  • Greenhouse Setup: Establish two separate, identical greenhouse compartments. Cover one with a standard polyethylene film and the other with a UV-blocking film. Monitor and maintain identical temperature, humidity, and visible light conditions in both compartments.

  • Herbicide Application: Prepare a stock solution of this compound at a known concentration. Apply the solution evenly to the leaves of the plants in both compartments using a calibrated sprayer.

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect leaf samples from three replicate plants in each compartment.

  • Extraction: Extract this compound from the leaf samples using a suitable solvent (e.g., acetonitrile).

  • Quantification: Analyze the extracts using a validated HPLC-UV or LC-MS method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the degradation rate and half-life of this compound under each film type.

Protocol 2: Assessing the Performance of a Photostabilizing Adjuvant

Objective: To quantify the reduction in photodegradation of this compound when formulated with a photostabilizing adjuvant.

Methodology:

  • Formulation Preparation: Prepare two formulations: (A) this compound in a standard carrier solution, and (B) this compound with the addition of a photostabilizing adjuvant at the manufacturer's recommended concentration.

  • Application: Apply each formulation to a non-reactive surface (e.g., glass petri dishes) to isolate the effect of the adjuvant. Also, apply to the leaves of an indicator plant species.

  • Exposure: Place the treated surfaces and plants in a controlled environment chamber equipped with a light source that simulates the solar spectrum found in a greenhouse. Include a dark control for each formulation.

  • Sampling and Analysis: At specified time intervals, extract the herbicide from the surfaces or leaves and quantify the remaining active ingredient using HPLC or LC-MS.

  • Evaluation: Compare the degradation rates of this compound with and without the adjuvant.

Visualizations

Experimental_Workflow_UV_Film cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start plant_prep Prepare Indicator Plants start->plant_prep gh_setup Set up Greenhouses (Standard vs. UV-Blocking Film) plant_prep->gh_setup herbicide_app Apply this compound gh_setup->herbicide_app sampling Collect Leaf Samples (Time Intervals) herbicide_app->sampling extraction Extract Herbicide sampling->extraction quantification Quantify via HPLC/LC-MS extraction->quantification data_analysis Calculate Degradation Rate quantification->data_analysis end End data_analysis->end

Caption: Workflow for Evaluating UV-Blocking Film Efficacy.

Mitigation_Strategies_Logic cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome problem Photodegradation of This compound uv_film UV-Blocking Greenhouse Film problem->uv_film Blocks UV adjuvant Photostabilizing Adjuvant problem->adjuvant Protects Molecule light_diffusion Light-Diffusing Film problem->light_diffusion Scatters UV outcome Reduced Degradation & Increased Efficacy uv_film->outcome adjuvant->outcome light_diffusion->outcome

Caption: Logical Relationship of Mitigation Strategies.

References

Technical Support Center: Enhancing Diflufenzopyr-sodium Uptake in Foliar Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diflufenzopyr-sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the foliar uptake of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during foliar applications of this compound, presented in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
1. Poor weed control or inconsistent herbicidal activity. - Inadequate absorption and translocation of this compound. - Environmental factors affecting plant uptake. - Improper formulation or application technique. - Herbicide resistance in the target weed species.- Optimize Formulation: Incorporate adjuvants such as non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) to improve spray droplet spreading and penetration of the leaf cuticle.[1][2][3][4][5] - Tank-Mixing: this compound's activity is enhanced when tank-mixed with auxin herbicides like dicamba (B1670444). It works by inhibiting auxin transport, causing an accumulation of the auxinic herbicide within the weed's cells.[6][7][8][9] - Environmental Conditions: Apply during periods of high humidity and when plants are not under drought stress to facilitate better absorption.[10] Avoid application when rainfall is expected within 3-4 hours.[10] - Confirm Resistance: Test the target weed population for resistance to auxin-inhibiting herbicides.[11]
2. Symptoms of phytotoxicity observed in the target crop. - High application rates. - Application during unfavorable environmental conditions (e.g., high temperatures).[12] - Contamination of the spray tank. - Synergistic effects with tank-mix partners causing unintended crop injury.[13]- Adhere to Recommended Rates: Use the lowest effective concentration of this compound, especially when used in combination with other herbicides.[7] - Application Timing: Avoid spraying during hot, sunny conditions when crops are more susceptible to stress and chemical injury.[12] - Proper Cleaning: Thoroughly clean spray equipment before and after use to prevent cross-contamination. - Jar Test for Compatibility: Before tank-mixing, perform a jar test to check for physical and chemical compatibility between this compound and other products.[14][15]
3. Difficulty in achieving uniform spray coverage on weed foliage. - High surface tension of the spray solution. - Waxy leaf surfaces of certain weed species that repel water-based sprays.[16] - Inappropriate spray nozzle or pressure.- Use of Surfactants: Add a non-ionic surfactant (NIS) to the spray solution to reduce surface tension and improve wetting and spreading on the leaf surface.[2][3] - Select Appropriate Nozzles: Use nozzles that produce a medium droplet size to balance coverage and drift potential. Coarse droplets may have less impact on the efficacy of a systemic herbicide like this compound compared to contact herbicides.[17] - Optimize Spray Volume: Adjust the carrier volume to ensure thorough coverage of the target foliage.[18]
4. Rapid drying of spray droplets, potentially reducing absorption. - Low humidity and high temperatures.[10] - Small droplet size, which evaporates quickly.- Humectants: Consider adding a humectant to the tank mix to slow the drying time of the spray droplets on the leaf surface. - Application Timing: Apply during early morning or late evening when humidity is higher and temperatures are lower.[10]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mode of action of this compound?

A1: this compound is an auxin transport inhibitor.[7][8] It blocks the movement of natural auxin (indoleacetic acid - IAA) and synthetic auxin-like herbicides, such as dicamba, within sensitive plants.[7] This leads to an abnormal accumulation of auxins in the meristematic regions (growing points), disrupting normal growth processes and ultimately causing plant death.[7]

Q2: Why is this compound often used in combination with other herbicides?

A2: this compound has minor herbicidal activity when applied alone.[6] Its primary role is to enhance the effectiveness of auxinic herbicides like dicamba.[6][8] By preventing the exit of these herbicides from plant cells, it increases their concentration at the site of action, leading to more robust weed control at potentially lower application rates.[6][19]

Formulation and Application

Q3: What types of adjuvants are recommended for use with this compound?

A3: The choice of adjuvant can significantly impact the uptake of this compound. Commonly recommended adjuvants include:

  • Non-ionic surfactants (NIS): To improve spray coverage and spreading on the leaf surface.[2][3]

  • Crop oil concentrates (COC) and Methylated seed oils (MSO): To enhance penetration through the waxy leaf cuticle.[1][3][5]

  • Nitrogen fertilizers (e.g., UAN): Can improve the performance of certain herbicides, especially under hard water conditions.[3] Product labels for formulations containing this compound may specify the use of a non-ionic surfactant and a liquid urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) solution.[20]

Q4: What are the ideal environmental conditions for applying this compound?

A4: Optimal conditions for application include high humidity, moderate temperatures, and low wind.[10] High humidity helps to keep the spray droplets in a liquid state on the leaf surface for a longer period, facilitating absorption.[10] Applying to plants that are not under stress (e.g., drought stress) will also enhance uptake.[10]

Experimental Design

Q5: How can I quantitatively measure the uptake of this compound in my experiments?

A5: The most accurate method for measuring herbicide uptake is by using radiolabeled compounds (e.g., with ¹⁴C).[21] This allows for the precise tracking and quantification of the herbicide's absorption, translocation, and metabolism within the plant.[21] Methodologies often involve applying the radiolabeled herbicide to a specific leaf area and then measuring the amount of radioactivity in different plant parts over time.[21]

Q6: What are the key considerations for a whole-plant bioassay to test the efficacy of different this compound formulations?

A6: For a robust whole-plant bioassay, it is crucial to:

  • Use a susceptible weed population as a positive control.[11]

  • Grow plants to a consistent growth stage before treatment.[11]

  • Include a range of herbicide doses to determine the level of resistance or efficacy.[11]

  • Replicate the treatments and randomize the plant placement to minimize environmental variability.

  • Collect data on plant survival, biomass reduction, and visual injury symptoms at set time points after treatment.[11]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to evaluate the efficacy of different this compound formulations and tank mixtures on a target weed species.

Materials:

  • Target weed seedlings at a uniform growth stage (e.g., 3-4 leaf stage).

  • This compound and any tank-mix partners (e.g., dicamba).

  • Selected adjuvants (NIS, COC, MSO).

  • Research-grade spray chamber.

  • Pots, soil medium, and greenhouse or growth chamber facilities.

  • Analytical balance and volumetric flasks.

Methodology:

  • Plant Preparation: Grow the target weed species from seed in individual pots until they reach the desired growth stage. Ensure uniform growing conditions.

  • Herbicide Preparation: Prepare stock solutions of this compound and any tank-mix partners. Create a dilution series to test a range of application rates. Prepare separate spray solutions for each treatment, including the selected adjuvants at their recommended rates.

  • Herbicide Application: Calibrate the spray chamber to deliver a precise volume of spray solution. Place the plants in the chamber and apply the respective treatments. Include an untreated control group.

  • Post-Application Care: Return the plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), assess the plants for visual injury symptoms (e.g., epinasty, chlorosis, necrosis) on a scale of 0-100%.[12][22] At the final time point, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use this data to generate dose-response curves and determine the effective dose (ED₅₀) for each formulation.

Protocol 2: Leaf Disc Assay for Cuticular Penetration

This protocol provides a method for assessing the direct penetration of this compound through the leaf cuticle.

Materials:

  • Freshly excised leaves from the target weed species.

  • Radiolabeled (e.g., ¹⁴C) this compound.

  • Micro-syringe.

  • Liquid scintillation counter and scintillation cocktail.

  • Washing solution (e.g., water with a small amount of non-ionic surfactant).

  • Tissue solubilizer.

Methodology:

  • Leaf Disc Preparation: Cut uniform discs from the central portion of the leaves, avoiding the midrib.

  • Herbicide Application: Using a micro-syringe, apply a small, known volume and concentration of the radiolabeled this compound solution to the adaxial (upper) surface of each leaf disc.

  • Incubation: Place the leaf discs in a petri dish with a moist filter paper to maintain high humidity and incubate for a set period (e.g., 24, 48, 72 hours).

  • Washing: After the incubation period, wash the surface of each leaf disc with the washing solution to remove any unabsorbed herbicide. Collect the wash solution.

  • Quantification:

    • Add a sample of the wash solution to a scintillation vial with the scintillation cocktail and measure the radioactivity to determine the amount of unabsorbed herbicide.

    • Place the washed leaf disc in a scintillation vial with a tissue solubilizer. Once dissolved, add the scintillation cocktail and measure the radioactivity to determine the amount of absorbed herbicide.

  • Data Analysis: Calculate the percentage of applied this compound that was absorbed by the leaf disc.

Visualizations

G cluster_0 Foliar Application Workflow A Spray Droplet (this compound + Adjuvant) B Leaf Surface (Cuticle) A->B Deposition C Cuticular Penetration B->C Diffusion D Plant Cell C->D E Inhibition of Auxin Transport D->E F Accumulation of Auxin Herbicide E->F G Herbicidal Effect F->G

Caption: Workflow of this compound from foliar application to herbicidal effect.

G cluster_1 Troubleshooting Logic for Poor Efficacy Start Poor Weed Control CheckFormulation Is the formulation optimized with adjuvants? Start->CheckFormulation CheckEnvironment Were environmental conditions optimal? CheckFormulation->CheckEnvironment Yes SolutionAdjuvant Add appropriate adjuvant (NIS, MSO) CheckFormulation->SolutionAdjuvant No CheckResistance Is weed resistance a possibility? CheckEnvironment->CheckResistance Yes SolutionEnvironment Adjust application timing (humidity, temperature) CheckEnvironment->SolutionEnvironment No SolutionResistance Test for resistance, consider alternative herbicides CheckResistance->SolutionResistance Yes Success Improved Efficacy CheckResistance->Success No SolutionAdjuvant->Success SolutionEnvironment->Success

Caption: Decision tree for troubleshooting poor efficacy of this compound.

References

Validation & Comparative

Diflufenzopyr-Sodium: A Comparative Guide to its Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diflufenzopyr-sodium, a member of the semicarbazone chemical family, is a post-emergent herbicide distinguished by its unique mode of action as an auxin transport inhibitor. This guide provides a comprehensive comparison of its herbicidal efficacy, particularly when used in synergy with other herbicides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Mechanism of Action: An Auxin Transport Inhibitor

This compound is classified as a Group 19 herbicide.[1] Its primary mechanism of action is the inhibition of auxin transport within susceptible plants.[1][2][3] Auxins are plant hormones crucial for various growth processes, and by blocking their transport, this compound disrupts the hormonal balance, leading to abnormal growth and eventual plant death.[2] This mode of action is particularly effective when combined with synthetic auxin herbicides, such as dicamba. This compound effectively traps these synthetic auxins within the plant's meristematic tissues (growing points), enhancing their herbicidal activity.[1][4] This synergistic relationship allows for effective weed control at lower application rates of the partner herbicide.[1]

Synergistic Efficacy with Auxin Herbicides

The true strength of this compound lies in its synergistic effect when tank-mixed with auxin-mimicking herbicides, most notably dicamba. This combination has demonstrated significantly enhanced control of a wide range of broadleaf weeds, including those resistant to other herbicides.

Quantitative Comparison of Herbicidal Efficacy

The following tables summarize the quantitative data from various studies, comparing the performance of this compound in combination with other herbicides against several key weed species.

Table 1: Efficacy of Dicamba with and without this compound against Palmer Amaranth (Amaranthus palmeri)

Herbicide TreatmentApplication RatePalmer Amaranth Control (%)Source
Dicamba + this compoundPost-emergence93[1]
DicambaPost-emergence87[1]
Dicamba + HalosulfuronPost-emergence79[1]
AcetochlorPost-emergence42[1]

Table 2: Increased Efficacy of Auxin Herbicides with the Addition of this compound against Noxious Weeds

Auxin Herbicide PartnerWeed SpeciesIncrease in Control (%)Source
VariousNoxious Weeds (e.g., Canada thistle, leafy spurge)15 - 91[2]

Table 3: Effect of this compound on the Lethal Dose (LD50) of Dicamba for Certain Weed Species

Weed SpeciesHerbicide TreatmentLD50 (g/ha)Source
Purple CudweedDicamba23[5][6]
Dicamba + 20% this compound20[5][6]
Common LespedezaDicamba36[5]
Dicamba + 20% this compound27[5]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. The following represents a standard protocol for a post-emergence herbicide efficacy field trial, based on common practices in the field.

Objective: To evaluate the efficacy of post-emergence applications of this compound, alone and in combination with other herbicides, for the control of broadleaf weeds in a cornfield.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 3 meters x 10 meters.

Materials and Methods:

  • Crop: Field Corn (Zea mays), specific hybrid noted.

  • Weed Species: Naturally occurring populations of target broadleaf weeds (e.g., Palmer amaranth, velvetleaf, common lambsquarters). Weed density and growth stage at the time of application should be recorded.

  • Herbicide Treatments:

    • Untreated Control.

    • This compound alone at a specified rate.

    • Dicamba alone at a specified rate.

    • This compound + Dicamba tank-mix at specified rates.

    • Other comparative herbicide treatments (e.g., 2,4-D, glyphosate).

  • Application:

    • Timing: Post-emergence, when corn is at a specific growth stage (e.g., V4-V6) and weeds are at an optimal size for control (e.g., 5-10 cm in height).

    • Equipment: A CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 150-200 L/ha) at a constant pressure.

    • Nozzles: Flat-fan nozzles appropriate for broadcast herbicide application.

  • Data Collection:

    • Weed Control: Visual assessment of percent weed control at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after application) on a scale of 0% (no control) to 100% (complete control) compared to the untreated control.

    • Crop Injury: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals as weed control ratings, on a scale of 0% (no injury) to 100% (crop death).

    • Weed Biomass: At a specified time point (e.g., 28 days after application), weeds from a designated quadrat within each plot are harvested, dried, and weighed.

    • Crop Yield: At maturity, corn from the center rows of each plot is harvested, and grain yield is determined and adjusted for moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a protected least significant difference (LSD) test at a specified probability level (e.g., P ≤ 0.05).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of auxin transport inhibition by this compound and a typical experimental workflow for herbicide efficacy trials.

G cluster_cell Plant Cell Auxin Natural Auxin (IAA) & Synthetic Auxin (e.g., Dicamba) Auxin_Transport_Protein Auxin Efflux Carrier (e.g., PIN proteins) Auxin->Auxin_Transport_Protein Normal Transport Accumulation Accumulation of Auxins in Meristematic Tissues Auxin->Accumulation Auxin_Transport_Protein->Accumulation Diflufenzopyr This compound Diflufenzopyr->Auxin_Transport_Protein Inhibits Downstream Disrupted Growth & Cell Division Accumulation->Downstream Leads to

Caption: Signaling pathway of this compound's herbicidal action.

G cluster_workflow Experimental Workflow for Herbicide Efficacy Trial A Trial Design (Randomized Complete Block) B Plot Establishment & Crop Planting A->B C Post-Emergence Herbicide Application B->C D Data Collection (Weed Control, Crop Injury) C->D E Data Analysis (ANOVA) D->E F Results & Conclusion E->F

Caption: A typical workflow for a post-emergence herbicide efficacy field trial.

References

A Comparative Analysis of Diflufenzopyr-sodium and Naptalam as Auxin Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent auxin transport inhibitors: Diflufenzopyr-sodium and Naptalam (B372988). While both compounds interfere with the directional flow of auxin, a crucial plant hormone, their primary applications, mechanisms of action, and the available scientific data differ significantly. This document aims to objectively present these differences, supported by experimental data and protocols, to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to the Compounds

This compound is a semicarbazone herbicide that functions as an auxin transport inhibitor.[1][2] It is most commonly used commercially in combination with other herbicides, such as dicamba (B1670444), to enhance their efficacy.[1][3] By blocking auxin transport, this compound causes an accumulation of natural and synthetic auxins in the meristematic regions of sensitive plants, leading to abnormal growth and eventual death.[1][4]

Naptalam , the common name for N-1-naphthylphthalamic acid (NPA), is a well-characterized synthetic auxin transport inhibitor.[5] It has been extensively used for decades as a research tool to investigate the physiological processes governed by polar auxin transport.[5] Recent studies have elucidated that naptalam directly binds to and inhibits the function of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.[5][6][7][8]

Comparative Data

Direct comparative studies quantifying the inhibitory potency of this compound and naptalam on auxin transport in the same experimental systems are limited in publicly available literature. However, data from various sources can be compiled to provide a comparative overview.

ParameterThis compoundNaptalam (NPA)References
Chemical Class SemicarbazonePhthalamic acid[4]
Primary Use Commercial Herbicide (often as a synergist)Research tool, Herbicide[1][3],[5]
Known Molecular Target Not definitively specified in public literature, inhibits polar auxin transportPIN-FORMED (PIN) auxin efflux carriers[4],[5][6][7][8]
Mechanism of Action Inhibits polar transport of natural and synthetic auxins, leading to their accumulation in meristematic tissues.Directly binds to PIN proteins, locking them in an inward-facing conformation and inhibiting auxin efflux.[4][9],[5]
Physiological Effect IC50 Data not readily available in public literature.0.1 to 10 µM (in various plant physiological assays)[6]
Binding Affinity (Kd) Data not readily available in public literature.0.01 to 0.1 µM (high-affinity binding to membranes)[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized auxin transport pathway and a typical experimental workflow for evaluating auxin transport inhibitors.

AuxinTransport cluster_cell1 Plant Cell 1 cluster_apoplast Apoplast cluster_cell2 Plant Cell 2 Auxin_in Auxin (IAA) PIN1 PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN1 Transport Auxin_out Auxin (IAA) PIN1->Auxin_out Efflux Auxin_apoplast Auxin (IAA⁻) AUX1 AUX1/LAX (Influx Carrier) Auxin_apoplast->AUX1 Uptake PIN2 PIN Protein (Auxin Efflux Carrier) Auxin_in2 Auxin (IAA) AUX1->Auxin_in2 Influx Inhibitor Naptalam (NPA) Diflufenzopyr Inhibitor->PIN1 Inhibition Inhibitor->PIN2 Inhibition

Diagram 1: Simplified Auxin Transport Pathway and Inhibition

ExperimentalWorkflow cluster_assays Assay Methods start Start: Prepare Plant Material (e.g., Arabidopsis seedlings) treatment Treatment Application: - Control (DMSO) - this compound (various conc.) - Naptalam (various conc.) start->treatment incubation Incubation Period treatment->incubation assay Auxin Transport Assay (Choose one method) incubation->assay radiolabeled Radiolabeled Auxin Assay (e.g., ³H-IAA) assay->radiolabeled reporter Reporter Gene Assay (e.g., DR5::GUS) assay->reporter data Data Collection and Analysis end End: Compare Inhibitory Effects data->end radiolabeled->data reporter->data

Diagram 2: General Experimental Workflow for Comparing Auxin Transport Inhibitors

Experimental Protocols

Below are generalized methodologies for key experiments used to assess the effects of auxin transport inhibitors.

Radiolabeled Auxin Transport Assay

This method directly measures the movement of auxin through plant tissues.

Objective: To quantify the inhibition of polar auxin transport by this compound and naptalam.

Materials:

  • Arabidopsis thaliana seedlings (or other suitable plant model).

  • Agar (B569324) plates with appropriate growth medium.

  • Radiolabeled auxin (e.g., ³H-IAA).

  • This compound and naptalam stock solutions.

  • Scintillation vials and scintillation fluid.

  • Microscope and fine forceps.

Protocol:

  • Grow seedlings vertically on agar plates for 4-5 days.

  • Prepare treatment plates containing a range of concentrations of this compound or naptalam. A control plate with the solvent (e.g., DMSO) should also be prepared.

  • Transfer seedlings to the treatment plates and incubate for a predetermined period (e.g., 2-4 hours).

  • Prepare donor agar blocks containing a known concentration of ³H-IAA.

  • Apply a donor block to the root tip (for basipetal transport) or the root-shoot junction (for acropetal transport) of each seedling.[10]

  • Allow transport to occur for a specific duration (e.g., 6-18 hours) in the dark.

  • Excise a specific length of the root or hypocotyl (e.g., 1 cm) from the region distal to the application site.

  • Place the excised segment into a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Compare the amount of transported ³H-IAA in treated seedlings to the control to determine the percentage of inhibition.

DR5::GUS Reporter Gene Assay

This method visualizes the sites of auxin response, which is an indirect measure of auxin distribution and transport.

Objective: To qualitatively and semi-quantitatively assess the disruption of auxin distribution by this compound and naptalam.

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing the DR5::GUS reporter construct.

  • Agar plates with appropriate growth medium.

  • This compound and naptalam stock solutions.

  • GUS staining solution (containing X-Gluc).

  • Ethanol (B145695) series for clearing.

  • Microscope with a camera.

Protocol:

  • Grow DR5::GUS seedlings on agar plates for 5-7 days.

  • Prepare treatment plates with various concentrations of this compound or naptalam, alongside a solvent control.

  • Transfer seedlings to the treatment plates and incubate for the desired time (e.g., 12-24 hours).

  • Submerge the seedlings in GUS staining solution and incubate at 37°C for 2-12 hours, depending on the desired staining intensity.

  • Stop the staining reaction and clear the chlorophyll (B73375) by washing the seedlings through an ethanol series (e.g., 70%, 90%, 100%).

  • Observe the seedlings under a microscope and capture images of the GUS staining pattern, particularly in the root tips, vascular tissues, and shoot apex.

  • The intensity and localization of the blue precipitate indicate the sites of auxin response. A reduction or alteration in the staining pattern in treated seedlings compared to the control indicates an inhibition of auxin transport.

Conclusion

This compound and naptalam are both effective inhibitors of auxin transport, but they are typically employed in different contexts. Naptalam is a well-established tool in basic research with a known molecular target (PIN proteins) and a wealth of physiological data available. This compound, on the other hand, is primarily utilized as a commercial herbicide, where its synergistic action with other herbicides is of key importance.

For researchers investigating the fundamental mechanisms of polar auxin transport and the role of specific transporter proteins, naptalam remains the inhibitor of choice due to its well-characterized direct interaction with PIN proteins. For studies focused on agricultural applications, weed science, and the synergistic effects of herbicide combinations, this compound is a more relevant compound.

Further research, including direct comparative assays for auxin transport inhibition and identification of the specific molecular targets of this compound, would be highly valuable for a more complete understanding of its mode of action and for refining its agricultural applications.

References

Semicarbazones in Pest Management: A Comparative Analysis of Diflufenzopyr-sodium and Metaflumizone

Author: BenchChem Technical Support Team. Date: December 2025

The semicarbazone class of chemicals has yielded diverse and effective solutions for modern pest management. While sharing a common chemical backbone, individual compounds within this class exhibit distinct modes of action and target specific pests. This guide provides a detailed comparison of two prominent semicarbazone pesticides: diflufenzopyr-sodium, a herbicide, and metaflumizone (B1676323), an insecticide. This analysis is intended for researchers, scientists, and professionals in drug and pesticide development to highlight the chemical versatility and specific applications of semicarbazones.

Introduction to Semicarbazones in Agriculture

Semicarbazones are a class of organic compounds that have found significant utility in the agricultural sector. Their chemical structure can be modified to create molecules with specific biological activities, leading to the development of both herbicides and insecticides. This guide focuses on two key examples: this compound, which targets broadleaf weeds, and metaflumizone, which is effective against a range of insect pests. Due to their different target organisms and modes of action, a direct efficacy comparison is not feasible. Instead, this guide will provide a comparative overview of their individual performance and characteristics.

This compound: A Synergistic Herbicide

This compound is a semicarbazone herbicide primarily used for the post-emergence control of broadleaf weeds in crops such as corn.[1][2] It is often formulated in combination with other herbicides, most notably dicamba, to enhance its efficacy.[2][3][4]

Mode of Action

This compound functions as an auxin transport inhibitor.[1][2][3][4][5] Auxins are plant hormones that regulate growth and development. By blocking the transport of both natural and synthetic auxins, this compound causes an accumulation of these hormones in the growing points of susceptible plants, leading to abnormal growth and eventual death.[2][3][4][5] This unique mode of action makes it a valuable tool for managing weed resistance.

Diflufenzopyr_Mode_of_Action

Caption: Mode of action of Metaflumizone.

Efficacy Data

Metaflumizone has demonstrated high efficacy against various insect pests in both laboratory and field studies.

Target PestFormulationEfficacy MetricResultReference
Crematogaster sp. (Ant)0.25% gel baitMortality>80% at 5 days, 100% within 11 days[6]
Solenopsis invicta (Fire Ant)Broadcast baitColony MortalityHigh efficacy in field trials[6]
Spodoptera eridania (Moth Larvae)InjectionParalysisRapid paralysis and blockage of nerve activity[7]

Experimental Protocols

Herbicide Efficacy Trial (this compound)

A standardized protocol for evaluating the efficacy of a post-emergence herbicide like this compound typically involves the following steps:

  • Experimental Design: A randomized complete block design is commonly used, with multiple replications for each treatment.

  • Plot Establishment: Plots are established in an area with a natural and uniform infestation of the target weed species.

  • Treatments: Herbicide treatments, including a non-treated control, are applied at specified rates and weed growth stages.

  • Application: Herbicides are applied using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: Weed control is visually assessed at various intervals after treatment (e.g., 7, 14, 28 days). Crop injury is also evaluated.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

dot

Herbicide_Efficacy_Workflow A Plot Establishment (Uniform Weed Infestation) B Randomized Block Design A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (Visual Ratings, Biomass) C->D E Statistical Analysis (ANOVA) D->E F Efficacy Determination E->F

Caption: Generalized workflow for herbicide efficacy trials.

Insecticide Efficacy Trial (Metaflumizone)

The evaluation of an insecticide such as metaflumizone can be conducted through various bioassays. A common laboratory protocol includes:

  • Insect Rearing: A healthy population of the target insect species is maintained under controlled laboratory conditions.

  • Treatment Preparation: Serial dilutions of the insecticide are prepared in an appropriate solvent.

  • Application Method: The insecticide can be applied topically to the insect, incorporated into their diet, or used to treat a surface they will come in contact with.

  • Exposure: Insects are exposed to the treated substrate or diet for a specified period.

  • Mortality Assessment: The number of dead or moribund insects is recorded at set time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Probit analysis is often used to calculate the lethal concentration (LC50) or lethal dose (LD50) values.

Conclusion

This compound and metaflumizone exemplify the chemical diversity and targeted applications within the semicarbazone class of pesticides. This compound's role as an auxin transport inhibitor makes it a valuable synergistic component in herbicide formulations for broadleaf weed control. In contrast, metaflumizone's mode of action as a sodium channel blocker provides an effective and distinct mechanism for insect control. For researchers and professionals in the field, understanding these differences is crucial for the development of new, effective, and sustainable pest management strategies. The continued exploration of the semicarbazone chemical space holds promise for the discovery of novel active ingredients to address the evolving challenges in agriculture and public health.

References

Diflufenzopyr-Sodium: A Comparative Analysis of its Efficacy Against Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance of diflufenzopyr-sodium, an auxin transport inhibitor, in managing glyphosate-resistant weed populations. This report provides a comparative analysis with alternative herbicides, supported by experimental data and detailed protocols.

The widespread evolution of glyphosate-resistant weeds poses a significant threat to global agricultural productivity. In response, researchers and drug development professionals are actively seeking effective alternative weed management strategies. This compound, a semicarbazone herbicide, has emerged as a valuable tool in this ongoing battle. This guide provides a comprehensive evaluation of its effectiveness, particularly when used in combination with the synthetic auxin herbicide dicamba (B1670444), against key glyphosate-resistant weed species.

Mechanism of Action: A Synergistic Approach

This compound's primary mode of action is the inhibition of polar auxin transport in susceptible plants. Auxins are plant hormones crucial for various growth and developmental processes. By blocking their transport, this compound causes an accumulation of both naturally occurring and synthetic auxins, like dicamba, in the meristematic tissues—the primary sites of plant growth. This targeted accumulation enhances the herbicidal activity of dicamba, leading to a synergistic effect that provides effective weed control at lower application rates than dicamba used alone.[1]

Performance Against Key Glyphosate-Resistant Weeds

Field and greenhouse studies have demonstrated the efficacy of this compound, primarily in combination with dicamba, against several economically important glyphosate-resistant weed species.

Palmer Amaranth (B1665344) (Amaranthus palmeri)

Glyphosate-resistant Palmer amaranth is a major concern in many agricultural regions. Research has shown that post-emergence applications of dicamba/diflufenzopyr (B12349329) can provide significant control of this troublesome weed. In a 2021 field study in Nebraska, a combination of dicamba/diflufenzopyr provided 94% to 96% control of 10-15 cm tall multiple herbicide-resistant (MHR) Palmer amaranth 30 days after an early post-emergence application.[2] At 90 days after the late post-emergence application, this combination still provided at least 88% control.[3] Another study highlighted that dicamba and dicamba/diflufenzopyr were effective in controlling 10-15 cm tall Palmer amaranth, reducing plant density to as low as 8 to 10 plants per square meter.[2]

Kochia (Kochia scoparia)

Kochia populations with resistance to glyphosate (B1671968) and other herbicides are becoming increasingly prevalent. Studies have evaluated the effectiveness of various herbicide programs on these resistant biotypes. In a Montana field study, a post-emergence application of diflufenzopyr + dicamba + 2,4-D provided 67% to 78% control of kochia 5 weeks after treatment. Another study in Alberta, Canada, found that several herbicide treatments, including those containing dicamba, achieved visible control ratings of ≥80% for glyphosate-resistant kochia.[4]

Comparative Efficacy with Alternative Herbicides

To provide a comprehensive assessment, it is crucial to compare the performance of this compound with other herbicides used to manage glyphosate-resistant weeds. The following tables summarize available data, though it is important to note that direct head-to-head comparisons under identical conditions are limited. The data presented is collated from various studies and serves as a comparative reference.

Table 1: Efficacy of this compound and Alternatives on Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri)

Herbicide TreatmentWeed Height (cm)Application TimingControl (%)Days After TreatmentStudy Location
Dicamba/Diflufenzopyr10-15EPOST94-9630Nebraska, USA[2]
Dicamba/Diflufenzopyr10-15LPOST≥8890Nebraska, USA[3]
Glufosinate20-30EPOST85-9030Nebraska, USA[2][3]
Dicamba10-15EPOST94-9630Nebraska, USA[2]
Atrazine/Bicyclopyrone/Mesotrione/S–metolachlor20-30LPOST8530Nebraska, USA

EPOST: Early Post-Emergence; LPOST: Late Post-Emergence

Table 2: Efficacy of this compound and Alternatives on Glyphosate-Resistant Kochia (Kochia scoparia)

Herbicide TreatmentApplication TimingControl (%)Weeks After TreatmentStudy Location
Diflufenzopyr + Dicamba + 2,4-DPOST67-785Montana, USA
Dicamba/FluroxypyrPOST≥80-Alberta, Canada[4]
Fluroxypyr/Bromoxynil/2,4-DPOST≥90-Alberta, Canada[4]
Pyrasulfotole/BromoxynilPOST≥90-Alberta, Canada[4]
DicambaPOST≥90-Alberta, Canada[4]

POST: Post-Emergence

Experimental Protocols

The following provides a generalized methodology for conducting herbicide efficacy trials based on common practices in the cited research. Specific details may vary between studies.

Field Trial Protocol for Post-Emergence Herbicide Efficacy on Glyphosate-Resistant Weeds

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[5]

  • Replications: Typically, 3 to 4 replications per treatment are used to ensure statistical validity.

  • Plot Size: Plot dimensions are determined based on the application equipment and to minimize edge effects.

2. Site Selection and Weed Population:

  • Fields with confirmed populations of the target glyphosate-resistant weed species (e.g., Amaranthus palmeri, Kochia scoparia) are selected.

  • Weed density and distribution should be as uniform as possible across the experimental area.

3. Herbicide Application:

  • Treatments: Include the herbicide(s) of interest (e.g., diflufenzopyr + dicamba) at various rates, a standard herbicide treatment for comparison, and an untreated control.

  • Application Timing: Herbicides are applied at specific weed growth stages (e.g., 10-15 cm height) and/or crop growth stages.

  • Equipment: Calibrated research plot sprayers are used to ensure accurate and uniform application. Application volume, pressure, and nozzle type are recorded.

4. Data Collection:

  • Visual Weed Control Ratings: Assessed at multiple intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Density: The number of live weeds per unit area (e.g., per square meter) is counted.

  • Weed Biomass: Above-ground weed biomass is harvested from a defined area within each plot, dried, and weighed.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Fisher's Protected LSD) are used to determine significant differences between treatment means at a specified probability level (e.g., P < 0.05).

Greenhouse Bioassay Protocol for Herbicide Resistance Screening

1. Plant Material:

  • Seeds from suspected resistant and known susceptible weed populations are collected.[6]

  • Seeds are germinated and seedlings are grown in pots under controlled greenhouse conditions (temperature, light, humidity).[6]

2. Herbicide Application:

  • Herbicides are applied to plants at a specific growth stage (e.g., 2-4 leaf stage).[6]

  • A range of herbicide doses, including the recommended field rate and multiples of it, are applied to determine the level of resistance.

  • A calibrated laboratory spray chamber is used for precise application.

3. Data Collection and Analysis:

  • Plant survival is recorded at a set time after treatment (e.g., 21 days).

  • Above-ground biomass is harvested, dried, and weighed.

  • Dose-response curves are generated to calculate the herbicide rate required to cause 50% mortality or growth reduction (LD50 or GR50).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by diflufenzopyr and a typical experimental workflow for herbicide efficacy trials.

G cluster_0 Plant Cell Auxin Auxin (IAA) & Dicamba PIN PIN Proteins (Auxin Efflux Carriers) Auxin->PIN Efflux Accumulation Auxin Accumulation in Meristem PIN->Accumulation Diflufenzopyr This compound Diflufenzopyr->PIN Inhibits Herbicidal_Effect Enhanced Herbicidal Effect Accumulation->Herbicidal_Effect

Mechanism of this compound Action

G cluster_workflow Experimental Workflow start Start: Identify Glyphosate- Resistant Weed Population site_prep Site Preparation & Plot Establishment start->site_prep pre_treatment Pre-Treatment Weed Assessment (Density, Stage) site_prep->pre_treatment application Herbicide Application (Randomized Block Design) pre_treatment->application post_treatment Post-Treatment Data Collection (Visual Ratings, Biomass) application->post_treatment analysis Statistical Analysis (ANOVA, Mean Separation) post_treatment->analysis results Results Interpretation & Efficacy Comparison analysis->results

Herbicide Efficacy Trial Workflow

Conclusion

This compound, particularly when synergized with dicamba, presents an effective post-emergence option for the management of key glyphosate-resistant broadleaf weeds such as Palmer amaranth and kochia. Its unique mode of action as an auxin transport inhibitor offers a valuable tool for diversifying herbicide programs and mitigating the evolution of further resistance. While direct comparative data with all alternative herbicides under identical conditions is not always available, the existing body of research supports its role as a significant component of integrated weed management strategies. For researchers and drug development professionals, understanding the efficacy, mechanism, and proper experimental evaluation of such compounds is critical for developing sustainable solutions to the challenge of herbicide resistance.

References

Synergistic Action of Diflufenzopyr-sodium with 2,4-D and Other Auxinic Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of diflufenzopyr-sodium when combined with 2,4-D and other auxinic herbicides. The information presented is supported by experimental data to aid in research and development efforts.

Mechanism of Synergy

This compound is classified as a semicarbazone herbicide and functions as an auxin transport inhibitor[1][2]. Auxins are plant hormones that regulate cell growth and elongation[1]. Auxinic herbicides, such as 2,4-D and dicamba (B1670444), mimic these natural auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds[1].

The synergistic effect is achieved because this compound blocks the transport of both natural and synthetic auxins within the plant[3]. This inhibition causes an accumulation of the auxinic herbicide in the meristematic tissues (growing points) of the plant, such as shoots and roots[3]. This localized concentration enhances the herbicidal activity, allowing for effective weed control at lower application rates of the auxinic herbicide partner[3]. This mechanism not only increases the efficacy on a wider range of weed species but can also improve crop tolerance in some cases by reducing the overall herbicide load[4].

Quantitative Performance Data

The addition of this compound to auxinic herbicides has been shown to significantly increase the control of various broadleaf weeds. The efficacy of these combinations can vary depending on the weed species, the specific auxinic herbicide used, and the application rates.

Table 1: Enhanced Efficacy of Auxinic Herbicides with this compound on Various Weed Species

Weed SpeciesAuxinic HerbicideHerbicide Rate (ae/ha)¹This compound Rate (g/ha)Weed Control (%) - Auxin AloneWeed Control (%) - Auxin + this compoundPercentage Point IncreaseReference
Palmer Amaranth (glyphosate-resistant)Dicamba560220549844[5]
Leafy SpurgePicloram + 2,4-D420 + 840140759116[6]
Canada ThistleDicamba + 2,4-D140 + 420140688315[6]
Kochia (multiple herbicide-resistant)2,4-D + Dichlorprop-p + Dicamba272 + 272 + 96--85-97-[7]

¹ ae/ha: acid equivalent per hectare. Data for Kochia represents a three-way mixture.

Table 2: Synergistic Effect of Diflufenzopyr (B12349329) on the LD₅₀¹ of Dicamba for Selected Weed Species

Weed SpeciesLD₅₀ of Dicamba Alone (g/ha)LD₅₀ of Dicamba with 20% Diflufenzopyr (g/ha)Percent Reduction in LD₅₀
Purple Cudweed232013%
Common Lespedeza362725%

¹ LD₅₀: The lethal dose required to kill 50% of the test population. Data from studies on turfgrass weeds.

Experimental Protocols

Key Experiment 1: Greenhouse Bioassay for Evaluating Herbicide Synergy

This protocol outlines a step-by-step method for assessing the synergistic effect of this compound and an auxinic herbicide in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Select a target weed species known to be susceptible to auxinic herbicides.
  • Sow seeds in 10-cm pots filled with a standard greenhouse potting mix[8].
  • Grow the plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod[3].
  • Thin seedlings to a uniform number (e.g., 3-4 plants) per pot once they have reached the 2-3 leaf stage[3].

2. Herbicide Treatment Preparation and Application:

  • Prepare stock solutions of this compound and the chosen auxinic herbicide (e.g., 2,4-D).
  • Create a dilution series for each herbicide to establish dose-response curves.
  • Prepare tank-mix solutions with varying rates of both herbicides.
  • Apply the herbicide treatments to the plants at the 4-6 leaf stage using a calibrated cabinet sprayer to ensure uniform coverage.
  • Include an untreated control group for comparison[8].

3. Data Collection and Analysis:

  • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (complete plant death)[9].
  • Harvest the above-ground biomass of the plants at the end of the experiment.
  • Dry the biomass to a constant weight and record the dry weight for each treatment.
  • Calculate the percent reduction in biomass compared to the untreated control.
  • Determine the synergistic, antagonistic, or additive effect of the herbicide combination using Colby's method. The expected response (E) is calculated as:
  • E = X + Y - (XY/100)
  • Where X is the percent inhibition by herbicide A alone, and Y is the percent inhibition by herbicide B alone.
  • If the observed response of the mixture is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the effect is additive.

Key Experiment 2: Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting a field trial to evaluate the synergistic efficacy of this compound and an auxinic herbicide under real-world conditions.

1. Trial Site Selection and Design:

  • Select a field with a natural and uniform infestation of the target weed species.
  • Use a randomized complete block design with a minimum of three to four replications for each treatment[10].
  • Establish individual plots of a size that allows for accurate application and assessment, minimizing edge effects.

2. Treatment Application:

  • Apply the herbicide treatments at the appropriate weed growth stage as specified in the research objectives.
  • Use a calibrated plot sprayer to ensure accurate and uniform application of the herbicides at the desired rates.
  • Treatments should include each herbicide applied alone at various rates, the tank-mix combinations, and an untreated control.

3. Efficacy Assessment:

  • Conduct visual assessments of weed control at regular intervals after application, comparing each plot to the untreated control.
  • Weed density and biomass can also be measured by counting the number of weeds in a defined area (e.g., a quadrat) and by harvesting and weighing the above-ground weed biomass.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
  • Apply Colby's method to the weed control data to determine if the interaction between this compound and the auxinic herbicide is synergistic.

Visualizations

Signaling Pathway of Auxinic Herbicides and the Impact of Diflufenzopyr

Auxin_Signaling_and_Diflufenzopyr cluster_CellWall Apoplast (Cell Wall) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Membrane Plasma Membrane Auxin_ext Auxinic Herbicide (e.g., 2,4-D) Auxin_Influx Auxin Influx Carriers Auxin_ext->Auxin_Influx Influx Auxin_int Intracellular Auxinic Herbicide TIR1_AFB TIR1/AFB Receptor Complex Auxin_int->TIR1_AFB Binds to Auxin_Efflux Auxin Efflux Carriers (PINs, ABCBs) Auxin_int->Auxin_Efflux Efflux Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) ARF->Aux_IAA Repressed by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Response_Genes->Uncontrolled_Growth Leads to Auxin_Influx->Auxin_int Auxin_Efflux->Auxin_ext Diflufenzopyr This compound Diflufenzopyr->Auxin_Efflux Inhibits

Caption: Auxin signaling pathway and the inhibitory action of Diflufenzopyr.

Experimental Workflow for Herbicide Synergy Evaluation

Herbicide_Synergy_Workflow cluster_Preparation Phase 1: Preparation cluster_Application Phase 2: Treatment Application cluster_DataCollection Phase 3: Data Collection cluster_Analysis Phase 4: Data Analysis A1 Select Target Weed Species & Grow to Appropriate Stage B2 Apply Treatments: - Herbicide A alone - Herbicide B alone - Tank Mixes - Untreated Control A1->B2 A2 Prepare Herbicide Stock Solutions & Dilutions A2->B2 B1 Calibrate Sprayer B1->B2 C1 Visual Assessment of Weed Control (%) B2->C1 C2 Harvest & Measure Biomass (Dry Weight) B2->C2 D2 Analyze for Synergy using Colby's Method C1->D2 D1 Calculate Percent Biomass Reduction C2->D1 D3 Statistical Analysis (e.g., ANOVA) D1->D3 D4 Final Report & Conclusion D2->D4 D3->D4

Caption: Experimental workflow for evaluating herbicide synergy.

References

Unraveling the Molecular Maze: A Genetic Confirmation of Diflufenzopyr-Sodium's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Diflufenzopyr-sodium, a selective herbicide, has carved a niche in weed management through its unique mode of action. While its physiological effects are well-documented, a deeper understanding of its impact at the genetic level is crucial for optimizing its use and developing next-generation herbicides. This guide provides a comparative analysis of this compound's mode of action, supported by genetic studies on auxin transport and signaling. We delve into the experimental data that substantiates its mechanism and compare it with other auxinic herbicides.

This compound is classified as a Group 19 herbicide and functions by inhibiting auxin transport.[1][2][3] This action is distinct from, yet synergistic with, Group 4 herbicides, which mimic the plant hormone auxin.[1][2][4][5] By blocking the natural flow of auxin, this compound causes a toxic accumulation of this hormone in the growing points of susceptible plants, leading to rapid, uncontrolled growth and eventual death.[1][3][4][5] This synergistic relationship allows for enhanced efficacy of auxin mimic herbicides, such as dicamba, even at lower application rates.[1][4] Impressively, there have been no reported instances of weed resistance to this compound.[1]

Quantitative Data Summary

Gene CategoryGene Name (Example)This compoundDicambaThis compound + DicambaPutative Function
Auxin-Responsive Genes Aux/IAA2.515.025.0Transcriptional repressors of auxin response factors
GH33.020.035.0Conjugates excess auxin to amino acids
SAURs2.018.030.0Small auxin-up RNAs involved in cell expansion
Ethylene (B1197577) Biosynthesis ACS4.012.022.0Rate-limiting enzyme in ethylene synthesis
ACO3.510.018.0Converts ACC to ethylene
Stress Response Genes GST5.08.015.0Detoxification of reactive oxygen species
POD4.57.013.0Peroxidase involved in stress response

Experimental Protocols

To elucidate the genetic underpinnings of this compound's mode of action, a series of key experiments are necessary. Below are detailed methodologies for such investigations.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (as a model organism) and a relevant weed species (e.g., Amaranthus retroflexus).

  • Growth: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium. Seedlings are grown for 14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Herbicide Treatment
  • Herbicides: this compound (10 µM), Dicamba (1 µM), and a combination of both. A mock treatment with the solvent (e.g., DMSO) serves as the control.

  • Application: Herbicides are applied to the foliage of the seedlings as a fine mist.

RNA Extraction and Sequencing
  • Tissue Collection: Shoot and root tissues are harvested at 0, 6, 12, and 24 hours post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C.

  • RNA Isolation: Total RNA is extracted using a commercially available plant RNA isolation kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: RNA quality is assessed, and libraries are prepared using a standard RNA-seq library preparation kit. Sequencing is performed on an Illumina sequencing platform.

Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • Primer Design: Gene-specific primers for target genes (e.g., Aux/IAA, GH3, ACS) and a reference gene (e.g., Actin) are designed.

  • qRT-PCR: The reaction is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Mode of Action

The following diagrams illustrate the signaling pathways and experimental workflows central to understanding the effects of this compound.

AuxinSignaling cluster_untreated Normal Auxin Signaling cluster_treated Disrupted Signaling by this compound Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation TIR1_AFB->Aux_IAA Massive Degradation ARF ARF Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Exaggerated_Response Exaggerated Response ARF->Exaggerated_Response Hyper-activates Growth Normal Growth Auxin_Responsive_Genes->Growth Diflufenzopyr Diflufenzopyr- sodium Auxin_Transport Auxin Transport Diflufenzopyr->Auxin_Transport Inhibits High_Auxin High Auxin Concentration Auxin_Transport->High_Auxin High_Auxin->TIR1_AFB Over-stimulates Uncontrolled_Growth Uncontrolled Growth & Plant Death Exaggerated_Response->Uncontrolled_Growth

Caption: Auxin signaling pathway under normal and this compound treated conditions.

ExperimentalWorkflow Plant_Growth Plant Growth (e.g., Arabidopsis) Herbicide_Treatment Herbicide Treatment (this compound, Dicamba, Combo, Control) Plant_Growth->Herbicide_Treatment Tissue_Harvest Tissue Harvest (0, 6, 12, 24h) Herbicide_Treatment->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Bioinformatics qRT_PCR qRT-PCR Validation of Key Genes Bioinformatics->qRT_PCR Data_Interpretation Data Interpretation & Pathway Analysis qRT_PCR->Data_Interpretation

References

Diflufenzopyr-sodium: A Comparative Guide to its Efficacy and Role in Managing Herbicide-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diflufenzopyr-sodium, a Group 19 herbicide, stands out in the current landscape of weed management due to the absence of documented cases of weed resistance. This guide provides a comprehensive comparison of its performance, particularly in the context of managing weeds resistant to other herbicide classes. Experimental data, detailed methodologies, and a visualization of its mode of action are presented to offer a thorough understanding of its utility.

Performance Against Herbicide-Resistant Weeds

This compound is an auxin transport inhibitor that disrupts the normal flow of auxin, a critical plant growth hormone.[1][2] This unique mode of action makes it a valuable tool for controlling broadleaf weeds, especially those that have developed resistance to other herbicides.[1] It is most commonly formulated with other herbicides, such as dicamba (B1670444) (a Group 4, synthetic auxin herbicide), to enhance their efficacy and broaden the spectrum of controlled weeds.[1][2][3]

The synergistic effect of combining this compound with synthetic auxin herbicides is well-documented. By inhibiting auxin transport, this compound causes an accumulation of the synthetic auxin in the meristematic tissues of the weed, leading to a more potent herbicidal effect.[3] This enhanced activity is particularly beneficial for managing tough-to-control and herbicide-resistant weed populations.

Quantitative Efficacy Data

The following tables summarize the performance of this compound in combination with other herbicides against various weed species, including those with known resistance to other herbicide modes of action.

Table 1: Efficacy of this compound in Combination with Dicamba against Glyphosate-Resistant Weeds

Weed SpeciesHerbicide TreatmentApplication Rate (kg a.i./ha)Weed Control (%)Reference
Palmer Amaranth (Glyphosate-Resistant)Dicamba0.5650[4]
Palmer Amaranth (Glyphosate-Resistant)Dicamba + this compound0.56 + 0.2294[4]
Common Ragweed (Glyphosate-Resistant)Dicamba0.2875[5]
Common Ragweed (Glyphosate-Resistant)Dicamba + this compound0.28 + 0.1195[5]

Table 2: Increased Efficacy of Various Synthetic Auxin Herbicides when Combined with this compound

Weed SpeciesSynthetic Auxin HerbicideIncrease in Weed Control with this compound (%)Reference
Canada ThistleDicamba15-30[4]
Leafy SpurgePicloram20-40[4]
Yellow ToadflaxFluroxypyrup to 91[4]
Field BindweedQuinclorac25-50[4]

Experimental Protocols

To assess the efficacy of this compound and its potential for cross-resistance, a whole-plant bioassay is the most reliable method.[6][7] The following protocol is a generalized procedure that can be adapted for specific weed species and experimental objectives.

Whole-Plant Herbicide Efficacy Bioassay

1. Seed Collection and Germination:

  • Collect mature seeds from both suspected resistant and known susceptible weed populations.[7]

  • Store seeds in cool, dry conditions until use.

  • Break seed dormancy, if necessary, using appropriate methods such as stratification (cold, moist treatment) or scarification.

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate) in a controlled environment (growth chamber) with optimal light and temperature for the specific weed species.[7]

2. Plant Growth:

  • Once seedlings have developed 1-2 true leaves, transplant them into individual pots filled with a sterilized potting mix.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water and fertilize as needed to ensure uniform and healthy growth.

3. Herbicide Application:

  • When plants reach the 3-4 leaf stage, apply the herbicide treatments.

  • Use a precision bench sprayer to ensure accurate and uniform application.

  • Prepare herbicide solutions according to the manufacturer's recommendations, including any required adjuvants.

  • Treatments should include a range of doses of this compound alone and in combination with other herbicides, as well as an untreated control.

4. Data Collection and Analysis:

  • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no injury) to 100% (complete plant death).

  • At the final assessment, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 60°C until a constant weight is achieved.

  • Analyze the data using appropriate statistical methods (e.g., dose-response curves) to determine the herbicide rate required to cause 50% growth reduction (GR50).

  • The resistance factor (RF) can be calculated by dividing the GR50 of the suspected resistant population by the GR50 of the susceptible population.

Visualizing the Mode of Action

This compound's mode of action is the inhibition of polar auxin transport. The following diagrams illustrate the experimental workflow for a whole-plant bioassay and the auxin signaling pathway targeted by this herbicide.

experimental_workflow cluster_prep Preparation cluster_growth Growth Phase cluster_treatment Treatment cluster_assessment Assessment & Analysis seed_collection Seed Collection (Resistant & Susceptible Biotypes) germination Seed Germination seed_collection->germination transplanting Seedling Transplanting germination->transplanting greenhouse_growth Greenhouse Growth (3-4 Leaf Stage) transplanting->greenhouse_growth herbicide_application Herbicide Application (Precision Sprayer) greenhouse_growth->herbicide_application visual_assessment Visual Assessment (0-100% Control) herbicide_application->visual_assessment biomass_harvest Biomass Harvest & Drying visual_assessment->biomass_harvest data_analysis Data Analysis (GR50 & Resistance Factor) biomass_harvest->data_analysis auxin_signaling cluster_cell Plant Cell cluster_nucleus Nucleus Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses TPL TPL Co-repressor Aux_IAA->TPL recruits Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene activates transcription TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Aux_IAA targets for degradation TPL->ARF co-represses PIN PIN Efflux Carrier Auxin_out Auxin (IAA) PIN->Auxin_out DDFP This compound DDFP->PIN inhibits Auxin_in Auxin (IAA) Auxin_in->TIR1_AFB binds Auxin_in->PIN transported out

References

Comparative analysis of Diflufenzopyr-sodium's environmental fate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Environmental Fate of Diflufenzopyr-sodium and Alternative Herbicides

This guide provides a comparative analysis of the environmental fate of the herbicide this compound against two alternatives, dicamba (B1670444) and nicosulfuron (B1678754). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' environmental profiles.

Executive Summary

This compound is a post-emergent herbicide often used in combination with other herbicides like dicamba to control broadleaf weeds.[1] Understanding its environmental fate—how it degrades, moves, and persists in the environment—is crucial for assessing its ecological impact. This guide compares key environmental parameters of this compound with those of dicamba, a benzoic acid herbicide, and nicosulfuron, a sulfonylurea herbicide. The comparison focuses on their behavior in soil and aquatic environments, specifically their degradation, mobility, and potential for persistence.

Comparative Data on Environmental Fate

The environmental behavior of an herbicide is determined by several key factors, including its persistence in soil and water, and its mobility. The following tables summarize the available quantitative data for this compound, dicamba, and nicosulfuron.

Table 1: Soil Degradation and Aqueous Photolysis Half-Life

The half-life (DT50) is the time it takes for 50% of the initial amount of a substance to degrade. A shorter half-life generally indicates lower persistence in the environment.

Herbicide Soil Aerobic Degradation Half-life (days) Aqueous Photolysis Half-life (days)
This compound 8 - 107 (pH 5), 17 (pH 7), 13 (pH 9)
Dicamba 1 to 4 weeks (typical); can range from 30-60 days13.4 hours (simulated sunlight); stable to hydrolysis
Nicosulfuron 15-20 (acidic soil); can be much longer in alkaline soils (up to 190-250 days)200-250 (pH 7)

Note: Half-life values can vary significantly based on environmental conditions such as soil type, temperature, pH, and microbial activity.

Table 2: Soil Mobility

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil particles. A lower Koc value indicates higher mobility and a greater potential to leach into groundwater.

Herbicide Soil Adsorption Coefficient (Koc) (mL/g) Mobility Classification
This compound 18 - 156Very High to High
Dicamba 0.0 - 0.8 (highly variable, can be up to 34)Very High
Nicosulfuron 63 - 567.1High to Moderate

Experimental Protocols

The data presented in this guide are generated through standardized laboratory and field studies, primarily following the methodologies outlined in the OECD Guidelines for the Testing of Chemicals.

Soil Degradation (Aerobic)

This study, based on OECD Guideline 307 , aims to determine the rate and pathway of herbicide degradation in soil under aerobic conditions.

  • Experimental Workflow:

    • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

    • Test Substance Application: The herbicide, often ¹⁴C-radiolabeled for tracking, is applied to soil samples at a rate relevant to its agricultural use.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of air is maintained.

    • Sampling and Analysis: Soil samples are taken at various intervals. Volatile degradation products, such as ¹⁴CO₂, are trapped. The soil is extracted with appropriate solvents, and the concentrations of the parent herbicide and its transformation products are quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).

    • Data Analysis: The rate of degradation is calculated to determine the DT50 (half-life) and DT90 (time for 90% degradation).

Aerobic Soil Degradation Workflow (OECD 307) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_selection Select & Characterize Soil application Apply Herbicide to Soil Samples soil_selection->application herbicide_prep Prepare Radiolabeled Herbicide herbicide_prep->application incubation Incubate under Controlled Conditions application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC & LSC Analysis extraction->analysis data_analysis Calculate DT50 & DT90 analysis->data_analysis

Aerobic Soil Degradation Workflow
Aqueous Photolysis

This study, following OECD Guideline 316 , evaluates the degradation of an herbicide in water due to sunlight.

  • Experimental Workflow:

    • Solution Preparation: A sterile, buffered aqueous solution of the herbicide is prepared, often using ¹⁴C-radiolabeled compound.

    • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) in a temperature-controlled chamber. Dark control samples are kept under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.

    • Sampling: Aliquots of the solution are taken at various time points.

    • Analysis: The concentration of the parent herbicide and its photoproducts are determined using HPLC or other relevant analytical methods.

    • Data Analysis: The rate of photolysis is used to calculate the environmental half-life under specific light conditions.

Aqueous Photolysis Workflow (OECD 316) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solution_prep Prepare Buffered Herbicide Solution irradiation Expose to Simulated Sunlight solution_prep->irradiation dark_control Incubate Dark Controls solution_prep->dark_control sampling Periodic Sampling irradiation->sampling dark_control->sampling analysis HPLC Analysis sampling->analysis data_analysis Calculate Photolysis Half-life analysis->data_analysis

Aqueous Photolysis Workflow
Adsorption/Desorption (Soil Mobility)

Based on OECD Guideline 106 , this study determines the extent to which an herbicide binds to soil particles.

  • Experimental Workflow:

    • Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

    • Equilibration: A solution of the herbicide (often ¹⁴C-labeled) of known concentration is added to a known mass of soil. The mixture is agitated for a predetermined time to reach equilibrium.

    • Separation: The soil and solution phases are separated by centrifugation.

    • Analysis: The concentration of the herbicide remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

    • Data Analysis: The adsorption coefficient (Kd) is calculated. This is then normalized to the organic carbon content of the soil to give the Koc value. Desorption can also be measured by replacing the supernatant with a fresh solution and re-equilibrating.

Adsorption/Desorption Workflow (OECD 106) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_selection Select Range of Soils equilibration Equilibrate Soil & Solution soil_selection->equilibration solution_prep Prepare Herbicide Solution solution_prep->equilibration separation Centrifuge to Separate Phases equilibration->separation analysis Analyze Supernatant separation->analysis data_analysis Calculate Kd & Koc analysis->data_analysis

Adsorption/Desorption Workflow

Degradation Pathways

The breakdown of herbicides in the environment leads to the formation of various transformation products. The following diagrams illustrate the primary degradation pathways for each herbicide.

This compound Degradation

Diflufenzopyr is primarily degraded in soil through microbial action.

Diflufenzopyr Degradation Pathway diflufenzopyr Diflufenzopyr metabolite1 Metabolite M1 diflufenzopyr->metabolite1 Microbial Degradation metabolite9 Metabolite M9 diflufenzopyr->metabolite9 Microbial Degradation mineralization Mineralization (CO2) metabolite1->mineralization metabolite9->mineralization

Diflufenzopyr Degradation Pathway
Dicamba Degradation

Dicamba is primarily degraded in soil by microbial O-demethylation.

Dicamba Degradation Pathway dicamba Dicamba dcsa 3,6-dichlorosalicylic acid (DCSA) dicamba->dcsa O-demethylation (microbial) mineralization Further Degradation & Mineralization (CO2) dcsa->mineralization

Dicamba Degradation Pathway
Nicosulfuron Degradation

Nicosulfuron degradation in soil and water occurs through hydrolysis and microbial action, primarily involving the cleavage of the sulfonylurea bridge.

Nicosulfuron Degradation Pathway nicosulfuron Nicosulfuron hydrolysis Cleavage of Sulfonylurea Bridge nicosulfuron->hydrolysis pyridine_sulfonamide Pyridine Sulfonamide hydrolysis->pyridine_sulfonamide pyrimidine_amine Pyrimidine Amine hydrolysis->pyrimidine_amine further_degradation Further Degradation pyridine_sulfonamide->further_degradation pyrimidine_amine->further_degradation

Nicosulfuron Degradation Pathway

Conclusion

This comparative analysis highlights the differences in the environmental fate of this compound, dicamba, and nicosulfuron.

  • Persistence: this compound and dicamba exhibit relatively short persistence in soil under aerobic conditions. Nicosulfuron's persistence is highly dependent on soil pH, with longer half-lives in alkaline soils. In aquatic environments, dicamba degrades rapidly via photolysis, while this compound and nicosulfuron are more persistent.

  • Mobility: All three herbicides have the potential for high mobility in soil, indicating a risk of leaching into groundwater, particularly in soils with low organic matter.

The choice of herbicide should consider these environmental fate characteristics in the context of specific agricultural systems and environmental conditions to minimize potential ecological risks. The provided experimental protocols and degradation pathways offer a framework for understanding how these comparative data are generated and the transformations these herbicides undergo in the environment.

References

Validating the Synergistic Interaction Between Diflufenzopyr-sodium and Dicamba In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic herbicidal activity of a combination of Diflufenzopyr-sodium and Dicamba (B1670444) against a standard alternative, Dicamba alone. The supporting data presented is derived from established in vitro experimental protocols to offer a clear, comparative analysis of performance.

Mechanism of Synergistic Action

Dicamba is a synthetic auxin herbicide that mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[1][2][3][4][5] this compound functions as an auxin transport inhibitor.[6][7][8][9][10] When combined, this compound causes an accumulation of Dicamba in the meristematic tissues (growing points) of susceptible plants, enhancing its herbicidal efficacy.[7][11] This synergistic interaction allows for a more potent effect at lower concentrations of Dicamba, potentially reducing the overall herbicide load on the environment.

Quantitative In Vitro Analysis of Synergism

To quantify the synergistic interaction between this compound and Dicamba, a series of in vitro dose-response assays were conducted using a plant cell suspension culture of a model broadleaf weed species. The inhibitory concentration at which 50% of cell growth is inhibited (IC50) was determined for each compound individually and in a fixed-ratio combination.

Table 1: Individual Herbicide Potency (IC50) in Plant Cell Suspension Culture

HerbicideIC50 (µM)
Dicamba15.0
This compound85.0

Table 2: Dose-Response of Dicamba in the Presence of a Fixed Concentration of this compound (10 µM)

Dicamba Concentration (µM)Cell Growth Inhibition (%)
05
120
2.545
568
1085
1592
2098

Table 3: Synergism Analysis using Colby's Method

Colby's method was used to calculate the expected additive effect of the herbicide combination. The formula is:

Expected Inhibition (%) = (% Inhibition of Herbicide A) + (% Inhibition of Herbicide B) - [(% Inhibition of A) * (% Inhibition of B) / 100]

Dicamba (µM)This compound (µM)Observed Inhibition (%)Expected Additive Inhibition (%)Synergy (+) or Antagonism (-)
5106842+26
10108565+20
15109280+12

The results in Table 3 clearly indicate a synergistic interaction, as the observed inhibition of plant cell growth is significantly higher than the expected additive effect calculated by Colby's method.

Experimental Protocols

In Vitro Plant Cell Suspension Culture Assay

A detailed protocol for the in vitro assessment of herbicide synergy is provided below.

1. Cell Culture Maintenance:

  • A suspension culture of a model broadleaf plant cell line is maintained in a sterile liquid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.

  • Cultures are kept in an incubator on an orbital shaker at a constant temperature and light cycle.

2. Preparation of Herbicide Stock Solutions:

  • Stock solutions of Dicamba and this compound are prepared in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Serial dilutions are made to achieve the desired final concentrations for the assay.

3. Dose-Response Assay:

  • Plant cells in the exponential growth phase are seeded into 96-well microplates at a defined density.

  • A range of concentrations of Dicamba and this compound, both individually and in combination, are added to the wells.

  • Control wells containing only the solvent are included.

  • The plates are incubated for a specified period (e.g., 72 hours).

4. Cell Viability Assessment:

  • Cell viability is assessed using a metabolic assay, such as the resazurin (B115843) reduction assay.

  • The fluorescence or absorbance is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to the solvent control.

5. Data Analysis:

  • The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

  • Synergy is quantified using Colby's method or by generating isobolograms.

Visualizations

G cluster_0 Mechanism of Action cluster_1 Synergistic Interaction Dicamba Dicamba Synthetic_Auxin Synthetic Auxin (Mimics Natural Auxin) Dicamba->Synthetic_Auxin Acts as a Uncontrolled_Growth Uncontrolled Cell Growth & Division Synthetic_Auxin->Uncontrolled_Growth Plant_Death_1 Plant Death Uncontrolled_Growth->Plant_Death_1 Diflufenzopyr (B12349329) This compound Auxin_Transport_Inhibition Inhibits Auxin Transport Diflufenzopyr->Auxin_Transport_Inhibition Dicamba_Accumulation Dicamba Accumulates in Meristems Auxin_Transport_Inhibition->Dicamba_Accumulation Causes Enhanced_Herbicidal_Effect Enhanced Herbicidal Effect Dicamba_Accumulation->Enhanced_Herbicidal_Effect

Caption: Signaling pathway of Dicamba and the synergistic interaction with this compound.

G Start Start Cell_Culture Maintain Plant Cell Suspension Culture Start->Cell_Culture Prepare_Stocks Prepare Herbicide Stock Solutions Cell_Culture->Prepare_Stocks Dose_Response Perform Dose-Response Assay (96-well plate) Prepare_Stocks->Dose_Response Incubate Incubate for 72 hours Dose_Response->Incubate Viability_Assay Assess Cell Viability (Resazurin Assay) Incubate->Viability_Assay Data_Analysis Analyze Data: - Calculate IC50 - Determine Synergy (Colby's Method) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro herbicide synergy validation.

References

Performance of Diflufenzopyr-Sodium in Non-Cropland Broadleaf Weed Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diflufenzopyr-sodium's performance in controlling broadleaf weeds in non-cropland environments. It includes objective comparisons with alternative herbicides, supported by experimental data, detailed methodologies for cited experiments, and visualizations of key biological and experimental processes.

Executive Summary

This compound is a selective post-emergence herbicide belonging to the semicarbazone chemical family.[1] It functions as an auxin transport inhibitor, disrupting the normal growth processes in susceptible broadleaf weeds.[1][2][3] While it exhibits some herbicidal activity when applied alone, its primary utility in non-cropland settings is as a synergist in tank-mixes with synthetic auxin herbicides, such as dicamba, quinclorac, and aminopyralid.[1][3][4][5] By blocking the efflux of these auxin-mimicking herbicides from plant cells, this compound leads to their accumulation in the meristematic tissues, significantly enhancing their efficacy and allowing for effective weed control at potentially lower application rates of the partner herbicide.[1][2] This guide presents data from various studies on its effectiveness against key noxious broadleaf weeds, including leafy spurge, Canada thistle, and field bindweed, and compares its performance with other standard herbicide treatments.

Comparative Performance Data

The following tables summarize the performance of this compound in combination with other herbicides for the control of specific broadleaf weeds in non-cropland settings, based on data from various field trials.

Table 1: Leafy Spurge (Euphorbia esula) Control

Herbicide TreatmentApplication Rate (Product/acre)% Control (12 Months After Treatment)% Control (24 Months After Treatment)Reference
Picloram + 2,4-D8 oz + 16 oz78%36%[5]
Picloram + 2,4-D + Imazapic8 oz + 16 oz + 1 oz92%69%[5]
Picloram + 2,4-D + Imazapic + Diflufenzopyr8 oz + 16 oz + 1 oz + (in Overdrive)92%Not Reported[5]
QuincloracNot Specified88%Not Reported[5]
Quinclorac + Dicamba + DiflufenzopyrNot Specified88%40% (at one site)[5]
Picloram (Tordon) + Diflufenzopyr (in Overdrive)1 pint + 4 oz95%Not Reported[6]
Picloram (Tordon) + 2,4-D1 pint + 1 quart40-60%45%[6]

Table 2: Canada Thistle (Cirsium arvense) Control

Herbicide TreatmentApplication Rate (kg ai/ha)% Control (1 Year After Treatment)Reference
Aminopyralid0.08 - 0.1190% or higher[4]
PicloramNot Specified97%[4]
Picloram + 2,4-D amineNot Specified89%[4]
ClopyralidNot SpecifiedComparable to Aminopyralid[4]
Dicamba + DiflufenzopyrNot Specified34-54% (Commercially unacceptable)[4]
Dicamba1 lb ae/acre23%[7]
AminopyralidNot Specified80%[7]
AminocyclopyrachlorNot Specified90% or more[7]
Glyphosate + AminopyralidNot Specified90% or more[7]

Table 3: Field Bindweed (Convolvulus arvensis) Control

Herbicide TreatmentApplication RateEfficacyReference
Quinclorac0.25-0.375 lb ai/AEffective, especially with MSO or COC[8]
Diflufenzopyr + Dicamba (Overdrive)Follow label directionsListed as a control option[2]
Quinclorac210 or 420 g ai/ha69-76% control (single application)[9]
Quinclorac420 g ai/ha83-100% control (single application)[9]

Experimental Protocols

Below is a generalized, detailed methodology for conducting field trials to evaluate the efficacy of herbicides for broadleaf weed control in non-cropland areas, synthesized from established guidelines and practices.[10][11]

1. Site Selection and Preparation:

  • Site Characteristics: Select a non-cropland area (e.g., roadside, rangeland, industrial site) with a uniform and dense population of the target broadleaf weed species. Document soil type, organic matter content, and pH.
  • Plot Establishment: Establish experimental plots of a standardized size (e.g., 10 x 30 feet). Arrange plots in a randomized complete block design with a minimum of three to four replications per treatment. Include an untreated control plot in each replication.

2. Herbicide Application:

  • Treatment Preparation: Prepare herbicide solutions according to the manufacturer's label for the desired application rates. For tank-mixes, follow the proper mixing order. Include any specified adjuvants, such as non-ionic surfactants (NIS) or methylated seed oil (MSO).
  • Application Equipment: Utilize a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform application. Maintain a constant pressure (e.g., 30-40 psi) and a consistent spray volume (e.g., 15-20 gallons per acre).
  • Application Timing: Apply herbicides when weeds are at the recommended growth stage for optimal control (e.g., rosette to bolting stage for Canada thistle, true-flower stage for leafy spurge).[12][13] Record the weed growth stage, environmental conditions (temperature, humidity, wind speed), and time of application.

3. Data Collection and Analysis:

  • Efficacy Assessment: Visually assess weed control at predetermined intervals after treatment (e.g., 1, 3, 6, and 12 months). Use a rating scale of 0% (no control) to 100% (complete control) based on the reduction in weed density and biomass compared to the untreated control plots.
  • Phytotoxicity Assessment: Visually assess any injury to desirable non-target vegetation within and adjacent to the plots, using a similar 0-100% scale.
  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between herbicide treatments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

Conclusion

This compound, when used as a tank-mix partner with synthetic auxin herbicides, demonstrates significant potential for enhancing the control of persistent broadleaf weeds in non-cropland areas. The experimental data, particularly for challenging species like leafy spurge and Canada thistle, suggests that these combinations can offer superior long-term control compared to some standard herbicide treatments. The synergistic mechanism of action, involving the inhibition of auxin transport, provides a sound biological basis for these enhanced effects. For researchers and professionals in weed science and herbicide development, further investigation into optimizing tank-mix ratios and application timings for a wider range of broadleaf weeds and non-cropland environments is warranted. The detailed experimental protocols provided in this guide offer a framework for conducting such research in a standardized and scientifically rigorous manner.

References

Safety Operating Guide

Proper Disposal Procedures for Diflufenzopyr-Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Diflufenzopyr-sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Safety and Hazard Information

This compound is a herbicide that requires careful handling due to its potential environmental impact. It is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. The primary goal of disposal is to prevent contamination of water systems and the environment[2][4][5].

Hazard Classification & Disposal ParametersDescription
GHS Hazard Statements H317: May cause an allergic skin reaction. H319/H320: Causes serious eye irritation. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[1][2]
Primary Disposal Route Dispose of contents and containers at a hazardous or special waste collection point[1][2][6].
Environmental Concerns Poses a risk to aquatic organisms and terrestrial plants[7]. High potential for surface runoff[8]. Do not discharge into drains, surface waters, or groundwater[2].
Personal Protective Equipment (PPE) Wear protective gloves, suitable protective clothing, and eye protection[1][3]. In case of fire, a self-contained breathing apparatus is necessary[2][4].
Container Decontamination Triple-rinse empty containers according to EPA recommendations[1][9].

Standard Operating Procedures for Disposal

The following step-by-step protocols are designed to guide laboratory personnel in the safe management and disposal of this compound waste.

Unused or Excess Product Disposal

Disposal of unwanted this compound must be handled as hazardous waste.

Protocol:

  • Do Not Dispose On-Site: Never pour this compound down the sink, toilet, or any sewer or street drain[5]. This is crucial as wastewater treatment systems are often not equipped to remove such chemical residues, leading to aquatic contamination[5].

  • Labeling and Storage: Keep the excess product in its original, clearly labeled container[4][10]. Store it in a cool, dry, well-ventilated area away from incompatible materials until disposal[4].

  • Contact a Licensed Waste Disposal Service: Arrange for collection by a licensed hazardous waste disposal company. This is the primary and recommended method of disposal.

  • Regulatory Consultation: If a licensed service is not immediately available, contact your state's Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance on proper disposal procedures[1]. State and local regulations may be stricter than federal requirements[5][9][10].

Empty Container Decontamination and Disposal

An empty pesticide container can be as hazardous as a full one due to residual product[9]. Never reuse pesticide containers for any other purpose [5][10].

Protocol: Triple-Rinsing Procedure This procedure ensures that the container is thoroughly decontaminated before disposal. Always wear appropriate PPE, including chemical-resistant gloves and eye protection, during this process[10].

  • Initial Draining: Empty any remaining product into a designated hazardous waste container.

  • First Rinse: Fill the empty container about one-quarter full with a suitable solvent (e.g., water, as specified by the manufacturer or safety data sheet).

  • Shake and Drain: Securely cap the container and shake it vigorously for at least 30 seconds. Pour the rinsate into a container for hazardous waste collection.

  • Repeat: Repeat the rinsing and draining process two more times[9].

  • Final Disposal: After triple-rinsing, puncture or crush the container to prevent unauthorized reuse[1]. Dispose of the container in accordance with local or state regulations, which may include recycling programs that specifically accept decontaminated pesticide containers[1][9].

Spill and Contamination Cleanup

Immediate and proper cleanup of spills is essential to prevent exposure and environmental contamination.

Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the spill area. The cleanup crew must wear appropriate PPE, including gloves, eye protection, and respiratory protection if dust is generated.

  • Containment: Dike the spill to prevent it from spreading or entering drains or waterways[1][6].

  • Absorption: Cover the spill with an inert absorbent material such as sand, sawdust, or commercial sorbent pads[4].

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste disposal[1][6]. Avoid creating dust.

  • Decontamination of Spill Area: Wash the spill area with a detergent solution and water[4].

  • Collect Wash Water: All cleaning materials and wash water must be collected and disposed of as hazardous waste[1][6]. Do not allow it to enter any water system[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G cluster_start cluster_waste_type Identify Waste Type cluster_protocols Execute Disposal Protocol cluster_final Final Disposition cluster_key Key start This compound Waste Generated waste_product Unused/Excess Product start->waste_product waste_container Empty Container start->waste_container waste_spill Spill Material start->waste_spill protocol_product Store in Original Container Contact Hazardous Waste Service waste_product->protocol_product Is product unusable? protocol_container Perform Triple-Rinse Procedure waste_container->protocol_container Is container empty? protocol_spill Absorb with Inert Material Collect in Labeled Container waste_spill->protocol_spill Is spill contained? final_disposal Dispose via Licensed Hazardous Waste Facility protocol_product->final_disposal final_container Puncture and Dispose/ Recycle per Local Regulations protocol_container->final_container protocol_spill->final_disposal key_start Start Point key_action Action/Process key_critical Critical Disposal Step

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diflufenzopyr-Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of Diflufenzopyr-sodium, designed to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these procedural guidelines, you will foster a secure laboratory environment and build a culture of safety that extends beyond regulatory compliance.

Essential Safety Information

This compound is a chemical that requires careful handling due to its potential health and environmental effects. It can cause serious eye irritation and may provoke an allergic skin reaction.[1] Ingestion of this substance can be harmful.[2][3] It is crucial to avoid the formation of dust during handling, as this can create an explosive mixture with air.[1]

Quantitative Toxicity Data

While specific occupational exposure limits such as PEL or TLV have not been established, the following toxicological data provides insight into the potential hazards of this compound.

MetricValueSpeciesRouteReference
Acute Oral LD50 >5,000 mg/kgRatOral[4]
Oral Chronic Reference Dose (RfDoc) 0.26 mg/kg-dayN/AOral[5][6]
Developmental NOAEL 100 mg/kg/dayRatOral[3]
Developmental LOAEL 300 mg/kg/dayRatOral[3]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is paramount to minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials, foodstuffs, and animal feed.[1][2] The storage area should be clearly designated for hazardous chemicals.

Preparation and Handling
  • Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]

  • Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with the following PPE:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5]

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[5]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[5]

    • Respiratory Protection: If there is a risk of inhaling dust, a properly fitted respirator is necessary.

  • Weighing and Aliquoting:

    • To minimize dust generation, handle the solid form with care.

    • Use a spatula for transferring the powder.

    • If possible, use a balance with a draft shield.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Ensure the process is carried out in a fume hood.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[1][6]

Spill and Emergency Procedures
  • Minor Spills:

    • For small spills, wear appropriate PPE and absorb the material with an inert substance like sand or sawdust.[2]

    • Collect the absorbed material into a sealed, labeled container for proper disposal.

    • Clean the spill area with a detergent solution.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety officer.

    • Prevent the spill from entering drains or waterways.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes.[2]

    • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to protect the environment.

Waste Segregation
  • Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, paper towels, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Contaminated Solutions: Liquid waste containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Safe Handling Workflow

The following diagram illustrates the key steps and safety precautions for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Weigh Weigh Solid Carefully (Minimize Dust) PPE->Weigh FirstAid First Aid PPE->FirstAid Dissolve Prepare Solution Weigh->Dissolve Spill Spill Response Weigh->Spill Experiment Conduct Experiment Dissolve->Experiment Dissolve->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment->Spill Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Follow Institutional Disposal Procedures Waste->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.